Gelsemiol
Description
first isolated from Gelsemium sempervirens; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,3aS,4R,5S,6aS)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-5-2-8-9(6(5)3-11)7(4-12)10(13)14-8/h5-9,11-12H,2-4H2,1H3/t5-,6+,7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYPTQQTJGQJNF-BGKGJTHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C1CO)C(C(=O)O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]([C@@H]1CO)[C@@H](C(=O)O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Gelsemiol: A Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of gelsemiol, an iridoid found in plants of the genus Gelsemium. The document details its natural sources, the established upstream biosynthetic pathway, and a putative pathway for its formation. It also includes representative experimental protocols for the investigation of its biosynthesis and quantitative data on related compounds found in its natural sources.
Natural Sources of this compound
This compound is a monoterpenoid iridoid that has been identified as a constituent of plants in the genus Gelsemium. This genus includes highly toxic flowering plants, notably Gelsemium elegans and Gelsemium sempervirens.[1][2][3] These plants are known to produce a wide array of biologically active compounds, with a primary focus in the scientific literature on their abundant and toxic alkaloids.[1][3][4][5]
While this compound and its glucosides have been reported in Gelsemium elegans, detailed quantitative analyses of this compound content in various plant tissues (roots, stems, leaves, flowers) are not extensively available in the current literature. Metabolomic studies have confirmed the presence and absorption of various iridoids from Gelsemium elegans in animal models, indicating their bioavailability.[6] However, these studies have not specifically quantified the levels of this compound.
Table 1: Major Alkaloids Quantified in Gelsemium elegans
The following table summarizes quantitative data for the major alkaloids found in Gelsemium elegans, providing context for the chemical environment in which this compound exists. It is important to note the absence of specific quantitative data for this compound in the reviewed literature.
| Compound | Plant Part | Concentration Range | Method of Analysis | Reference(s) |
| Gelsemine | Root | Variable, often a major component | HPLC-UV, UHPLC-PDA-QTOF/MS | [4][5] |
| Koumine | Root, Stem, Leaf | Variable, often the most abundant | HPLC-UV, UHPLC-PDA-QTOF/MS | [4][5] |
| Gelsenicine | Root | Variable | HPLC-UV, UHPLC-PDA-QTOF/MS | [4][5] |
Biosynthesis of this compound
The complete biosynthetic pathway of this compound has not been fully elucidated. However, as an iridoid, its formation originates from the well-characterized iridoid biosynthesis pathway, which is a branch of the terpenoid pathway. The upstream pathway leading to the core iridoid structure is well-established, while the specific enzymatic steps that modify this core into this compound are currently putative.
The Upstream Iridoid Biosynthesis Pathway
The biosynthesis of iridoids begins with the head-to-tail condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), derived from the methylerythritol phosphate (MEP) pathway in plastids, to form geranyl pyrophosphate (GPP). A series of enzymatic reactions then converts GPP into the central iridoid precursor, 8-oxogeranial.
The key enzymes involved in this upstream pathway are:
-
Geraniol Synthase (GES): A terpene synthase that converts GPP to geraniol.[6]
-
Geraniol-8-hydroxylase (G8H): A cytochrome P450 monooxygenase (CYP) that hydroxylates geraniol to 8-hydroxygeraniol.[6][7]
-
8-hydroxygeraniol oxidoreductase (HGO): An oxidoreductase that catalyzes the two-step oxidation of 8-hydroxygeraniol to 8-oxogeranial.[6]
-
Iridoid Synthase (ISY): A short-chain dehydrogenase/reductase (SDR) that catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold, typically resulting in an iridodial intermediate.[6][8]
Putative Biosynthetic Pathway of this compound
The conversion of an iridodial intermediate to this compound likely involves a series of oxidation and reduction reactions to form the specific functional groups and stereochemistry of the final molecule. Based on the structure of this compound and the known catalytic activities of enzyme families found in plants, a hypothetical pathway can be proposed. This putative pathway likely involves cytochrome P450 monooxygenases (CYPs) for hydroxylation and short-chain dehydrogenases/reductases (SDRs) for stereospecific reductions. The presence and activity of a diverse set of CYPs and SDRs have been reported in Gelsemium species, supporting their potential role in the diversification of iridoids.[4][8]
The following diagram illustrates a plausible, yet unconfirmed, pathway from an iridodial precursor to this compound.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections provide detailed methodologies for key experiments that would be essential for this research.
Gene Expression Analysis by RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to quantify the expression levels of candidate genes potentially involved in this compound biosynthesis in different tissues of Gelsemium.
Methodology:
-
RNA Extraction: Total RNA is extracted from various Gelsemium tissues (e.g., roots, stems, leaves, flowers) using a suitable plant RNA extraction kit or a TRIzol-based method. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design: Gene-specific primers for the candidate biosynthetic genes (e.g., CYPs, SDRs) and reference genes (for normalization) are designed using software like Primer3. Primers should be designed to amplify a product of 100-200 bp.
-
qPCR Reaction: The qPCR reaction is performed in a real-time PCR system using a SYBR Green-based master mix. The reaction mixture typically contains cDNA, forward and reverse primers, and the master mix.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of one or more stable reference genes.[9][10]
Functional Characterization of Biosynthetic Enzymes
To confirm the function of candidate genes, they are heterologously expressed, and the resulting enzymes are tested for their catalytic activity with putative substrates.
Methodology:
-
Gene Cloning: The full-length coding sequence of the candidate gene is amplified from Gelsemium cDNA by PCR and cloned into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).
-
Heterologous Expression: The expression vector is transformed into a suitable host organism (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Protein Purification: The expressed protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins). The purity of the protein is confirmed by SDS-PAGE.
-
Enzyme Assay: The purified enzyme is incubated with a putative substrate (e.g., an iridoid precursor) and any necessary cofactors (e.g., NADPH for reductases, O2 and a P450 reductase for CYPs).
-
Product Analysis: The reaction products are extracted and analyzed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product.
Metabolite Analysis by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the identification and quantification of this compound and other metabolites in plant extracts.
Methodology:
-
Sample Preparation: Plant material is ground to a fine powder in liquid nitrogen and extracted with a suitable solvent (e.g., methanol or ethanol). The extract is then filtered and diluted for analysis.
-
Chromatographic Separation: The extract is injected into a liquid chromatography system, typically a UHPLC system, equipped with a reverse-phase column (e.g., C18). A gradient elution with solvents like water (with formic acid) and acetonitrile is used to separate the metabolites.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument). The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of compounds.
-
Data Analysis: The resulting data is processed using specialized software to identify and quantify compounds based on their retention time, accurate mass, and fragmentation pattern (MS/MS). Comparison with an authentic standard of this compound is required for unambiguous identification and quantification.[4][5]
Conclusion and Future Directions
The study of this compound, an iridoid from the medicinally and toxicologically significant Gelsemium genus, is an emerging area of research. While its natural sources are known, a detailed understanding of its biosynthesis and quantification in the plant is still lacking. The upstream iridoid biosynthesis pathway provides a solid foundation for future research, which should focus on the identification and functional characterization of the specific enzymes, likely cytochrome P450 monooxygenases and short-chain dehydrogenases/reductases, that catalyze the final steps in this compound formation. The experimental protocols outlined in this guide provide a roadmap for researchers to elucidate the complete biosynthetic pathway of this compound. This knowledge will not only contribute to a deeper understanding of plant specialized metabolism but may also open avenues for the biotechnological production of this compound and related compounds for potential pharmaceutical applications.
References
- 1. Gelsemium - Wikipedia [en.wikipedia.org]
- 2. ovid.com [ovid.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Excretion, Metabolism, and Tissue Distribution of Gelsemium elegans (Gardn. & Champ.) Benth in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cytochrome P-450 in plant/insect interactions: geraniol 10-hydroxylase and the biosynthesis of iridoid monoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Experimental neuropharmacology of Gelsemium sempervirens: Recent advances and debated issues - PMC [pmc.ncbi.nlm.nih.gov]
Gelsemiol: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gelsemiol, a naturally occurring iridoid, has garnered significant interest within the scientific community due to its neurotrophic factor-potentiating activity. This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound, intended to serve as a foundational resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug development. This document synthesizes the available structural data, stereochemical assignments, and analytical methodologies pertinent to this promising bioactive molecule.
Chemical Identity and Physicochemical Properties
This compound is classified as an iridoid, a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. Its core chemical features are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | (1S,4aS,6R,7R,7aS)-6,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-ol | Inferred from synthetic and structural studies |
| CAS Number | 110414-77-2 | [1] |
| Chemical Formula | C₁₀H₁₆O₄ | [1] |
| Molecular Weight | 200.234 g/mol | [1] |
Chemical Structure and Stereochemistry
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques and total synthesis. The molecule possesses a complex, densely functionalized bicyclic core with multiple stereocenters.
2D Chemical Structure
The planar structure of this compound, illustrating the connectivity of its atoms, is depicted below.
Caption: 2D chemical structure of this compound.
Stereochemistry and Absolute Configuration
This compound contains five stereocenters, leading to a number of possible stereoisomers. The absolute configuration of the naturally occurring (+)-Gelsemiol has been determined through enantioselective total synthesis and confirmed by X-ray crystallography.[2] The established stereochemical assignments for each chiral center are detailed in the table below.
| Stereocenter | Cahn-Ingold-Prelog (CIP) Designation |
| C1 | S |
| C4a | S |
| C6 | R |
| C7 | R |
| C7a | S |
The three-dimensional arrangement of atoms in (+)-Gelsemiol is critical for its biological activity.
Caption: 3D representation of the absolute configuration of (+)-Gelsemiol.
Experimental Protocols for Structural Elucidation
The determination of the intricate structure of this compound has relied on modern analytical techniques. While specific, detailed experimental parameters from the original isolation and characterization are not fully available in the public domain, the following outlines the general methodologies employed.
Isolation and Purification
This compound is a constituent of plants from the Gelsemium genus. A general workflow for its extraction and purification from plant material is described below.
Caption: Generalized workflow for the isolation and purification of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and relative stereochemistry of organic molecules like this compound.
¹H and ¹³C NMR Spectroscopy: Detailed peak assignments for this compound are typically found in specialized chemical literature. A representative, though not exhaustive, summary of expected chemical shifts is provided below.
| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |
| H-1 | ~5.0 | C-1 | ~98 |
| H-3 | ~5.8 | C-3 | ~130 |
| H-4 | ~2.5 | C-4 | ~40 |
| H-5 | ~2.0 | C-5 | ~35 |
| H-6 | ~3.8 | C-6 | ~75 |
| H-7a | ~2.2 | C-7 | ~78 |
| CH₃-7 | ~1.2 | C-7a | ~50 |
| - | - | C-8 | ~140 |
| - | - | C-9 | ~115 |
| - | - | CH₃-7 | ~25 |
Note: These are approximate values and can vary based on the solvent and instrument used.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of chiral molecules.
Methodology:
-
Crystallization: High-purity this compound is dissolved in a suitable solvent system and allowed to slowly evaporate or cool to induce the formation of single crystals.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined and refined to generate a final, high-resolution 3D structure. The absolute configuration is typically determined using anomalous dispersion effects.
Biological Activity and Signaling Pathways
This compound has been identified as a neuritogenic agent, meaning it promotes the growth and differentiation of neurons. This activity is of significant interest for potential therapeutic applications in neurodegenerative diseases and nerve injury.
The precise molecular mechanism underlying this compound's neurotrophic effects is an active area of research. It is proposed to potentiate the effects of endogenous neurotrophic factors, such as Nerve Growth Factor (NGF). A simplified hypothetical signaling pathway is illustrated below.
Caption: Hypothesized signaling pathway for this compound-potentiated neurite outgrowth.
Conclusion
This compound represents a stereochemically complex natural product with promising biological activity. This guide has provided a consolidated overview of its chemical structure, absolute configuration, and the analytical methods used for its characterization. Further research into its mechanism of action and synthetic accessibility will be crucial for realizing its therapeutic potential. The detailed experimental protocols and raw analytical data, while not fully available in the public domain, can likely be found in the supplementary information of the primary research articles cited in this field.
References
Gelsemiol: A Technical Guide on its Discovery, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelsemiol is a naturally occurring iridoid compound isolated from Gelsemium sempervirens (L.) J.St.-Hil., a plant with a rich history in traditional medicine.[1] While the genus Gelsemium is well-known for its diverse and complex alkaloid profile, this compound represents a non-alkaloidal constituent of interest.[2] Recent research has highlighted its potential as a neuroactive compound, specifically for its ability to promote neurite outgrowth.[3] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its discovery, biological activity, and the experimental methodologies used in its study.
Discovery and Historical Context
The genus Gelsemium has been utilized in traditional and homeopathic medicine for centuries, particularly for the treatment of neurological conditions such as anxiety, neuralgia, and migraines.[1] This historical use has spurred significant phytochemical investigation into its constituents. While the focus has predominantly been on the plant's toxic and medicinally active alkaloids, other compound classes, including iridoids, have also been identified.[2]
This compound was first identified as an oxidized iridoid from Gelsemium sempervirens.[3] However, the specific details of its original isolation and structure elucidation are not extensively documented in readily available literature. Its significance was more recently highlighted through its total synthesis, which confirmed its structure and enabled further biological evaluation.[4]
Chemical Properties
-
Compound Class: Iridoid
-
CAS Number: 110414-77-2[5]
-
Molecular Formula: C₁₀H₁₆O₄
-
Description: this compound is a bicyclic monoterpenoid characterized by a cyclopentanopyran ring system. Its structure has been unequivocally confirmed by total synthesis and spectroscopic methods.[4]
Biological Activity: Neuritogenic Effects
The primary biological activity of this compound identified to date is its ability to promote neurite outgrowth. This was reported in the context of its total synthesis by Gademann and coworkers.[3]
Summary of Neuritogenic Activity
Due to the limited availability of the full experimental data in the searched literature, a detailed quantitative summary is not possible. The table below conceptualizes the expected data presentation for this compound's neuritogenic activity.
| Cell Line | Assay Type | Concentration Range | Observed Effect | Positive Control | Reference |
| Neuronal cell line (e.g., PC12, SH-SY5Y) | Neurite Outgrowth Assay | Not Specified | Acceleration of neuronal differentiation and neurite growth | Nerve Growth Factor (NGF) | [3] |
Signaling Pathways and Mechanism of Action
The specific signaling pathways through which this compound exerts its neuritogenic effects have not yet been elucidated in the available scientific literature. Research on crude extracts of Gelsemium sempervirens suggests that its neuroprotective effects may be linked to the modulation of mitochondrial bioenergetics.[6] However, it is crucial to note that this has not been specifically demonstrated for this compound.
Conceptual Discovery and Activity Workflow
The following diagram illustrates a conceptual workflow from the traditional use of Gelsemium to the identification and initial biological screening of this compound.
Figure 1. Conceptual workflow for the discovery and bioactivity screening of this compound.
Experimental Protocols
Isolation and Purification of this compound
Figure 2. General experimental workflow for the isolation of an iridoid like this compound.
Neurite Outgrowth Assay using PC12 Cells
The following is a representative protocol for assessing the neuritogenic activity of a test compound like this compound using the PC12 cell line, a common model for neuronal differentiation.[6][7][8]
Objective: To quantify the effect of this compound on the promotion of neurite outgrowth in PC12 cells.
Materials:
-
PC12 cell line (ATCC CRL-1721)
-
RPMI-1640 medium
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF) as a positive control
-
This compound (test compound)
-
Poly-L-lysine (PLL)
-
4% Paraformaldehyde (PFA) in PBS
-
Anti-β-III-tubulin antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole)
-
96-well cell culture plates
-
Fluorescence microscope with imaging software
Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 0.01% PLL overnight at room temperature.
-
Wash the wells three times with sterile cell culture grade water and allow to dry.
-
-
Cell Seeding:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Plate the PC12 cells onto the PLL-coated 96-well plate at a density of 1 x 10⁴ cells per well.
-
Allow the cells to adhere for 24 hours.
-
-
Treatment:
-
Prepare a range of concentrations of this compound in a low-serum medium (e.g., RPMI-1640 with 1% HS).
-
Prepare a positive control group with an optimal concentration of NGF (e.g., 50 ng/mL).
-
Prepare a vehicle control group with the low-serum medium containing the same concentration of the solvent used to dissolve this compound.
-
After 24 hours of cell adhesion, replace the medium with the prepared treatment media.
-
-
Incubation:
-
Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
-
Immunocytochemistry:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against β-III-tubulin (a neuronal marker) overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth using an appropriate image analysis software. A common metric is to define a "neurite-bearing" cell as a cell with at least one neurite that is longer than the diameter of the cell body.
-
The percentage of neurite-bearing cells and the average neurite length can be calculated for each treatment group.
-
Conclusion and Future Directions
This compound, an iridoid from Gelsemium sempervirens, has emerged as a promising neuroactive compound due to its neuritogenic properties. However, the current body of knowledge is still in its infancy. Significant research gaps remain, including:
-
The original discovery and detailed phytochemical analysis of this compound in its native plant source.
-
A comprehensive evaluation of its pharmacological profile beyond neurite outgrowth.
-
The elucidation of its specific mechanism of action and the signaling pathways it modulates.
Future research should focus on addressing these gaps to fully understand the therapeutic potential of this compound. The development of a robust and scalable method for its isolation or an optimized synthetic route will be crucial for advancing its study. Further investigation into its effects in more complex neuronal models and in vivo studies is warranted to validate its potential as a lead compound for the development of novel therapies for neurodegenerative diseases and nerve injury.
References
- 1. Medicinal plants of the genus Gelsemium (Gelsemiaceae, Gentianales)--a review of their phytochemistry, pharmacology, toxicology and traditional use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. It Is Not All about Alkaloids—Overlooked Secondary Constituents in Roots and Rhizomes of Gelsemium sempervirens (L.) J.St.-Hil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 110414-77-2 | this compound [phytopurify.com]
- 6. Quantitative Assessment of Neurite Outgrowth in PC12 Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. jdc.jefferson.edu [jdc.jefferson.edu]
Pharmacological Properties of Gelsemiol and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gelsemiol, an iridoid found in plants of the Gelsemium genus, has garnered interest for its potential therapeutic applications. While research on this compound itself is emerging, its pharmacological profile is often discussed in the context of the broader chemical constituents of Gelsemium, which have been traditionally used for a variety of medicinal purposes. This technical guide provides a comprehensive overview of the current understanding of the pharmacological properties of this compound and its related compounds, with a focus on its neuroprotective, anti-inflammatory, analgesic, and anxiolytic activities. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a resource for researchers and professionals in drug development. It is important to note that while the potential of this compound is promising, much of the detailed mechanistic and quantitative data available is derived from studies on more abundant alkaloids from the same genus, such as gelsemine and koumine. This guide will clearly distinguish between data directly related to this compound and those inferred from its chemical relatives.
Introduction
Gelsemium species, particularly Gelsemium elegans Benth., have a long history in traditional medicine for treating conditions such as pain, anxiety, and inflammation.[1] The primary active constituents of these plants are alkaloids, with gelsemine and koumine being the most studied.[2] this compound, an iridoid, represents a less-abundant but potentially significant compound within this genus. While direct research on this compound is not as extensive as that on its alkaloid counterparts, its structural features and the known bioactivities of iridoids suggest a range of pharmacological activities. This guide aims to consolidate the existing knowledge on this compound and its derivatives, drawing parallels with related Gelsemium compounds to provide a comprehensive picture of its therapeutic potential.
Pharmacological Properties
The pharmacological activities of this compound and its derivatives are being explored in several key areas:
Neuroprotective and Anti-inflammatory Effects
Evidence suggests that compounds from Gelsemium possess neuroprotective and anti-inflammatory properties. Gelsevirine, another alkaloid from the plant, has been shown to decrease neuroinflammation in ischemic stroke models by down-regulating inflammatory cytokines.[1] Similarly, gelsemine exerts neuroprotective effects in neonatal mice with hypoxic-ischemic brain injury by suppressing inflammation and oxidative stress through the Nrf2/HO-1 pathway.[3] These findings suggest that this compound may also play a role in mitigating neuroinflammatory processes.
Analgesic Properties
The analgesic effects of Gelsemium alkaloids are well-documented. Koumine, gelsemine, and gelsenicine have demonstrated significant antinociception in models of inflammatory, neuropathic, and bone cancer pain without inducing tolerance.[2] The primary mechanism for this analgesic activity is believed to be the activation of the spinal α3 glycine receptor/allopregnanolone pathway.[2] This pathway offers a promising target for the development of novel analgesics with a lower risk of tolerance compared to opioids.
Anxiolytic Activity
Traditional use of Gelsemium for anxiety is supported by modern pharmacological studies. Extracts of Gelsemium sempervirens have shown anxiolytic effects in mice, as evaluated by the elevated plus-maze model.[4] Specific alkaloids, including gelsemine, koumine, and gelsevirine, have been identified as potent anxiolytics.[5] Their mechanism of action may also be linked to the modulation of inhibitory neurotransmitter receptors.
Anticancer Potential
While direct evidence for the anticancer activity of this compound is limited, other compounds from the Gelsemium genus have been investigated for their cytotoxic effects. A bisindole alkaloid from Gelsemium elegans, geleganimine B, exhibited anti-inflammatory activity by suppressing pro-inflammatory factors in microglial cells with an IC50 value of 10.2 μM.[6] Further research is needed to determine if this compound or its derivatives possess similar cytotoxic or antiproliferative properties against cancer cell lines.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound-related compounds. It is crucial to note the specific compound for each data point, as direct quantitative data for this compound is sparse.
| Compound | Pharmacological Activity | Assay | Model | Parameter | Value | Reference |
| Geleganimine B | Anti-inflammatory | LPS-induced pro-inflammatory factor suppression | BV2 microglial cells | IC50 | 10.2 μM | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. Below are protocols for key experiments cited in the study of Gelsemium compounds.
Formalin-Induced Inflammatory Pain Test
This model is used to assess the analgesic potential of a compound against inflammatory pain.
-
Animals: Male ICR mice.
-
Procedure:
-
Administer the test compound (e.g., this compound derivative) or vehicle orally to groups of mice.
-
After a set pre-treatment time (e.g., 60 minutes), inject a dilute formalin solution (e.g., 0.02 mL of a 2% solution) into the subplantar region of the right hind paw.
-
Immediately place the mouse in an observation chamber.
-
Record the total time the animal spends licking the injected paw during two distinct phases: the early (neurogenic) phase (0-5 minutes post-injection) and the late (inflammatory) phase (15-30 minutes post-injection).
-
-
Data Analysis: Compare the paw-licking time in the treated groups to the vehicle control group. A significant reduction in licking time indicates an analgesic effect. Statistical analysis is typically performed using a one-way ANOVA followed by a Dunnett's test.
Elevated Plus-Maze (EPM) Test for Anxiolytic Activity
The EPM is a widely used behavioral assay to screen for anxiolytic or anxiogenic effects of drugs in rodents.[4]
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Animals: Mice.
-
Procedure:
-
Administer the test compound (e.g., this compound derivative), a standard anxiolytic (e.g., diazepam), or vehicle to different groups of mice.
-
After a specified pre-treatment period, place a mouse individually at the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a set duration (e.g., 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
-
Data Analysis: An increase in the number of entries and/or the time spent in the open arms is indicative of an anxiolytic effect.
Signaling Pathways and Mechanisms of Action
The pharmacological effects of this compound and its related compounds are mediated through the modulation of specific signaling pathways.
Glycine Receptor Modulation
A key mechanism underlying the analgesic and anxiolytic effects of Gelsemium alkaloids is the modulation of spinal α3 glycine receptors.[2] Activation of these receptors leads to an increase in the synthesis of the neurosteroid allopregnanolone, which has analgesic and anxiolytic properties.
References
- 1. Regulation of microglia related neuroinflammation contributes to the protective effect of Gelsevirine on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gelsemine Exerts Neuroprotective Effects on Neonatal Mice with Hypoxic-Ischemic Brain Injury by Suppressing Inflammation and Oxidative Stress via Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antianxiety activity of Gelsemium sempervirens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Gelsemiol's Mechanism of Action in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelsemiol is a principal indole alkaloid derived from plants of the Gelsemium genus. Traditionally used in various medicinal practices, modern research has identified this compound as a compound with significant anxiolytic and analgesic properties. Unlike some other alkaloids from the same genus, this compound exhibits lower toxicity, making it a compound of interest for therapeutic development. Its effects on the central nervous system (CNS) are multifaceted, involving direct modulation of key inhibitory neurotransmitter receptors and indirect influence on neurosteroidogenic and inflammatory pathways. This technical guide provides an in-depth analysis of this compound's mechanism of action, detailing its molecular targets, the signaling pathways it modulates, and the experimental protocols used to elucidate these functions.
Core Mechanisms of Action: A Multi-Target Approach
This compound exerts its effects within the CNS through a combination of direct and indirect mechanisms, primarily targeting the major inhibitory systems of the brain and spinal cord. The core of its action involves:
-
Direct, Subunit-Specific Modulation of Glycine Receptors (GlyRs): this compound directly binds to and modulates the function of GlyRs, the primary mediators of fast synaptic inhibition in the spinal cord and brainstem.[1][2][3][4]
-
Negative Allosteric Modulation of GABA-A Receptors (GABA-A Rs): this compound inhibits the function of GABA-A Rs, the most abundant inhibitory receptors in the brain. This interaction appears to contribute more to the toxic profile of Gelsemium alkaloids than to the therapeutic effects of this compound.[5][6][7]
-
Indirect Modulation via Neurosteroid Synthesis: this compound activates GlyRs in the spinal cord and limbic system, which in turn stimulates the synthesis of the neurosteroid allopregnanolone.[8][9][10][11] Allopregnanolone is a potent positive allosteric modulator of GABA-A Rs, thus providing an indirect pathway for this compound's anxiolytic and analgesic effects.[6]
-
Regulation of Inflammatory and Neurotrophic Pathways: Emerging evidence suggests this compound can modulate CNS inflammatory responses by inhibiting the NLRP3 inflammasome and influence neuroplasticity through the CREB/BDNF pathway, contributing to its anxiolytic effects.[12]
Direct Modulation of Inhibitory Ion Channels
This compound directly interacts with two key ligand-gated ion channels responsible for inhibitory neurotransmission: glycine receptors and GABA-A receptors.
Glycine Receptors (GlyRs)
The most well-characterized mechanism of this compound is its direct, voltage-independent modulation of GlyRs.[2][3] This interaction is complex and highly dependent on the specific α-subunit composition of the receptor pentamer.[2][13]
-
On α1 Subunits: this compound displays a biphasic, bell-shaped modulation. At lower concentrations (e.g., 10 μM), it potentiates glycine-evoked currents. As the concentration increases, this potentiation diminishes and can transition to inhibition.[2][4]
-
On α2 and α3 Subunits: this compound acts as a concentration-dependent inhibitor.[2][4][13] It decreases the apparent affinity of these receptors for glycine, thereby reducing the inhibitory current.[4]
The binding site for this compound is proposed to be the orthosteric (agonist-binding) site at the interface between two adjacent α subunits.[14]
GABA-A Receptors (GABA-A Rs)
This compound acts as a negative modulator of GABA-A Rs, inhibiting GABA-evoked chloride currents across various subunit compositions (including α1β2γ2, α2β3γ2, and α3β3γ2).[5][7] The maximal inhibition is moderate (around 50%), and the potency is significantly lower than its effects on GlyRs.[5][13] This inhibition is not mediated through the benzodiazepine binding site.[5][7] Evidence also points to a presynaptic mechanism where this compound diminishes the frequency of GABAergic synaptic events.[5] This negative modulation may be more closely linked to the toxic effects of Gelsemium alkaloids rather than the therapeutic, anxiolytic properties of this compound.[5][6]
Quantitative Data: this compound's Effects on Inhibitory Receptors
The following tables summarize the quantitative data from electrophysiological studies on recombinant human receptors expressed in HEK293 cells.
Table 1: Inhibitory Effects of this compound on Glycine Receptors (GlyRs)
| Receptor Subunit | This compound IC₅₀ (µM) | Maximal Inhibition (%) | Reference |
|---|---|---|---|
| Homomeric α2 | 70.4 ± 1.1 | -58.7 ± 3.4 | [2] |
| Heteromeric α2β | 57.5 ± 1.1 | -60.9 ± 5.0 | [2] |
| Homomeric α3 | 70.8 ± 1.1 | -59.3 ± 4.1 | [2] |
| Heteromeric α3β | 77.6 ± 1.1 | -54.9 ± 3.9 | [2] |
| Native (Spinal Neurons) | ~42 | Not specified |[13] |
Data from Lara et al., 2016. IC₅₀ values were determined against currents evoked by an EC₅₀ concentration of glycine.
Table 2: Modulatory Effects of this compound on Glycine EC₅₀
| Receptor Subunit | Condition | Glycine EC₅₀ (µM) | Fold Change | Reference |
|---|---|---|---|---|
| Homomeric α1 | Control | 38.9 ± 1.1 | - | [2] |
| + 10 µM this compound | 23.9 ± 1.1 | 0.6x (Potentiation) | [2] | |
| Homomeric α2 | Control | 89.1 ± 1.1 | - | [2] |
| + 50 µM this compound | 158.5 ± 1.1 | 1.8x (Inhibition) | [2] | |
| Homomeric α3 | Control | 102.3 ± 1.1 | - | [2] |
| | + 50 µM this compound | 184.1 ± 1.1 | 1.8x (Inhibition) |[2] |
Data from Lara et al., 2016.
Table 3: Inhibitory Effects of this compound on GABA-A Receptors (GABA-A Rs) | Receptor Subunit | this compound IC₅₀ (µM) | Maximal Inhibition (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | α1β2γ2 | 74.1 ± 15.0 | -54.3 ± 5.0 |[5] | | α2β3γ2 | 105.9 ± 18.2 | -52.6 ± 4.1 |[5] | | α3β3γ2 | 100.1 ± 20.1 | -53.2 ± 4.9 |[5] | | Native (Cortical Neurons) | 89.1 ± 16.4 | -49.6 ± 4.3 |[5] |
Data from Marileo et al., 2023. IC₅₀ values were determined against currents evoked by an EC₅₀ concentration of GABA.
Indirect Mechanism: Glycine Receptor-Mediated Allopregnanolone Synthesis
A key pathway explaining this compound's anxiolytic and analgesic effects involves the stimulation of neurosteroid synthesis.[8][9][15]
-
GlyR Activation: this compound acts on strychnine-sensitive GlyRs in the spinal cord and limbic system (hippocampus and amygdala).[8][9]
-
Enzyme Upregulation: This GlyR activation leads to the upregulation and increased activity of the enzyme 3α-hydroxysteroid oxidoreductase (3α-HSOR).
-
Allopregnanolone Synthesis: 3α-HSOR catalyzes the conversion of progesterone into the neurosteroid allopregnanolone (also known as 3α,5α-THP).[8]
-
GABA-A R Potentiation: Allopregnanolone is a powerful endogenous positive allosteric modulator of GABA-A Rs. It binds to a site on the receptor distinct from the GABA and benzodiazepine sites, potentiating the receptor's response to GABA.[6]
This indirect potentiation of the GABAergic system contributes significantly to the overall inhibitory tone in the CNS, leading to reduced anxiety and pain perception.
Modulation of Other CNS Signaling Pathways
Beyond direct receptor modulation, this compound also influences intracellular signaling cascades related to inflammation and neurotrophic factors, particularly in the context of chronic stress.
-
NLRP3 Inflammasome: In animal models of chronic stress, this compound has been shown to inhibit the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome pathway in the hypothalamus and hippocampus.[12] This reduces the production of pro-inflammatory cytokines like IL-1β and IL-6, mitigating neuroinflammation associated with anxiety.
-
CREB/BDNF Pathway: this compound can also downregulate the overexpression of cAMP-response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) in the hypothalamus, which can be dysregulated during chronic stress.[12] This suggests an effect on neuronal plasticity and stress adaptation.
Detailed Experimental Protocols
The following sections describe the methodologies for key experiments used to determine this compound's mechanism of action.
Electrophysiological Recordings in HEK293 Cells
This protocol is used to quantify the effects of this compound on specific recombinant GlyR and GABA-A R subtypes.
Methodology:
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in 5% CO₂.
-
Cells are plated onto poly-L-lysine-coated coverslips in 35-mm dishes 24 hours before transfection.
-
Transient transfection is performed using a calcium phosphate precipitation method or lipid-based reagents (e.g., Lipofectamine). cDNAs encoding the desired receptor subunits (e.g., human GlyR α1, α2, α3, β, or GABA-A R α, β, γ) and a marker gene (e.g., GFP) are co-transfected.
-
Recordings are performed 24-48 hours post-transfection.
-
-
Whole-Cell Patch-Clamp Recording:
-
Coverslips are transferred to a recording chamber on an inverted microscope and continuously perfused with an external solution (in mM: 150 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4).
-
Patch pipettes (3-5 MΩ resistance) are fabricated from borosilicate glass and filled with an internal solution (in mM: 120 CsCl, 4 MgCl₂, 1 EGTA, 10 HEPES, 0.4 Na-GTP, 4 Na-ATP; pH 7.2).
-
Whole-cell configuration is established on GFP-positive cells. Cells are voltage-clamped at -60 mV.
-
Agonists (glycine or GABA) and this compound are applied rapidly using a multi-barrel perfusion system controlled by solenoid valves.
-
-
Data Acquisition and Analysis:
-
Currents are recorded using an amplifier (e.g., Axopatch 200B), filtered at 2 kHz, and digitized at 10 kHz.
-
Concentration-response curves are generated by applying increasing concentrations of the agonist. The resulting data is fitted to the Hill equation to determine the EC₅₀ (half-maximal effective concentration).
-
To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound, a fixed EC₅₀ concentration of the agonist is co-applied with varying concentrations of this compound. The resulting inhibition data is fitted to a sigmoidal dose-response equation.
-
Allopregnanolone Synthesis in Rat Spinal Cord Slices
This protocol quantifies the effect of this compound on neurosteroid production.[8][9]
Methodology:
-
Tissue Preparation:
-
Adult male Sprague-Dawley rats are euthanized, and the spinal cord is rapidly dissected.
-
The lumbar region of the spinal cord is sliced into 350-µm thick transverse sections using a vibratome in ice-cold, oxygenated Krebs-Ringer buffer.
-
-
Pulse-Chase Experiment:
-
Slices are pre-incubated for 60 minutes at 37°C in oxygenated Krebs-Ringer buffer.
-
Slices are then incubated for 15 minutes with 50 nM [³H]progesterone (the precursor).
-
After the "pulse," slices are washed and transferred to a superfusion system ("chase"). They are continuously perfused with buffer containing this compound, glycine (positive control), or strychnine (antagonist).
-
-
Steroid Analysis:
-
The superfusate containing the newly synthesized [³H]-labeled steroids is collected in fractions.
-
Steroids are extracted from the collected fractions using C18 columns.
-
The extracted steroids are separated and identified using high-performance liquid chromatography (HPLC).
-
The amount of [³H]allopregnanolone in each fraction is quantified using a continuous flow scintillation detector.
-
-
Data Analysis:
-
The quantity of synthesized [³H]allopregnanolone is expressed as a percentage of the total radioactivity.
-
The effects of this compound are compared to control conditions to determine the degree of stimulation of neurosteroidogenesis.
-
Chronic Unpredictable Mild Stress (CUMS) Behavioral Model
This protocol is used to induce an anxiety-like state in mice to test the anxiolytic effects of this compound.[12]
Methodology:
-
Animal Model and Housing:
-
Male C57BL/6 mice are singly housed and allowed to acclimate for one week before the experiment.
-
-
CUMS Procedure:
-
For 4-6 weeks, mice in the CUMS group are subjected to a series of mild, unpredictable stressors.
-
Two different stressors are applied randomly each day. Examples include:
-
Cage tilt (45°) for 24 hours.
-
Wet bedding for 24 hours.
-
Food or water deprivation for 24 hours.
-
Reversal of light/dark cycle.
-
Forced swimming in cool water (18°C) for 5 minutes.
-
Physical restraint for 2 hours.
-
-
The control group is left undisturbed in their home cages.
-
-
Drug Administration:
-
During the final 2-3 weeks of the CUMS procedure, mice are administered this compound (e.g., 0.4, 2, 10 mg/kg, i.p.) or vehicle daily. A positive control group (e.g., diazepam) is often included.
-
-
Behavioral Testing:
-
Following the CUMS and treatment period, mice undergo a battery of behavioral tests to assess anxiety-like behavior, such as:
-
Open Field Test (OFT): Measures locomotor activity and anxiety by quantifying time spent in the center versus the periphery of an open arena.
-
Elevated Plus Maze (EPM): Assesses anxiety by measuring the time spent in the open, exposed arms versus the closed, protected arms of the maze.
-
Light/Dark Box Test: Measures anxiety based on the mouse's aversion to a brightly lit area.
-
-
-
Biochemical Analysis:
-
After behavioral testing, brain regions (hypothalamus, hippocampus) are dissected to measure levels of cytokines (IL-1β, IL-6) and proteins (NLRP3, CREB, BDNF) via ELISA or Western blot.
-
Conclusion and Future Directions
The mechanism of action of this compound in the central nervous system is a sophisticated interplay of direct receptor modulation and indirect pathway activation. Its primary therapeutic effects appear to stem from a unique, subunit-dependent modulation of glycine receptors and the subsequent stimulation of the neurosteroid allopregnanolone, which enhances GABAergic inhibition. Concurrently, its ability to temper neuroinflammatory pathways further supports its potential as an anxiolytic agent.
For drug development professionals, the subunit selectivity of this compound for GlyRs presents an opportunity for the rational design of analogs with improved potency and specificity. Future research should focus on:
-
Elucidating the precise binding mode of this compound at the GlyR orthosteric site through structural biology studies.
-
Developing derivatives that enhance potentiation of α1 GlyRs while minimizing inhibition of α2/α3 subunits to optimize the therapeutic window.
-
Further investigating the presynaptic effects of this compound to understand its influence on neurotransmitter release.
-
Exploring the clinical relevance of its anti-inflammatory and neurotrophic pathway modulation in models of neuropsychiatric disorders.
By leveraging this detailed understanding of its mechanisms, this compound serves as a valuable chemical scaffold for the development of novel therapeutics for anxiety, pain, and other neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional modulation of glycine receptors by the alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine [frontiersin.org]
- 7. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Gelsemine and Gelsemium sempervirens Activity on Neurosteroid Allopregnanolone Formation in the Spinal Cord and Limbic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of neurosteroid allopregnanolone biosynthesis in the rat spinal cord by glycine and the alkaloidal analogs strychnine and gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Comparative Analysis of Gelsemine and Gelsemium sempervirens Activity on Neurosteroid Allopregnanolone Formation in the Spinal Cord and Limbic System | Semantic Scholar [semanticscholar.org]
- 11. Comparative Analysis of Gelsemine and Gelsemium sempervirens Activity on Neurosteroid Allopregnanolone Formation in the Spinal Cord and Limbic System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppressive Effects of Gelsemine on Anxiety-like Behaviors Induced by Chronic Unpredictable Mild Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Preliminary In Vitro Screening of Gelsemiol's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro screening of the biological activities of Gelsemiol, a monoterpenoid indole alkaloid found in plants of the Gelsemium genus. While research on the specific biological activities of isolated this compound is still emerging, this document summarizes the available data on the bioactivity of Gelsemium extracts and its constituent alkaloids, providing a foundational understanding for future research and drug development endeavors.
Cytotoxicity
The cytotoxic potential of compounds is a primary screening parameter, crucial for identifying potential anti-cancer agents. In vitro cytotoxicity is commonly assessed using various cell-based assays that measure cell viability or proliferation.
Data Presentation: Cytotoxicity of Gelsemium Extracts and Constituents
| Compound/Extract | Cell Line | Assay | Incubation Time (h) | IC50 Value | Reference |
| Methanol Extract of Gelsemium elegans | CaOV-3 (Ovarian Cancer) | MTT | 96 | 5 µg/mL | [1] |
| Methanol Extract of Gelsemium elegans | MDA-MB-231 (Breast Cancer) | MTT | 96 | 40 µg/mL | [1] |
| (+) Gelsemine | PC12 (Pheochromocytoma) | MTT | Not Specified | 31.59 µM | [2] |
Note: While this compound is a known constituent of Gelsemium species, the specific cytotoxic activity of isolated this compound has not been extensively reported. The data above pertains to a crude extract and a related major alkaloid, gelsemine.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Target cancer cell lines (e.g., CaOV-3, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound or Gelsemium extract of interest
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound or the extract in the complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, 72, or 96 hours).
-
MTT Addition: After incubation, add MTT solution to each well (typically 10-20 µL) and incubate for another 2-4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.[1][3][4]
Visualization: General Experimental Workflow for Cytotoxicity Screening
General workflow for in vitro cytotoxicity screening using the MTT assay.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Screening natural compounds for their ability to modulate inflammatory pathways is a key step in the development of new anti-inflammatory drugs.
Data Presentation: Anti-inflammatory Activity of Gelsemium Alkaloids
| Compound | Cell Line | Target/Assay | IC50 Value | Reference |
| Geleganimine B | BV2 (Microglial cells) | Lipopolysaccharide-induced pro-inflammatory factors | 10.2 µM | [5] |
Note: This data is for a bisindole alkaloid from Gelsemium elegans. Specific data on the anti-inflammatory activity of this compound is currently limited.
Experimental Protocol: Inhibition of Lipopolysaccharide (LPS)-Induced Pro-inflammatory Factors in Macrophages
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), in macrophage-like cells (e.g., RAW 264.7 or BV2 microglia) stimulated with LPS.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, BV2)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound or other test compounds
-
Griess reagent for NO measurement
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specific period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (a known anti-inflammatory drug with LPS).
-
Incubation: Incubate the plates for an appropriate time (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Measurement of Nitric Oxide (NO):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at approximately 540 nm. The amount of nitrite is proportional to the NO produced.
-
-
Measurement of Cytokines (e.g., TNF-α, IL-6):
-
Collect the cell culture supernatant.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the specific cytokines of interest according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the percentage of inhibition of NO or cytokine production for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC50 value.
Visualization: Simplified NF-κB Signaling Pathway in Inflammation
Simplified representation of the LPS-induced NF-κB signaling pathway.
Antioxidant Activity
Experimental Protocols: Common In Vitro Antioxidant Assays
Several spectrophotometric assays are commonly used to evaluate the antioxidant potential of natural products.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation, which is blue-green. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, by antioxidants in an acidic medium.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time.
Due to the lack of specific quantitative data for this compound in these assays, detailed protocols are not provided here but can be readily found in the scientific literature.[7][8]
Neuroactivity
Gelsemium alkaloids are known for their effects on the central nervous system. In vitro neuroactivity studies are essential to understand the mechanisms of action and potential therapeutic applications for neurological disorders.
Data Presentation: Activity of Gelsemium Alkaloids on Neuronal Receptors
| Alkaloid | Receptor | Action | IC50 Value | Reference |
| Koumine | Glycine Receptor (α1) | Inhibition | 31.5 ± 1.7 µM | [9] |
| Gelsevirine | Glycine Receptor (α1) | Inhibition | 40.6 ± 8.2 µM | [9] |
Note: Humantenmine, another major alkaloid, did not show detectable activity on Glycine or GABAA receptors in this study.[9] Data for this compound's direct activity on these receptors is not available in the cited literature.
Experimental Protocol: Glutamate-Induced Excitotoxicity in Neuronal Cells
This in vitro model mimics the neuronal damage that occurs in conditions like stroke and neurodegenerative diseases due to excessive glutamate stimulation.
Materials:
-
Neuronal cell line (e.g., HT22, SH-SY5Y) or primary neuronal cultures
-
Complete neuronal cell culture medium
-
Glutamate
-
This compound or other test compounds
-
Reagents for cell viability assessment (e.g., MTT, LDH assay kit)
-
Fluorescent dyes for measuring intracellular calcium and reactive oxygen species (ROS)
Procedure:
-
Cell Culture: Culture the neuronal cells in appropriate plates or coverslips.
-
Compound Treatment: Pre-treat the cells with different concentrations of this compound for a defined period.
-
Glutamate Exposure: Expose the cells to a neurotoxic concentration of glutamate.
-
Incubation: Incubate for a period sufficient to induce cell death in the control group (e.g., 24 hours).
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using assays like MTT or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.
-
Intracellular Calcium: Use a fluorescent calcium indicator (e.g., Fura-2 AM) to measure changes in intracellular calcium levels.
-
Reactive Oxygen Species (ROS): Employ a fluorescent probe (e.g., DCFH-DA) to quantify the generation of intracellular ROS.
-
-
Data Analysis: Determine the protective effect of this compound by comparing the outcomes in the treated groups to the glutamate-only control group.
Visualization: Potential Neuroprotective Mechanisms
Hypothesized points of intervention for this compound in glutamate-induced excitotoxicity.
Modulation of Signaling Pathways
Understanding how a compound interacts with cellular signaling pathways provides insight into its mechanism of action. While direct evidence for this compound's modulation of specific pathways is limited, the observed biological activities of related alkaloids suggest potential interactions with key signaling cascades.
Apoptosis Pathway
The induction of apoptosis is a key mechanism for many cytotoxic anti-cancer drugs. The process is tightly regulated by a cascade of proteins, including caspases and members of the Bcl-2 family.
Overview of the intrinsic apoptosis pathway potentially modulated by cytotoxic agents.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in the regulation of various cellular processes, including inflammation, proliferation, and apoptosis. Its modulation by natural compounds is an area of intense research.
References
- 1. researchgate.net [researchgate.net]
- 2. The Difference in Cytotoxic Activity between Two Optical Isomers of Gelsemine from Gelsemium elegans Benth. on PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Bisindole alkaloids with neural anti-inflammatory activity from Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. It Is Not All about Alkaloids—Overlooked Secondary Constituents in Roots and Rhizomes of Gelsemium sempervirens (L.) J.St.-Hil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hri-research.org [hri-research.org]
- 9. In vitro studies demonstrate anticancer activity of an alkaloid of the plant Gelsemium sempervirens - PubMed [pubmed.ncbi.nlm.nih.gov]
Gelsemiol: An Examination of its Therapeutic Potential and the Prominence of Gelsemine in Gelsemium's Bioactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Gelsemiol is a monoterpenoid iridoid found in plants of the Gelsemium genus. While the genus, particularly Gelsemium sempervirens, has a long history in traditional medicine for treating anxiety and pain, scientific investigation into its specific constituents reveals a complex pharmacological profile. This technical guide aims to provide a comprehensive overview of the therapeutic potential of this compound. However, a thorough review of the current scientific literature indicates a significant scarcity of research focused specifically on this compound's biological activity and mechanism of action. The vast majority of studies on Gelsemium attribute its primary therapeutic effects, namely its anxiolytic and analgesic properties, to the indole alkaloid gelsemine .
Therefore, this guide will first address the limited available information on this compound and then provide an in-depth analysis of gelsemine as the principal bioactive compound of Gelsemium sempervirens. This information is presented to aid researchers in understanding the current state of knowledge and to guide future investigations into the individual contributions of Gelsemium constituents.
Part 1: this compound - Current State of Research
Scientific literature focusing directly on the therapeutic potential of this compound is sparse. While its presence in Gelsemium sempervirens is documented, there is a notable lack of in vivo or in vitro studies investigating its pharmacological effects, mechanism of action, or quantitative data such as IC50 or ED50 values. One study identified this compound-1-glucoside as a constituent of Gelsemium, but did not provide data on its biological activity[1]. The absence of dedicated research on this compound suggests that it may be a minor component of the plant's extract or possess less significant biological activity compared to other alkaloids present.
Part 2: Gelsemine - The Primary Bioactive Alkaloid of Gelsemium sempervirens
The primary anxiolytic and analgesic effects of Gelsemium sempervirens are largely attributed to gelsemine[2][3][4]. This section provides a detailed overview of the existing research on gelsemine, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
Gelsemine's effects on the central nervous system are primarily mediated through its interaction with inhibitory neurotransmitter systems. The two main pathways implicated are:
-
Modulation of Glycine Receptors (GlyRs): Gelsemine acts as a modulator of glycine receptors, which are crucial for inhibitory neurotransmission in the spinal cord and brainstem[3][5][6]. It exhibits subunit-selective effects, potentiating currents through α1 glycine receptors at low concentrations and inhibiting α2 and α3 glycine receptors[5][7]. This modulation of glycine receptors is believed to be a key mechanism behind its analgesic effects[2].
-
Stimulation of Allopregnanolone Synthesis: Gelsemine has been shown to increase the synthesis of the neurosteroid allopregnanolone in the limbic system and spinal cord[8][9]. Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors, the major inhibitory neurotransmitter receptors in the brain. By increasing allopregnanolone levels, gelsemine enhances GABAergic inhibition, which is a well-established mechanism for producing anxiolytic effects[10]. The stimulatory effect of gelsemine on allopregnanolone production is blocked by the glycine receptor antagonist strychnine, suggesting a link between these two mechanisms[9].
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for gelsemine's action.
Quantitative Data
The following tables summarize the available quantitative data for gelsemine from preclinical studies.
Table 1: In Vitro Activity of Gelsemine
| Assay | Cell Line/System | Target | Parameter | Value | Reference |
| Cytotoxicity | PC12 cells | Cell Viability | IC50 | 31.59 µM ((+)-gelsemine) | [11] |
| Glycine Receptor Modulation | HEK293 cells expressing α1 GlyR | α1 Glycine Receptor | Potentiation | Observed at 10 µM | [5][7] |
| Glycine Receptor Modulation | HEK293 cells expressing α2 and α3 GlyR | α2 and α3 Glycine Receptors | Inhibition | Concentration-dependent | [5][7] |
| Glycine Receptor Binding | Rat spinal cord homogenates | Glycine Receptor | Ki | 21.9 µM |
Table 2: In Vivo Efficacy of Gelsemine
| Animal Model | Test | Endpoint | Dose | Effect | Reference |
| Rat (Formalin-induced pain) | Paw licking/lifting | Antinociception | ED50: 0.5-0.6 µg (intrathecal) | 50-60% maximal inhibition | |
| Rat (Bone cancer pain) | Mechanical allodynia | Antinociception | ED50: 0.5-0.6 µg (intrathecal) | 50-60% maximal inhibition | |
| Rat (Spinal nerve ligation) | Neuropathic pain | Antinociception | ED50: 0.5-0.6 µg (intrathecal) | 50-60% maximal inhibition | |
| Mouse (Elevated Plus Maze) | Anxiety-like behavior | Increased time in open arms | Not specified | Anxiolytic-like effect |
Table 3: Toxicity Data for Gelsemium Alkaloids
| Compound/Extract | Animal Model | Route of Administration | Parameter | Value | Reference |
| Total alkaloids of G. elegans | Mouse | Oral | LD50 | 15 mg/kg | [12] |
| Total alkaloids of G. elegans | Mouse | Intraperitoneal | LD50 | 4 mg/kg | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of gelsemine and related compounds.
Experimental Workflow: From Plant to Preclinical Testing
Electrophysiological Recording of Glycine Receptors
-
Objective: To assess the modulatory effects of gelsemine on glycine receptor subtypes expressed in a heterologous system.
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are transiently transfected with cDNAs encoding the desired human glycine receptor subunits (e.g., α1, α2, α3) and a fluorescent reporter protein (e.g., EGFP) using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
-
Electrophysiology:
-
Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
The internal pipette solution contains (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 BAPTA, and 2 Mg-ATP, with the pH adjusted to 7.2 with CsOH.
-
Glycine-evoked currents are recorded at a holding potential of -60 mV.
-
Gelsemine is applied at various concentrations via a rapid solution exchange system to determine its effect on the glycine-evoked currents.
-
-
Data Analysis:
-
Concentration-response curves for glycine in the presence and absence of gelsemine are generated to determine changes in EC50 and maximal current.
-
The percentage of potentiation or inhibition by gelsemine is calculated.
-
Quantification of Allopregnanolone in Brain Tissue
-
Objective: To measure the levels of allopregnanolone in brain tissue following the administration of gelsemine.
-
Animal Treatment and Tissue Collection:
-
Rodents (e.g., rats) are administered gelsemine or vehicle via the desired route (e.g., intraperitoneal injection).
-
At a specified time point, animals are euthanized, and brains are rapidly dissected and flash-frozen in liquid nitrogen.
-
-
Steroid Extraction:
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):
-
The extracted steroids are derivatized to enhance their volatility and detection by GC-MS[13].
-
Samples are analyzed on a GC-MS system operating in selected ion monitoring (SIM) mode for high sensitivity and specificity.
-
The concentration of allopregnanolone is determined by comparing the peak area to that of a known amount of a deuterated internal standard.
-
-
Data Analysis:
-
Allopregnanolone levels are expressed as ng per gram of brain tissue.
-
Statistical analysis is performed to compare the levels between gelsemine-treated and vehicle-treated groups.
-
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Objective: To assess the anxiolytic-like effects of gelsemine in mice.
-
Apparatus:
-
A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal size.
-
-
Procedure:
-
Mice are administered gelsemine or a vehicle control at a specified time before the test[2][15][16][17].
-
Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (e.g., 5 minutes).
-
The animal's behavior is recorded by an overhead video camera.
-
-
Data Analysis:
-
The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms.
-
An increase in these parameters is indicative of an anxiolytic-like effect.
-
Total distance traveled can also be measured to control for general effects on locomotor activity.
-
Hot Plate Test for Analgesia
-
Objective: To evaluate the analgesic properties of gelsemine against thermal pain.
-
Apparatus:
-
A metal plate that can be heated to a constant temperature (e.g., 55 ± 0.5°C).
-
-
Procedure:
-
The baseline pain sensitivity of each rodent (e.g., rat) is determined by placing it on the hot plate and measuring the latency to a nociceptive response (e.g., paw licking or jumping)[18][19][20][21][22]. A cut-off time is set to prevent tissue damage.
-
Animals are then administered gelsemine or a vehicle control.
-
The latency to the nociceptive response is measured again at various time points after drug administration.
-
-
Data Analysis:
-
The analgesic effect is expressed as the increase in the latency to the pain response compared to the baseline.
-
The maximum possible effect (MPE) can be calculated.
-
Conclusion
While the initial query focused on the therapeutic potential of this compound, the available scientific evidence strongly suggests that gelsemine is the primary driver of the anxiolytic and analgesic properties of Gelsemium sempervirens. The detailed mechanisms of action, involving the modulation of glycine receptors and the stimulation of allopregnanolone synthesis, provide a solid foundation for further drug development efforts. The lack of data on this compound presents a clear research gap. Future studies should aim to isolate this compound and conduct comprehensive in vitro and in vivo evaluations to determine its specific pharmacological profile and potential contribution to the overall therapeutic effects of Gelsemium extracts. Such research would provide a more complete understanding of the complex interplay of phytochemicals within this medicinally important plant genus.
References
- 1. mdpi.com [mdpi.com]
- 2. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 3. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental neuropharmacology of Gelsemium sempervirens: Recent advances and debated issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional modulation of glycine receptors by the alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of neurosteroid allopregnanolone biosynthesis in the rat spinal cord by glycine and the alkaloidal analogs strychnine and gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Analysis of Gelsemine and Gelsemium sempervirens Activity on Neurosteroid Allopregnanolone Formation in the Spinal Cord and Limbic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of Gelsemine and Gelsemium sempervirens Activity on Neurosteroid Allopregnanolone Formation in the Spinal Cord and Limbic System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Quantification of neurosteroids in rat plasma and brain following swim stress and allopregnanolone administration using negative chemical ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hot plate testing [bio-protocol.org]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. Hot plate test - Wikipedia [en.wikipedia.org]
- 21. Hot plate test [panlab.com]
- 22. taylorandfrancis.com [taylorandfrancis.com]
Literature review on the ethnobotanical uses of Gelsemium species
An In-depth Technical Guide to the Ethnobotanical Uses of Gelsemium Species
Abstract
The genus Gelsemium, comprising three principal species (G. elegans, G. sempervirens, and G. rankinii), holds a paradoxical position in pharmacognosy as both a potent traditional medicine and a lethal poison. Historically, its use is deeply rooted in Traditional Chinese Medicine and the homeopathic practices of North America for ailments ranging from pain and inflammation to anxiety and fever.[1][2] This guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, detailing the ethnobotanical applications, underlying pharmacology, and phytochemistry of Gelsemium species. It summarizes quantitative data, presents detailed experimental protocols for the isolation and analysis of its constituent alkaloids, and visualizes complex biological and experimental workflows. The extreme toxicity and narrow therapeutic index of Gelsemium alkaloids necessitate a thorough and cautious approach to its study and potential therapeutic development.[3]
Introduction to the Genus Gelsemium
The genus Gelsemium belongs to the family Gelsemiaceae and contains three recognized species of climbing, woody evergreen vines.[4]
-
Gelsemium elegans (Gardn. & Champ.) Benth.: Known as "heartbreak grass," this species is native to China and Southeast Asia. It is infamous for its high toxicity but is also a component of traditional Chinese remedies, primarily for external use.[1][5]
-
Gelsemium sempervirens (L.) J.St.-Hil.: Commonly known as Carolina or yellow jasmine, this species is native to the southeastern and south-central United States and Mexico. It has been utilized in Western herbal medicine and is a prominent homeopathic remedy.[1][6]
-
Gelsemium rankinii Small: Known as swamp jasmine, this species is also native to the southeastern United States. It is noted for its toxicity, and documented ethnobotanical uses are minimal compared to the other two species.[7][8]
All species are rich sources of complex monoterpene indole alkaloids, which are responsible for both their therapeutic effects and their severe toxicity.[1][3] The primary active alkaloids include gelsemine, koumine, and the highly toxic gelsenicine.[9]
Ethnobotanical and Traditional Uses
The application of Gelsemium in traditional medicine is characterized by a cautious respect for its potency. Its use is often restricted to specific conditions and administered by experienced practitioners.
-
Gelsemium elegans: In Traditional Chinese Medicine, G. elegans is primarily used externally to treat conditions such as rheumatoid arthritis, neuropathic pain, traumatic injuries, skin ulcers, and eczema.[1][2][10] Its use is intended to dispel wind, reduce swelling, and alleviate pain.[5][11]
-
Gelsemium sempervirens: This species was adopted into American medical practice in the 19th century and is widely used in homeopathy. Traditional applications include treatment for neuralgia (especially trigeminal neuralgia), migraines, anxiety, stage fright, and spasmodic disorders like asthma and whooping cough.[1][9][12] It was also used as a febrifuge and sedative.[12] Homeopathic preparations are used for flu-like symptoms, dizziness, and general prostration.[13]
Phytochemistry and Toxicology
The biological activity of Gelsemium is dictated by its rich profile of indole alkaloids. Over 121 distinct alkaloids have been identified from the genus.[1]
Table 1: Principal Alkaloids and Their Significance
| Alkaloid | Primary Species | Significance |
| Gelsemine | G. sempervirens, G. elegans | Major alkaloid, exhibits analgesic and anxiolytic properties. Acts as a glycine receptor agonist.[10] |
| Koumine | G. elegans | Abundant in G. elegans, shows significant analgesic and anti-inflammatory effects.[6][13] |
| Gelsenicine | G. elegans | A key contributor to the high toxicity of G. elegans.[10] |
| Gelsevirine | G. sempervirens, G. elegans | Indole alkaloid contributing to the plant's overall bioactivity. |
| Humantenine | G. elegans | A known monoterpene indole alkaloid constituent. |
The toxicity of Gelsemium is a significant barrier to its clinical use. All parts of the plant are poisonous, and the margin between therapeutic and toxic doses is dangerously narrow.[3][6] Poisoning symptoms include dizziness, blurred vision, muscle weakness, seizures, respiratory depression, and ultimately, death.[9]
Table 2: Quantitative Phytochemical and Toxicological Data
| Parameter | Species / Compound | Value | Reference |
| Total Alkaloid Yield | G. elegans (root, stem, leaf) | 1.36 - 1.45% | [11] |
| Classical Rhizome Dose | G. sempervirens | 30 mg | [6] |
| LD₅₀ (Total Alkaloids) | G. elegans (oral, mice) | 15 mg/kg | [5] |
| LD₅₀ (Total Alkaloids) | G. elegans (i.p., mice) | 4 mg/kg | [5] |
| LD₅₀ (Gelsemine) | Gelsemine (i.p., mice) | ~56 mg/kg | [1] |
| LD₅₀ (Gelsemicine) | Gelsemicine (i.p., rat) | ~0.2 mg/kg | [1] |
Pharmacological Basis of Ethnobotanical Use
Modern pharmacological research has begun to validate many of the traditional uses of Gelsemium, particularly its analgesic, anti-inflammatory, and anxiolytic properties. The primary mechanism involves the modulation of major inhibitory neurotransmitter systems in the central nervous system.
Mechanism of Action: Analgesia and Anxiolysis
The analgesic and anxiolytic effects of alkaloids like gelsemine and koumine are not direct but are mediated through a sophisticated pathway involving multiple receptor systems.
-
Glycine Receptor (GlyR) Agonism: Gelsemine and koumine act as orthosteric agonists at spinal glycine receptors.[10]
-
Neurosteroid Synthesis: This activation of neuronal GlyRs stimulates the expression and activity of the enzyme 3α-hydroxysteroid oxidoreductase (3α-HSOR).[10]
-
Allopregnanolone Production: 3α-HSOR subsequently synthesizes the neurosteroid allopregnanolone.[6][10]
-
GABA-A Receptor (GABAAR) Potentiation: Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors, enhancing GABAergic inhibitory neurotransmission. This enhanced inhibition is believed to produce the ultimate analgesic and anxiolytic effects.[10]
Interestingly, gelsemine has also been shown to be a negative modulator of GABA-A receptors directly, an action which may contribute to its toxic profile at higher concentrations.[3][4]
Experimental Protocols
The study of Gelsemium requires robust methods for extraction, isolation, and analysis due to the complexity of its alkaloid profile and the need for precise quantification.
Protocol for Total Alkaloid Extraction
This protocol is adapted from established acid-base extraction methodologies.[14]
-
Maceration & Defatting: Powdered plant material (e.g., 20 mg of dried roots, stems, or leaves) is suspended in water (2 mL). The suspension is acidified to pH 4 with 20% sulfuric acid. This acidic suspension is partitioned against ethyl acetate to remove neutral, lipophilic compounds.
-
Basification: The remaining aqueous phase is basified to pH 10 with sodium carbonate. This deprotonates the alkaloids, rendering them soluble in organic solvents.
-
Liquid-Liquid Extraction: The basic aqueous phase is repeatedly extracted with chloroform. The alkaloids partition into the organic chloroform layer.
-
Concentration: The chloroform fractions are combined and evaporated to dryness under reduced pressure to yield the crude total alkaloid extract.
Protocol for UPLC-MS/MS Analysis of Key Alkaloids
This protocol is designed for the sensitive quantification of gelsemine, koumine, and other alkaloids in biological matrices.[5][15]
-
Sample Preparation (Plasma): To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (IS). Vortex for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., 14,900 x g) for 10 minutes.
-
Chromatography: Inject the supernatant (2 µL) into a UPLC system equipped with a C18 column (e.g., Waters UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase & Gradient: Use a binary gradient with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile). A typical gradient might be: 0-2 min, 10% B; 2-6 min, ramp to 65% B; 6-8 min, hold at 65% B; 8-10 min, ramp to 90% B, followed by re-equilibration.
-
Mass Spectrometry: Couple the UPLC to a tandem quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode. Monitor specific multiple reaction monitoring (MRM) transitions for each target alkaloid and the IS.
Protocol for Analgesic Activity Assay (Neuropathic Pain Model)
This protocol outlines a common method to assess the analgesic effects of a purified alkaloid like koumine in a rat model of chronic constriction injury (CCI).[6][8]
-
Induction of Neuropathy (CCI Model): Under anesthesia, the sciatic nerve of a rat is exposed, and loose ligatures are tied around it, inducing nerve injury that leads to hypersensitivity.
-
Drug Administration: Following a recovery period (e.g., 3-7 days), rats receive daily subcutaneous (s.c.) or intrathecal (i.t.) injections of koumine (e.g., 0.28 - 7 mg/kg) or vehicle control.
-
Behavioral Testing (Mechanical Allodynia): The paw withdrawal threshold is measured using von Frey filaments. An increase in the force required to elicit a withdrawal response indicates an analgesic effect.
-
Behavioral Testing (Thermal Hyperalgesia): The paw withdrawal latency from a radiant heat source is measured. An increase in the time taken to withdraw the paw indicates an analgesic effect.
-
Mechanism Analysis: At the end of the study, spinal cord tissue can be collected for analysis of neuroinflammation markers (e.g., GFAP, TNF-α, IL-1β) via immunofluorescence or Western blot to correlate behavioral effects with molecular changes.
Conclusion and Future Directions
The ethnobotanical history of Gelsemium provides a compelling foundation for modern drug discovery. Traditional knowledge has correctly identified the plants as potent neuroactive agents, and contemporary science is now elucidating the complex molecular mechanisms that underpin these effects. The validation of its analgesic properties through the GlyR-neurosteroid-GABAAR pathway is a prime example of how ethnobotany can guide pharmacological research.
However, the profound toxicity of Gelsemium alkaloids remains the single greatest challenge. Future research must focus on:
-
Structure-Activity Relationship (SAR) Studies: To design synthetic analogues that retain therapeutic activity while minimizing toxicity, particularly by decoupling the desired GlyR agonism from off-target toxic effects.
-
Targeted Delivery Systems: Developing methods to deliver active compounds specifically to the central nervous system could reduce systemic toxicity.
-
Full Toxicological Profiling: Comprehensive studies are needed to understand the mechanisms of toxicity for a wider range of the minor alkaloids.
By integrating traditional knowledge with modern analytical and pharmacological techniques, the formidable risks of the Gelsemium genus may yet be harnessed to yield novel and powerful therapeutics for pain and neurological disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In Silico Characterization of Gelsemium Compounds as Glycine Receptor Ligands [mdpi.com]
- 3. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicokinetics of 11 Gelsemium Alkaloids in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of koumine, an alkaloid of Gelsemium elegans Benth., on inflammatory and neuropathic pain models and possible mechanism with allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesic effects and pharmacologic mechanisms of the Gelsemium alkaloid koumine on a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN101011466B - Extraction method of total alkaloids - Google Patents [patents.google.com]
- 12. tandfonline.com [tandfonline.com]
- 13. The analgesic effect and possible mechanisms by which koumine alters type II collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The multicomponent residue depletion of Gelsemium elegans in pig tissues, urine, and plasma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Gelsemiol from Gelsemium elegans
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the isolation and purification of Gelsemiol, a monoterpenoid indole alkaloid, from the plant Gelsemium elegans. While G. elegans is rich in various alkaloids, specific protocols for the isolation of this compound are not extensively documented in current literature. The following protocol is a comprehensive amalgamation of established methods for the extraction and separation of alkaloids from this plant, adapted to specifically target this compound. This guide includes a step-by-step experimental procedure, quantitative data on related alkaloids for reference, and visual workflows to aid in experimental design and execution.
Introduction
Gelsemium elegans Benth. is a highly toxic plant from the Gelsemiaceae family, known to contain a diverse array of biologically active indole alkaloids.[1] These alkaloids, including the major constituents gelsemine, koumine, and gelsevirine, have demonstrated a range of pharmacological activities, such as anti-tumor, analgesic, and anti-inflammatory effects.[2][3] this compound is another alkaloid present in G. elegans, but it is found in lower concentrations compared to the major alkaloids.[2] Due to the potent toxicity of Gelsemium alkaloids, which primarily act as neurotoxins by modulating glycine and GABA receptors, precise isolation and purification techniques are imperative for further pharmacological and toxicological studies.[4][5]
This protocol outlines a robust methodology for the extraction, separation, and purification of this compound from G. elegans. The procedure employs a combination of solvent extraction and advanced chromatographic techniques.
Quantitative Data on Major Alkaloids from Gelsemium elegans
| Compound | Amount from 1.5 g Crude Extract (mg) | Purity (%) |
| Gelsemine | 312 | 94.8 |
| Koumine | 420 | 95.9 |
| Gelsevirine | 195 | 96.7 |
Data sourced from a study by Yu et al. (2011) using pH-zone-refining counter-current chromatography.[2][6]
Experimental Protocols
Plant Material and Reagents
-
Plant Material: Dried and powdered whole plant or specific parts (roots, stems, leaves) of Gelsemium elegans.
-
Reagents: Ethanol (95%), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Ethyl acetate, Chloroform, Methanol, Acetonitrile, Water (deionized), Triethylamine, Methyl tert-butyl ether (MtBE). All solvents should be of analytical or HPLC grade.
Extraction of Crude Alkaloids
-
Maceration and Extraction:
-
Soak 1 kg of powdered G. elegans material in 5 L of 95% ethanol at room temperature for 24 hours.
-
Perform reflux extraction for 3 hours. Repeat the extraction process three times with fresh solvent.
-
-
Solvent Evaporation:
-
Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 45°C to obtain a concentrated crude extract.
-
-
Acid-Base Extraction:
-
Dissolve the crude extract in 2% aqueous HCl to protonate the alkaloids, making them water-soluble.
-
Wash the acidic solution with ethyl acetate to remove non-alkaloidal impurities.
-
Adjust the pH of the aqueous layer to 9-10 with NaOH to deprotonate the alkaloids, causing them to precipitate or become soluble in organic solvents.
-
Extract the alkaloids from the basic aqueous solution with chloroform or ethyl acetate. Repeat this extraction three to four times.
-
-
Final Crude Alkaloid Preparation:
-
Combine the organic layers and evaporate the solvent to dryness to yield the crude alkaloid extract.
-
Purification of this compound
A multi-step chromatographic approach is recommended for the isolation of this compound from the complex crude alkaloid mixture.
This technique is effective for the preparative separation of major alkaloids and can be adapted for the initial fractionation of the crude extract to enrich the this compound fraction.[2][6]
-
Two-Phase Solvent System: A common system is methyl tert-butyl ether (MtBE)/acetonitrile/water (e.g., in a 3:1.5:4 v/v ratio).[2][6]
-
Stationary Phase: The upper organic phase, to which a retainer like triethylamine (e.g., 20 mM) is added.[2][6]
-
Mobile Phase: The lower aqueous phase, containing an eluter such as hydrochloric acid (e.g., 10 mM).[2][6]
-
Procedure:
-
Dissolve the crude alkaloid extract in a mixture of the upper and lower phases.
-
Perform the CCC separation according to the instrument's specifications.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing this compound.
-
Fractions enriched with this compound from the initial separation are further purified using Prep-HPLC.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or triethylamine) is effective for separating alkaloids.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Procedure:
-
Dissolve the this compound-rich fraction in the mobile phase.
-
Inject the sample onto the Prep-HPLC system.
-
Collect the peak corresponding to this compound based on its retention time (preliminary analytical HPLC runs with a standard are recommended if available).
-
Purity and Structural Confirmation
The purity of the isolated this compound should be assessed by analytical HPLC. The chemical structure is then confirmed using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to elucidate the detailed chemical structure.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Isolation.
General Signaling Pathway of Gelsemium Alkaloids
References
- 1. Gelsemium - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The toxic components, toxicological mechanism and effective antidote for Gelsemium elegans poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Gelsemium elegans - Biopurify [phytopurify.com]
- 6. scilit.com [scilit.com]
Total Synthesis of Gelsemiol and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the total synthesis of the neuritogenic iridoid Gelsemiol, based on the pioneering enantioselective synthesis developed by Gademann and coworkers. It also touches upon the limited current knowledge regarding its analogues and the proposed mechanism of its biological activity.
Introduction
This compound, a natural product isolated from Gelsemium sempervirens, has garnered significant interest due to its potent neuritogenic properties, promoting the growth and differentiation of neurons.[1] Its complex bridged bicyclic structure presented a considerable challenge for synthetic chemists. The first enantioselective total synthesis was accomplished by the research group of Karl Gademann, providing a crucial route to access this molecule for further biological investigation.[2][3] This synthesis is highlighted by a key inverse-electron-demand Diels-Alder (IEDDA) reaction and a subsequent radical cascade/skeletal rearrangement.
Total Synthesis of (+)-Gelsemiol
The Gademann synthesis of (+)-Gelsemiol is a landmark achievement in natural product synthesis. While detailed, step-by-step experimental protocols are proprietary to the original publication and its supporting information, this section outlines the key transformations and presents the available quantitative data.
Key Synthetic Steps and Quantitative Data
The synthesis commences with an enantioselective inverse-electron-demand Diels-Alder (IEDDA) reaction, followed by a radical-mediated cyclization and skeletal rearrangement, and finally a series of transformations to yield the target molecule.
| Step No. | Reaction Type | Starting Material | Reagents and Conditions | Product | Yield (%) | Stereoselectivity |
| 1 | Enantioselective IEDDA Reaction | 3-carbomethoxy-2-pyrone and a vinylselenide | Cu(OTf)₂/BOX ligand | Bicyclic lactone | 91 | 83% ee |
| 2 | Radical Cascade/Skeletal Rearrangement | Bicyclic lactone from Step 1 | Bu₃SnH, AIBN | Bicyclic fused lactones | 88 | - |
| 3-6 | Multi-step Conversion | Bicyclic fused lactones from Step 2 | 1. Methylation2. Lactone opening3. Ester hydrolysis4. Iodolactonization | (+)-Gelsemiol | 14 (over 4 steps) | - |
Table 1: Summary of Key Reactions and Quantitative Data in the Total Synthesis of (+)-Gelsemiol. [1]
Experimental Protocols for Key Experiments
Detailed experimental protocols including specific quantities of reagents, reaction times, temperatures, and purification methods are not publicly available and are contained within the supporting information of the original publication by Gademann and coworkers. The following provides a general description of the key methodologies.
Step 1: Enantioselective Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The synthesis initiates with a highly enantioselective IEDDA reaction between 3-carbomethoxy-2-pyrone and a suitable vinylselenide. This reaction is catalyzed by a chiral copper(II)-bis(oxazoline) (BOX) complex. The use of a chiral Lewis acid catalyst is crucial for establishing the stereochemistry of the resulting bicyclic lactone, which is obtained in high yield and good enantiomeric excess.[1]
Step 2: Radical Cascade and Skeletal Rearrangement
The bicyclic lactone generated in the first step undergoes a radical-mediated cascade reaction. Treatment with tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN) initiates a cyclization followed by a skeletal rearrangement. This key transformation efficiently constructs the complex carbocyclic core of this compound.[1][2]
Synthesis of this compound Analogues
To date, the scientific literature provides limited specific information on the synthesis of this compound analogues. The development of a successful total synthesis of the natural product itself provides a platform for the potential creation of such analogues. By modifying the starting materials of the IEDDA reaction or by chemical derivatization of synthetic intermediates, it would be theoretically possible to generate a library of this compound-related compounds. These analogues would be invaluable for establishing structure-activity relationships (SAR) and for optimizing the neuritogenic and other potential therapeutic properties of this compound.
Biological Activity and Signaling Pathway
This compound has been shown to promote neurite outgrowth and neuronal differentiation.[1] While the precise signaling pathway has not been fully elucidated, studies on extracts of Gelsemium sempervirens suggest that its neuroprotective effects may be linked to the modulation of mitochondrial bioenergetics.[3] This includes an increase in cellular ATP levels and enhanced mitochondrial respiration, which are crucial for neuronal survival and growth.
Many compounds that promote neurite outgrowth are known to act through the activation of Protein Kinase C (PKC).[4] While a direct link between this compound and PKC activation has not been definitively established, it remains a plausible hypothesis for its mechanism of action.
Proposed Signaling Pathway for this compound-Induced Neurite Outgrowth
Caption: Proposed mechanism of this compound's neuritogenic activity.
Experimental Workflow for Assessing Neuritogenic Activity
Caption: Workflow for evaluating neuritogenic effects.
Conclusion
The total synthesis of this compound by Gademann and coworkers has paved the way for a deeper understanding of this fascinating natural product. The synthetic route, while challenging, provides a foundation for the future development of analogues with potentially enhanced therapeutic properties. Further research is needed to fully elucidate the signaling pathways involved in its neuritogenic activity, which could open new avenues for the treatment of neurodegenerative diseases and nerve injury.
References
- 1. Gelsemium Low Doses Increases Bioenergetics and Neurite Outgrowth, American Journal of BioScience, Science Publishing Group [sciencepublishinggroup.com]
- 2. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: A Gelsemiol-Based Fluorescence Assay for High-Throughput Screening of Glycinergic Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gelsemiol is a monoterpene iridoid glycoside derived from Gelsemium sempervirens, a plant traditionally used for its anxiolytic-like properties.[1] The neuropharmacological effects of Gelsemium extracts are well-documented, suggesting a modulation of central nervous system activity, potentially through interactions with neurotransmitter receptors like glycine receptors (GlyRs).[1] GlyRs are ligand-gated chloride ion channels that play a crucial role in inhibitory neurotransmission in the spinal cord and brainstem. Their dysfunction is implicated in various neurological disorders, including anxiety, chronic pain, and epilepsy, making them attractive targets for novel therapeutics.
This application note describes a robust, cell-based fluorescence assay for screening new drug candidates that modulate GlyR activity. The assay leverages a hypothesized positive allosteric modulatory effect of this compound on GlyRα1 to create a sensitive screening window for identifying both potentiators and inhibitors of glycinergic signaling.
Assay Principle
The assay utilizes a human embryonic kidney (HEK293) cell line stably co-expressing the human glycine receptor alpha 1 (GlyRα1) subunit and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L). The fluorescence of this YFP variant is quenched by the influx of chloride ions (Cl⁻).
The core principle is based on the potentiation of the glycine-induced Cl⁻ influx by this compound. A sub-maximal concentration of glycine is used to elicit a baseline level of GlyR activation. This compound, acting as a positive allosteric modulator, enhances the receptor's sensitivity to glycine, leading to a greater influx of Cl⁻ and consequently, a more significant quenching of YFP fluorescence.
Test compounds are then screened for their ability to either further enhance (potentiators) or reduce (inhibitors) this this compound-potentiated fluorescence quenching. This provides a sensitive method for identifying novel modulators of GlyRα1.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cell line stably co-expressing human GlyRα1 and YFP-H148Q/I152L.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 400 µg/mL G418, and 1 µg/mL puromycin.
-
Assay Buffer: Phosphate-Buffered Saline (PBS) with 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Reagents:
-
This compound (10 mM stock in DMSO)
-
Glycine (100 mM stock in water)
-
Test Compounds (10 mM stock in DMSO)
-
Strychnine (10 mM stock in DMSO, as a positive control for inhibition)
-
Diazepam (10 mM stock in DMSO, as a potential positive control for potentiation)
-
-
Equipment:
-
Fluorescence plate reader with bottom-read capabilities (Excitation: 485 nm, Emission: 525 nm)
-
Automated liquid handler
-
CO₂ incubator (37°C, 5% CO₂)
-
Black, clear-bottom 96-well microplates
-
Methodology
-
Cell Seeding:
-
Culture the GlyRα1/YFP-HEK293 cells in T75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh culture medium at a concentration of 2 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate (20,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of test compounds, this compound, and control compounds in Assay Buffer. The final DMSO concentration in the assay should not exceed 0.5%.
-
On the day of the assay, gently wash the cells twice with 100 µL of Assay Buffer. After the final wash, leave 50 µL of Assay Buffer in each well.
-
Add 25 µL of the diluted test compounds or control compounds to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
-
Assay Execution and Measurement:
-
Place the 96-well plate into the fluorescence plate reader.
-
Set the reader to measure the baseline fluorescence (F₀) of each well at Ex/Em = 485/525 nm.
-
Prepare the agonist solution containing a sub-maximal concentration of glycine (EC₂₀, e.g., 30 µM) and a fixed concentration of this compound (EC₅₀ for potentiation, e.g., 10 µM) in Assay Buffer.
-
Using the plate reader's injector, add 25 µL of the glycine/Gelsemiol agonist solution to each well.
-
Immediately begin kinetic fluorescence readings every 10 seconds for 5 minutes to capture the fluorescence quenching. The final fluorescence reading (F) is taken at the point of maximal quenching.
-
Data Analysis
-
Fluorescence Quenching Calculation: The percentage of fluorescence quenching for each well is calculated using the following formula: % Quenching = (1 - (F / F₀)) * 100
-
Data Normalization:
-
The response of test compounds is normalized to the controls.
-
For Potentiators: Normalize to the response of a known potentiator (e.g., a saturating concentration of a positive allosteric modulator) as 100% activity and the this compound-only response as 0% activity.
-
For Inhibitors: Normalize to the this compound-only response as 100% activity and the response of a known inhibitor like strychnine as 0% activity.
-
-
Dose-Response Curves: Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (for potentiators) or IC₅₀ (for inhibitors) values.
Data Presentation
Table 1: Hypothetical Screening Results of Test Compounds on this compound-Potentiated GlyRα1 Activity
| Compound ID | Compound Type | Max Response (% of Control) | EC₅₀ / IC₅₀ (µM) |
| Controls | |||
| This compound (10 µM) + Glycine (30 µM) | Baseline | 100% (Inhibitor screen) / 0% (Potentiator screen) | N/A |
| Strychnine | Inhibitor | 2% | 0.15 |
| Diazepam-like | Potentiator | 95% | 2.5 |
| Test Compounds | |||
| Cmpd-001 | Potentiator | 88% | 5.2 |
| Cmpd-002 | Inhibitor | 12% | 1.8 |
| Cmpd-003 | No significant effect | N/A | > 100 |
| Cmpd-004 | Potentiator | 45% | 15.7 |
| Cmpd-005 | Inhibitor | 3% | 0.8 |
Visualizations
Caption: Hypothesized signaling pathway of this compound at the GlyRα1.
Caption: Experimental workflow for the this compound-based screening assay.
Caption: Logical relationship of the key components in the this compound assay.
References
Application Notes and Protocols for Gelsemiol (Gelsemine) as a Pharmacological Tool in Ion Channel Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gelsemiol, more commonly referred to in scientific literature by its principal alkaloid, Gelsemine, is a bioactive compound isolated from plants of the Gelsemium genus. Traditionally used in various medicinal practices for its neurological effects, recent pharmacological studies have identified Gelsemine as a modulator of specific ligand-gated ion channels, making it a valuable tool for researchers in neuropharmacology and ion channel physiology.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing Gelsemine to study ion channel function, with a primary focus on glycine and GABA-A receptors.
Gelsemine has been shown to exert anxiolytic and analgesic effects, which are believed to be mediated through its interaction with inhibitory neurotransmitter-gated ion channels in the central nervous system.[4] Specifically, it acts as a direct modulator of glycine receptors (GlyRs) and, to a lesser extent, GABA-A receptors (GABA-A-Rs).[4][5][6] Its subunit-selective and conformation-specific effects make it a particularly interesting probe for dissecting the pharmacology of these complex receptor systems.[4][7]
Mechanism of Action on Ion Channels
Gelsemine's primary molecular targets are the glycine receptors, which are ligand-gated chloride ion channels. Its interaction with these channels is multifaceted:
-
Direct Modulation: Gelsemine directly modulates both recombinant and native glycine receptors.[4][7]
-
Subunit Selectivity: The effects of Gelsemine are dependent on the subunit composition of the glycine receptor.[4]
-
Voltage-Independence: The modulation of glycine receptors by Gelsemine is not dependent on the membrane voltage.[4][7]
-
Altered Channel Gating: Gelsemine's binding is associated with changes in the apparent affinity for the native ligand, glycine, and alters the open probability of the ion channel.[4][7]
-
GABA-A Receptor Inhibition: Gelsemine also demonstrates inhibitory effects on GABA-A receptors.[5][6]
The following diagram illustrates the signaling pathway of Gelsemine's action on a postsynaptic neuron expressing glycine receptors.
Quantitative Data Presentation
The following table summarizes the quantitative data available for Gelsemine's interaction with its primary ion channel targets. This data is crucial for designing experiments and interpreting results.
| Parameter | Ion Channel Target | Value | Cell/Tissue Type | Reference |
| IC50 | Spinal Glycine Receptors | ~42 µM | Spinal Cord Tissue | [6] |
| IC50 | GABA-A Receptors | ~55-75 µM | Recombinant and Native | [6] |
Experimental Protocols
This section provides detailed protocols for key experiments to characterize the effects of Gelsemine on ligand-gated ion channels using electrophysiological techniques.
Protocol 1: Whole-Cell Patch-Clamp Recordings from Cultured Neurons or Heterologous Expression Systems
This protocol is designed to measure the macroscopic currents mediated by glycine or GABA-A receptors and to assess the modulatory effects of Gelsemine.
Objective: To determine the effect of Gelsemine on the current-response curve of glycine or GABA-A receptors.
Materials:
-
Cultured spinal neurons or HEK293 cells expressing the ion channel of interest.
-
External solution (in mM): 150 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).
-
Gelsemine stock solution (in DMSO or water).
-
Glycine or GABA stock solutions.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Perfusion system for rapid solution exchange.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the membrane potential at -60 mV.
-
Apply the agonist (glycine or GABA) at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline current.
-
Co-apply the agonist with varying concentrations of Gelsemine.
-
To determine the nature of modulation, generate a full agonist concentration-response curve in the absence and presence of a fixed concentration of Gelsemine.
-
-
Data Analysis:
-
Measure the peak amplitude of the elicited currents.
-
Normalize the responses to the maximal agonist response.
-
Fit the concentration-response data to the Hill equation to determine EC50 and Hill slope.
-
Compare the parameters in the absence and presence of Gelsemine.
-
References
- 1. Experimental neuropharmacology of Gelsemium sempervirens: Recent advances and debated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental neuropharmacology of Gelsemium sempervirens: Recent advances and debated issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homeopathic Doses of Gelsemium sempervirens Improve the Behavior of Mice in Response to Novel Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Gelsemiol's Neuroprotective Effects in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the neuroprotective properties of Gelsemiol using established in vitro cell culture models. The protocols detailed below outline methods for assessing this compound's efficacy in protecting neuronal cells from common stressors such as oxidative damage and excitotoxicity.
Introduction
This compound is a natural compound of interest for its potential therapeutic effects on the nervous system. Preliminary research on related compounds suggests that this compound may offer neuroprotection through anti-inflammatory and antioxidant mechanisms. These protocols are designed to enable the systematic investigation of this compound's neuroprotective potential in a controlled laboratory setting.
Key Experimental Models
1. SH-SY5Y Human Neuroblastoma Cell Line: A widely used and well-characterized cell line for neurotoxicity and neuroprotection studies. These cells can be differentiated into a more mature neuronal phenotype, making them a suitable model for initial screening of neuroprotective compounds.
2. Primary Cortical Neurons: These cells are harvested directly from rodent brain tissue and provide a more physiologically relevant model for studying neuronal responses. They are ideal for validating findings from cell line studies.
3. BV-2 Microglial Cell Line: An immortalized murine microglial cell line used to study neuroinflammation. These cells are valuable for investigating the anti-inflammatory effects of compounds like this compound.
Data Presentation
The following tables provide a structured summary of hypothetical quantitative data that could be generated from the described experimental protocols. These values are for illustrative purposes and will need to be determined experimentally.
Table 1: Effect of this compound on SH-SY5Y Cell Viability under Oxidative Stress
| Treatment Group | This compound (µM) | H₂O₂ (µM) | Cell Viability (%) |
| Control | 0 | 0 | 100 ± 5.2 |
| H₂O₂ Alone | 0 | 200 | 45 ± 4.1 |
| This compound + H₂O₂ | 1 | 200 | 58 ± 3.9 |
| This compound + H₂O₂ | 5 | 200 | 72 ± 4.5 |
| This compound + H₂O₂ | 10 | 200 | 85 ± 3.7 |
| This compound Alone | 10 | 0 | 98 ± 4.8 |
Table 2: this compound's Effect on Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
| Treatment Group | This compound (µM) | Glutamate (µM) | Neuronal Survival (%) |
| Control | 0 | 0 | 100 ± 6.1 |
| Glutamate Alone | 0 | 100 | 52 ± 5.5 |
| This compound + Glutamate | 1 | 100 | 65 ± 4.9 |
| This compound + Glutamate | 5 | 100 | 78 ± 5.3 |
| This compound + Glutamate | 10 | 100 | 91 ± 4.6 |
| This compound Alone | 10 | 0 | 99 ± 5.7 |
Table 3: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated BV-2 Microglia
| Treatment Group | This compound (µM) | LPS (ng/mL) | Nitric Oxide (µM) |
| Control | 0 | 0 | 1.2 ± 0.3 |
| LPS Alone | 0 | 100 | 25.8 ± 2.1 |
| This compound + LPS | 1 | 100 | 18.5 ± 1.9 |
| This compound + LPS | 5 | 100 | 11.2 ± 1.5 |
| This compound + LPS | 10 | 100 | 5.7 ± 0.9 |
| This compound Alone | 10 | 0 | 1.5 ± 0.4 |
Experimental Protocols
Protocol 1: Assessment of this compound's Protection Against Oxidative Stress in SH-SY5Y Cells
Objective: To determine the ability of this compound to protect SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO). Incubate for 24 hours.
-
Induction of Oxidative Stress: After pre-treatment, add H₂O₂ to a final concentration of 200 µM to the appropriate wells. Incubate for another 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group (untreated cells).
Protocol 2: Evaluation of this compound's Effect on Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
Objective: To assess the neuroprotective effect of this compound against glutamate-induced excitotoxicity in primary cortical neurons.
Materials:
-
Primary cortical neurons (rat or mouse)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
This compound stock solution (in DMSO)
-
Glutamate
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Neuron Culture: Plate primary cortical neurons in poly-D-lysine coated 96-well plates and culture for 7-10 days to allow for maturation.
-
This compound Pre-treatment: Replace the culture medium with fresh medium containing different concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO). Incubate for 24 hours.
-
Induction of Excitotoxicity: Add glutamate to a final concentration of 100 µM to the designated wells. Incubate for 24 hours.
-
Cytotoxicity Assessment (LDH Assay):
-
Collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the medium.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the control group (cells lysed with lysis buffer). Neuronal survival is inversely proportional to cytotoxicity.
Protocol 3: Investigating the Anti-inflammatory Effects of this compound in BV-2 Microglia
Objective: To determine if this compound can suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 microglial cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess reagent for nitric oxide measurement
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO).
-
Induction of Inflammation: After 1 hour of this compound pre-treatment, add LPS to a final concentration of 100 ng/mL. Incubate for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Mix with 50 µL of Griess reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Determine the concentration of nitric oxide by comparing the absorbance to a sodium nitrite standard curve.
Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing this compound's neuroprotective effects.
Caption: Proposed anti-inflammatory signaling pathway of this compound in microglia.
Spectroscopic Analysis of Gelsemiol: Application Notes and Protocols for Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the spectroscopic techniques utilized for the structural determination of Gelsemiol, a neuritogenic iridoid with potential applications in neuroscience and drug development. The following sections detail the characteristic spectroscopic data and provide standardized protocols for acquiring and interpreting this information.
Introduction
This compound (C₁₁H₁₄O₄) is a complex bicyclic iridoid whose structure has been confirmed through total synthesis and extensive spectroscopic analysis. Its potential to promote neurite outgrowth makes it a molecule of significant interest. Accurate structural elucidation is paramount for understanding its biological activity and for the development of synthetic analogs. This note focuses on the application of modern spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, for the unambiguous characterization of this compound.
Spectroscopic Data Summary
The structural confirmation of this compound relies on a combination of spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not publicly available in the searched resources |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data not publicly available in the searched resources |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ | 211.0965 | 201 |
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| Data not publicly available in the searched resources |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized yet detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound, including connectivity and stereochemistry, through ¹H and ¹³C NMR spectroscopy.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
¹H NMR Spectroscopy Protocol:
-
Tune and shim the spectrometer to achieve optimal field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate all signals and reference the spectrum to the internal standard.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to deduce proton environments and connectivities.
¹³C NMR Spectroscopy Protocol:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
-
-
Process the spectrum similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak or internal standard.
-
Analyze the chemical shifts to identify the types of carbon atoms present (e.g., carbonyl, olefinic, aliphatic).
-
(Optional) Perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
To establish definitive bond connectivities and long-range correlations, a suite of 2D NMR experiments is highly recommended. These experiments are crucial for assembling the complete molecular structure of complex molecules like this compound.
Mass Spectrometry (MS)
Objective: To determine the accurate molecular weight and elemental composition of this compound.
Instrumentation:
-
A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
The solvent should be compatible with the ESI source and promote ionization.
HRMS (ESI-TOF/Orbitrap) Protocol:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass range to adequately cover the expected molecular weight of this compound (m/z 211).
-
Process the spectrum to determine the accurate mass of the molecular ion.
-
Utilize the accurate mass measurement to calculate the elemental composition using appropriate software. The high resolution and mass accuracy will help to distinguish this compound from other isobaric compounds.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the this compound molecule.
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
Sample Preparation:
-
If using an ATR accessory, place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
Alternatively, for transmission IR, prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing it into a transparent disk.
FT-IR Spectroscopy Protocol:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Record the sample spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).
-
Perform a background subtraction to obtain the final absorbance or transmittance spectrum of the sample.
-
Analyze the spectrum to identify characteristic absorption bands corresponding to functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).
Visualization of the Structural Elucidation Workflow
The logical process of elucidating the structure of this compound using spectroscopic data can be visualized as a workflow.
Caption: Workflow for the structural elucidation of this compound.
This workflow illustrates how data from multiple spectroscopic techniques are integrated to propose and confirm the final chemical structure of this compound. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Preclinical Administration of Gelsemium Alkaloids: Application Notes and Protocols
Disclaimer: No preclinical studies detailing the administration routes and pharmacokinetics of Gelsemiol were identified in the available literature. The following application notes and protocols are based on preclinical studies of other major alkaloids found in Gelsemium elegans, namely Gelsemine, Koumine, and Gelsenicine. This information is intended to serve as a proxy and guide for researchers investigating Gelsemium alkaloids.
Application Notes
This document provides a summary of preclinical administration routes and corresponding pharmacokinetic data for key Gelsemium alkaloids. The primary routes investigated in preclinical settings are oral (p.o.), intravenous (i.v.), and to a lesser extent, intraperitoneal (i.p.). Understanding the pharmacokinetic profiles associated with each route is crucial for designing efficacy and toxicology studies and for the development of potential therapeutic agents.
Oral administration of Gelsemium alkaloids, often in the form of plant extracts, has been studied in rats. These studies indicate rapid absorption of several alkaloids.[1] However, the oral bioavailability of some alkaloids, such as gelsenicine, has been reported to be very low.[2] Formulation strategies, such as the use of cyclodextrins with koumine, have been explored to enhance oral bioavailability.[3]
Intravenous administration provides 100% bioavailability and is a key route for determining fundamental pharmacokinetic parameters. Studies in rats have characterized the toxicokinetics of numerous Gelsemium alkaloids following i.v. injection, revealing rapid distribution and elimination for many of these compounds.[4][5]
Intraperitoneal injection is a common route in preclinical research for administering substances to rodents. While specific pharmacokinetic studies for Gelsemium alkaloids via this route are not detailed in the provided search results, it is a viable method for achieving systemic exposure.[6]
Data Summary
The following tables summarize the pharmacokinetic parameters of Gelsemine, Koumine, and other Gelsemium alkaloids from preclinical studies.
Table 1: Pharmacokinetics of Gelsemium Alkaloids Following Oral Administration in Rats
| Alkaloid | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Animal Model | Reference |
| Gelsemine | 10 (extract) | 18.2 ± 4.5 | 0.5 | 50.7 ± 11.2 | 3.9 ± 0.8 | Sprague-Dawley Rat | [7] |
| Koumine | 10 (extract) | 12.5 ± 3.1 | 0.5 | 35.4 ± 8.7 | 4.1 ± 1.1 | Sprague-Dawley Rat | [7] |
| Koumine | 0.28 | 2.60 ± 1.67 | ~0.5 | - | - | Aged Rat | [8] |
| Koumine | 7 | 29.98 ± 13.39 | ~0.5 | - | - | Aged Rat | [8] |
| Gelsenicine | 0.5 | - | - | - | - | Mouse | [2] |
| Gelsenicine | 1 | - | - | - | - | Mouse | [2] |
Note: Extract dose refers to the total weight of the administered Gelsemium elegans Benth extract.
Table 2: Pharmacokinetics of Gelsemium Alkaloids Following Intravenous Administration in Rats
| Alkaloid | Dose (mg/kg) | Cmax (ng/mL) | T½ (h) | CL (L/h/kg) | Vd (L/kg) | AUC (ng·h/mL) | Animal Model | Reference |
| Gelsemine | 0.1 | - | 1.10 ± 0.24 | 1.84 ± 0.20 | 2.87 ± 0.52 | - | Sprague-Dawley Rat | [4][5] |
| Koumine | 0.1 | - | 1.25 ± 0.19 | 1.34 ± 0.14 | 2.42 ± 0.35 | - | Sprague-Dawley Rat | [4][5] |
| Gelsenicine | 0.1 | - | 1.32 ± 0.18 | 1.52 ± 0.15 | 2.89 ± 0.38 | - | Sprague-Dawley Rat | [4][5] |
| Humantenirine | 0.1 | - | 1.45 ± 0.22 | 1.21 ± 0.13 | 2.54 ± 0.39 | - | Sprague-Dawley Rat | [4][5] |
| Humantenine | 0.1 | - | 1.68 ± 0.25 | 1.05 ± 0.11 | 2.53 ± 0.36 | - | Sprague-Dawley Rat | [4][5] |
| Akuammidine | 0.1 | - | 1.57 ± 0.21 | 1.12 ± 0.12 | 2.51 ± 0.37 | - | Sprague-Dawley Rat | [4][5] |
| Gelsevirine | 0.1 | - | 1.38 ± 0.20 | 1.45 ± 0.16 | 2.88 ± 0.41 | - | Sprague-Dawley Rat | [4][5] |
| Rankinidine | 0.1 | - | 1.29 ± 0.17 | 1.63 ± 0.18 | 3.01 ± 0.45 | - | Sprague-Dawley Rat | [4][5] |
| N-methoxyanhydrovobasinediol | 0.1 | - | 1.42 ± 0.23 | 1.38 ± 0.15 | 2.80 ± 0.43 | - | Sprague-Dawley Rat | [4][5] |
| Koumidine | 0.1 | - | 1.33 ± 0.19 | 1.58 ± 0.17 | 3.00 ± 0.44 | - | Sprague-Dawley Rat | [4][5] |
| Sempervirine | 0.1 | - | 1.72 ± 0.26 | 0.98 ± 0.10 | 2.41 ± 0.34 | - | Sprague-Dawley Rat | [4][5] |
CL: Clearance, Vd: Volume of distribution
Experimental Protocols
Oral Administration (Gavage) Protocol for Rats
This protocol is based on methodologies described for the oral administration of Gelsemium elegans extract.[7]
1. Materials:
-
Gelsemium alkaloid or extract
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
-
Animal scale
2. Animal Model:
-
Species: Sprague-Dawley rats
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle.
-
Acclimatization: At least one week before the experiment.
-
Fasting: Overnight fasting (approximately 12 hours) with free access to water before administration.
3. Drug Preparation:
-
Accurately weigh the required amount of the Gelsemium alkaloid or extract.
-
Suspend or dissolve the compound in the chosen vehicle to the desired final concentration.
-
Ensure the solution/suspension is homogeneous before administration.
4. Administration Procedure:
-
Weigh the fasted rat to determine the exact volume to be administered.
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Insert the gavage needle carefully into the esophagus and advance it into the stomach.
-
Administer the prepared drug solution/suspension slowly.
-
Withdraw the needle gently.
-
Return the animal to its cage and provide access to food after a specified time (e.g., 2 hours post-administration).
5. Sample Collection:
-
Collect blood samples (e.g., via the tail vein) at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate plasma.
-
Store the plasma samples at -80°C until analysis.
6. Sample Analysis:
-
Analyze the plasma concentrations of the alkaloids using a validated analytical method, such as UPLC-MS/MS.[7]
Caption: Workflow for Oral Administration and Pharmacokinetic Analysis.
Intravenous (Bolus) Administration Protocol for Rats
This protocol is based on a study investigating the toxicokinetics of 11 Gelsemium alkaloids.[4][5]
1. Materials:
-
Gelsemium alkaloid
-
Sterile vehicle (e.g., saline, 5% dextrose)
-
Syringes and needles (appropriate size for i.v. injection)
-
Animal restrainer
2. Animal Model:
-
Species: Sprague-Dawley rats
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions.
-
Acclimatization: At least one week prior to the experiment.
3. Drug Preparation:
-
Dissolve the Gelsemium alkaloid in the sterile vehicle to the desired concentration.
-
Ensure the solution is clear and free of particulates.
-
The solution should be prepared under aseptic conditions if possible.
4. Administration Procedure:
-
Place the rat in a suitable restrainer.
-
The tail vein is a common site for intravenous injection in rats. The tail may be warmed to facilitate vasodilation.
-
Inject the prepared drug solution as a bolus into the tail vein.
-
Observe the animal for any immediate adverse reactions.
5. Sample Collection:
-
Collect blood samples from a suitable site (e.g., jugular vein cannula or retro-orbital sinus under anesthesia) at specified time points (e.g., 0, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).
-
Process the blood samples to obtain plasma as described in the oral administration protocol.
-
Store plasma samples at -80°C until analysis.
6. Sample Analysis:
Caption: Workflow for Intravenous Administration and Pharmacokinetic Analysis.
General Intraperitoneal Administration Protocol for Rodents
1. Materials:
-
Gelsemium alkaloid
-
Sterile vehicle (e.g., saline)
-
Syringes and needles (e.g., 25-27 gauge)
2. Animal Model:
-
Species: Mouse or Rat
-
Appropriate handling and restraint are crucial.
3. Drug Preparation:
-
Dissolve or suspend the alkaloid in a sterile vehicle to the desired concentration.
4. Administration Procedure:
-
Properly restrain the animal, exposing the abdomen.
-
Tilt the animal's head downwards at a slight angle.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
Aspirate to ensure no fluid is drawn back, which would indicate entry into a vessel or organ.
-
Inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
5. Post-Administration:
-
Sample collection and analysis would follow a similar procedure as outlined for the oral and intravenous routes to determine the pharmacokinetic profile.
Signaling Pathways and Experimental Logic
The primary focus of the provided literature is on the pharmacokinetic properties of Gelsemium alkaloids rather than their specific signaling pathways. The experimental logic for pharmacokinetic studies is to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.
Caption: Logical Flow of Pharmacokinetic Processes (ADME).
References
- 1. tmrjournals.com [tmrjournals.com]
- 2. Pharmacokinetics and bioavailability of gelsenicine in mice by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced oral bioavailability of koumine by complexation with hydroxypropyl-β-cyclodextrin: preparation, optimization, ex vivo and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Toxicokinetics of 11 Gelsemium Alkaloids in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of gelsemine and koumine in rat plasma by UPLC-MS/MS and application to pharmacokinetic study after oral administration of Gelsemium elegans Benth extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orally Administered Koumine Persists Longer in the Plasma of Aged Rats Than That of Adult Rats as Assessed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Improving Gelsemiol's Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelsemiol, a key iridoid glycoside derived from plants of the Gelsemium genus, has garnered interest for its potential therapeutic properties. However, like many natural compounds, its clinical utility may be hampered by poor oral bioavailability, likely attributable to low aqueous solubility and potential first-pass metabolism.[1][2] Enhancing the systemic exposure of this compound is critical for achieving consistent and effective therapeutic outcomes.
These application notes provide a comprehensive overview of modern formulation strategies that can be employed to overcome the bioavailability challenges of this compound. The following sections detail the principles behind Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), Solid Lipid Nanoparticles (SLNs), and Liposomes, and provide detailed protocols for their preparation and subsequent in vivo evaluation.
Application Note 1: this compound-Loaded Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
1.1. Principle
SNEDDS are isotropic, thermodynamically stable mixtures of oil, surfactant, and a co-surfactant, into which the lipophilic drug is dissolved.[3][4] Upon gentle agitation in the aqueous environment of the gastrointestinal (GI) tract, these systems spontaneously form fine oil-in-water nanoemulsions with droplet sizes typically under 200 nm.[5][6] This in-situ nanoemulsification presents the drug in a solubilized state with a large interfacial area, which can significantly enhance its dissolution and absorption.[7][8] Furthermore, lipid-based formulations like SNEDDS can facilitate lymphatic transport, partially bypassing the hepatic first-pass metabolism, a common barrier for many orally administered drugs.[7]
1.2. Protocol: Development and Characterization of this compound SNEDDS
This protocol outlines the systematic development of a this compound-loaded SNEDDS formulation.
1.2.1. Materials
-
This compound (Active Pharmaceutical Ingredient)
-
Oils: Capryol 90, Labrafil M 1944 CS, Oleic acid, etc.
-
Surfactants: Kolliphor RH40, Tween 80, Labrasol, etc.
-
Co-surfactants: Transcutol HP, Propylene glycol, PEG 400, etc.
-
Deionized water
1.2.2. Experimental Procedure
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Place an excess amount of this compound into 2 mL of each selected vehicle.
-
Vortex the mixtures for 30 minutes and then shake them in an isothermal shaker at 25°C for 48 hours to reach equilibrium.
-
Centrifuge the samples at 5000 rpm for 15 minutes.
-
Dilute the supernatant with a suitable solvent (e.g., methanol) and quantify the this compound concentration using a validated HPLC method.
-
Select the vehicles showing the highest solubilization capacity for this compound for the next step.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the best oil, surfactant, and co-surfactant based on the solubility studies.
-
Prepare various mixtures of surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).
-
For each Smix ratio, mix it with the oil phase at specific weight ratios (e.g., from 9:1 to 1:9).
-
Titrate each oil/Smix mixture with water dropwise under gentle magnetic stirring.
-
Visually inspect for transparency and flowability. The point at which the mixture becomes turbid is noted.
-
Plot the data points on a ternary phase diagram to identify the nanoemulsion region for each Smix ratio.
-
-
Preparation of this compound-Loaded SNEDDS:
-
Select a formulation from the optimal nanoemulsion region identified in the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Vortex the mixture until the this compound is completely dissolved and a clear, homogenous solution is formed.
-
-
Characterization of the SNEDDS Formulation:
-
Droplet Size and Polydispersity Index (PDI): Dilute the SNEDDS formulation (e.g., 100-fold) with deionized water. Analyze the droplet size and PDI using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure the zeta potential of the diluted nanoemulsion using the same DLS instrument to assess surface charge and stability.
-
Robustness to Dilution: Dilute the SNEDDS with different volumes of water (e.g., 50x, 100x, 1000x) to check for any signs of phase separation or drug precipitation.
-
Drug Content: Dissolve a known amount of the this compound-SNEDDS in a suitable solvent and quantify the drug concentration using HPLC.
-
Caption: A flowchart illustrating the systematic process for developing this compound-loaded SNEDDS.
Application Note 2: this compound-Loaded Solid Lipid Nanoparticles (SLNs)
2.1. Principle
SLNs are colloidal carriers made from lipids that are solid at both room and body temperature.[9][10] They combine the advantages of polymeric nanoparticles and lipid emulsions.[10][11] Encapsulating this compound within a solid lipid matrix can protect it from chemical degradation in the GI tract and offer controlled or sustained release, potentially prolonging its therapeutic effect.[9] The small particle size increases surface area for dissolution, and the lipidic nature can enhance absorption via intestinal pathways.[10][12]
2.2. Protocol: Preparation of this compound SLNs via High-Pressure Homogenization
2.2.1. Materials
-
This compound
-
Solid Lipid: Glyceryl monostearate, Compritol 888 ATO, Stearic acid, etc.
-
Surfactant: Poloxamer 188, Tween 80, etc.
-
Deionized water
2.2.2. Experimental Procedure
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid by heating it to approximately 5-10°C above its melting point.
-
Dissolve the this compound in the molten lipid to form the oil/lipid phase.
-
Separately, heat the deionized water containing the surfactant to the same temperature to form the aqueous phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 8000 rpm) using a high-shear homogenizer for 5-10 minutes. This forms a coarse oil-in-water pre-emulsion.
-
-
High-Pressure Homogenization (HPH):
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer (pre-heated to the same temperature).
-
Homogenize the emulsion for several cycles (e.g., 3-5 cycles) at a high pressure (e.g., 500-1500 bar).
-
-
Cooling and SLN Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature. The lipid recrystallizes, forming solid lipid nanoparticles.
-
-
Characterization:
-
Particle Size, PDI, and Zeta Potential: Analyze using DLS.
-
Entrapment Efficiency (%EE) and Drug Loading (%DL):
-
Separate the free, un-entrapped this compound from the SLN dispersion using ultracentrifugation.
-
Quantify the this compound in the supernatant (free drug).
-
Calculate %EE using the formula: (%EE) = [(Total Drug - Free Drug) / Total Drug] * 100.
-
-
Application Note 3: this compound-Loaded Liposomes
3.1. Principle
Liposomes are microscopic vesicles composed of one or more phospholipid bilayers, capable of encapsulating both hydrophilic and lipophilic substances.[13][14] For a compound like this compound, liposomal encapsulation can improve its solubility and protect it from the harsh environment of the GI tract.[14][15] Liposomes can also enhance absorption by fusing with the cell membranes of enterocytes, facilitating drug uptake.[16]
3.2. Protocol: Preparation of this compound Liposomes via Thin-Film Hydration
3.2.1. Materials
-
This compound
-
Phospholipids: Soy Phosphatidylcholine (SPC), Dipalmitoylphosphatidylcholine (DPPC), etc.
-
Cholesterol (as a membrane stabilizer)
-
Organic Solvents: Chloroform, Methanol
-
Hydration Medium: Phosphate Buffered Saline (PBS) pH 7.4
3.2.2. Experimental Procedure
-
Lipid Film Formation:
-
Dissolve the phospholipids, cholesterol, and this compound in a mixture of chloroform and methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at a temperature above the lipid's transition temperature. This will form a thin, dry lipid film on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous hydration medium (PBS) to the flask.
-
Rotate the flask gently (without vacuum) in the rotary evaporator at a temperature above the lipid transition temperature for about 1 hour. This allows the film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication):
-
To obtain smaller, more uniform liposomes (Small Unilamellar Vesicles - SUVs), sonicate the MLV suspension using a probe sonicator in an ice bath.
-
-
Purification:
-
Remove the un-encapsulated (free) this compound by centrifuging the liposomal suspension and collecting the pellet, or by using size exclusion chromatography.
-
-
Characterization:
-
Analyze particle size, PDI, and zeta potential using DLS.
-
Determine the Entrapment Efficiency (%EE) as described for SLNs.
-
Protocol: In Vivo Pharmacokinetic Evaluation in a Rodent Model
Objective: To compare the oral bioavailability of this compound from an enhanced formulation (e.g., SNEDDS, SLN, or Liposomes) with a conventional aqueous suspension.[17][18]
4.1. Animals
-
Male Sprague-Dawley rats (200-250 g), housed in a controlled environment with a 12-hour light/dark cycle.
-
Animals should be fasted overnight (12 hours) before dosing, with free access to water.
4.2. Experimental Design
-
Divide the rats into groups (n=6 per group), e.g.:
-
Group 1: this compound aqueous suspension (Control)
-
Group 2: this compound-loaded SNEDDS
-
Group 3: Intravenous (IV) this compound solution (for absolute bioavailability calculation)
-
-
Administer the formulations via oral gavage at a dose equivalent to, for example, 20 mg/kg of this compound. The IV group receives a lower dose (e.g., 2 mg/kg).
4.3. Blood Sampling
-
Collect blood samples (approx. 0.25 mL) from the tail vein or jugular vein into heparinized tubes at predetermined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[19][20]
4.4. Plasma Processing and Analysis
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Precipitate plasma proteins (e.g., with acetonitrile) and analyze the this compound concentration using a validated LC-MS/MS method.
4.5. Pharmacokinetic Analysis
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable point.
-
AUC0-inf: Area under the curve from time 0 to infinity.
-
Relative Bioavailability (Frel %): (AUCoral_test / AUCoral_control) * 100
-
Absolute Bioavailability (Fabs %): (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100[21]
-
Caption: A flowchart detailing the key steps of an in vivo pharmacokinetic study in rats.
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized for clear comparison. The table below provides an illustrative example of how results could be presented.
Table 1: Illustrative Pharmacokinetic Parameters of this compound Following Oral Administration of Different Formulations in Rats (Dose: 20 mg/kg). (Note: Data are hypothetical and for illustrative purposes only.)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 150 ± 25 | 2.0 | 980 ± 150 | 100 (Reference) |
| This compound-SNEDDS | 650 ± 90 | 1.0 | 4410 ± 520 | 450 |
| This compound-SLNs | 480 ± 75 | 1.5 | 3626 ± 480 | 370 |
| This compound-Liposomes | 525 ± 80 | 1.5 | 3950 ± 500 | 403 |
Mechanism of Bioavailability Enhancement
Lipid-based nanoformulations improve oral bioavailability through a multi-faceted mechanism that addresses key absorption barriers.
Caption: How lipid nanoformulations overcome key barriers to enhance oral drug bioavailability.
References
- 1. rroij.com [rroij.com]
- 2. Oral Bioavailability (F%) [pharmainformatic.com]
- 3. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Self-nano-emulsifying drug delivery systems: an update of the biopharmaceutical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid lipid nanoparticles: an oral bioavailability enhancer vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview [gavinpublishers.com]
- 11. mdpi.com [mdpi.com]
- 12. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioavailability of Polyphenol Liposomes: A Challenge Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential of Liposomes for Enhancement of Oral Drug Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamscience.com [benthamscience.com]
- 16. ngdcare.nl [ngdcare.nl]
- 17. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. jpionline.org [jpionline.org]
- 19. mdpi.com [mdpi.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Absolute bioavailability of glimepiride (Amaryl) after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low yield in the synthetic route to Gelsemiol
Technical Support Center: Synthesis of Gelsemiol
Welcome to the technical support center for the synthetic route to this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most critical, yield-sensitive steps in the total synthesis of this compound?
The total synthesis of this compound involves several key transformations. Based on published synthetic routes, the two most critical steps that significantly impact the overall yield are:
-
Enantioselective Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This step establishes the core bicyclic lactone structure and sets a key stereocenter. The yield and enantioselectivity of this reaction are highly dependent on the catalyst system and reaction conditions.
-
Radical Cascade and Skeletal Rearrangement: This complex transformation constructs the characteristic fused ring system of this compound. The efficiency of the radical cyclization and subsequent rearrangement is sensitive to reagent concentrations and the purity of the starting materials.
Q2: I am observing a low yield in the IEDDA reaction to form the bicyclic lactone. What are the potential causes and how can I troubleshoot this?
Low yields in the Cu(OTf)₂/BOX-catalyzed IEDDA reaction are a common issue. Here are the primary factors to investigate:
-
Catalyst Activity: The copper(II) triflate and BOX ligand complex is sensitive to air and moisture. Ensure you are using anhydrous solvents and reagents, and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Ligand Choice: The structure of the BOX ligand has a significant impact on both the yield and enantioselectivity. A screening of different BOX ligands may be necessary to find the optimal one for your specific substrate.
-
Reaction Temperature: This reaction is typically run at low temperatures to enhance selectivity. However, if the reaction is sluggish, a carefully controlled increase in temperature might improve the rate and yield, though this could negatively impact enantioselectivity.
-
Substrate Purity: Impurities in the 3-carbomethoxy-2-pyrone or the vinyl selenide can interfere with the catalyst and lead to side reactions. Ensure your starting materials are of high purity.
Q3: My IEDDA reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
Poor diastereoselectivity in this IEDDA reaction is a known challenge, particularly with acyclic dienophiles.[1] Here are some strategies to improve it:
-
Lewis Acid Catalyst: The choice and concentration of the Lewis acid catalyst are critical. Different Lewis acids can influence the transition state geometry, favoring one diastereomer over the other.
-
Solvent: The polarity of the solvent can affect the diastereoselectivity. A screen of different anhydrous solvents (e.g., toluene, dichloromethane, THF) is recommended.
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.
Q4: The radical cascade/skeletal rearrangement step is giving a low yield of the desired this compound core. What should I investigate?
This intricate reaction sequence is sensitive to several factors. Here’s a troubleshooting guide:
-
Reagent Quality: The quality of tributyltin hydride (Bu₃SnH) and the radical initiator (AIBN) is paramount. Bu₃SnH can degrade over time, and AIBN should be fresh.
-
Concentration of Bu₃SnH: The concentration of the tin hydride is critical. If it is too high, premature reduction of the initial radical can occur, preventing the desired cascade. If it is too low, the reaction may be slow and incomplete. Syringe pump addition of Bu₃SnH over a prolonged period can maintain a low, steady concentration and improve yields.
-
Initiator Concentration: The amount of AIBN should be catalytic. Too much initiator can lead to undesired side reactions.
-
Solvent and Temperature: The reaction is typically carried out in a non-polar solvent like benzene or toluene at reflux. Ensure the solvent is thoroughly degassed to remove oxygen, which can quench the radical reaction.
Troubleshooting Guides
Issue 1: Low Yield in the Enantioselective IEDDA Reaction
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use freshly purchased or purified Cu(OTf)₂ and BOX ligand.- Dry all glassware thoroughly and assemble under an inert atmosphere.- Use anhydrous, degassed solvents. |
| Suboptimal Ligand | - Screen a variety of commercially available BOX ligands.- Consider synthesizing a custom BOX ligand based on literature precedents for similar reactions. |
| Incorrect Temperature | - Start the reaction at the recommended low temperature (e.g., -78 °C).- If the reaction is slow, allow it to stir for a longer period before considering a temperature increase.- If a higher temperature is necessary, increase it in small increments (e.g., to -40 °C) and monitor the effect on both yield and enantioselectivity. |
| Impure Starting Materials | - Purify the 3-carbomethoxy-2-pyrone and vinyl selenide by flash chromatography or distillation before use.- Confirm the purity by ¹H NMR and/or mass spectrometry. |
Issue 2: Low Yield in the Radical Cascade/Skeletal Rearrangement
| Potential Cause | Troubleshooting Steps |
| Degradation of Reagents | - Use freshly opened or distilled Bu₃SnH.- Use fresh, recrystallized AIBN. |
| Suboptimal Bu₃SnH Concentration | - Prepare a dilute solution of Bu₃SnH and AIBN in the reaction solvent.- Add this solution slowly to the refluxing solution of the bicyclic lactone precursor using a syringe pump over several hours. |
| Presence of Oxygen | - Degas the solvent thoroughly before use by sparging with argon or nitrogen for at least 30 minutes.- Maintain a positive pressure of inert gas throughout the reaction. |
| Incomplete Reaction | - Monitor the reaction progress by TLC or LC-MS.- If the reaction stalls, a small additional portion of AIBN can be added. |
Quantitative Data Summary
Table 1: Reported Yields for Key Steps in this compound Synthesis
| Reaction Step | Reagents/Catalyst | Yield | Enantiomeric Excess (ee) | Reference |
| IEDDA Reaction | Cu(OTf)₂ / BOX ligand | 91% | 83% | [1] |
| Radical Cascade | Bu₃SnH, AIBN | Diastereomeric mixture | - | [1] |
Experimental Protocols
Protocol 1: Enantioselective Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
This protocol is a representative procedure based on the synthesis of this compound.
Materials:
-
3-carbomethoxy-2-pyrone
-
Vinyl selenide
-
Copper(II) triflate (Cu(OTf)₂)
-
BOX ligand (e.g., (4S,4'S)-2,2'-(propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole))
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add Cu(OTf)₂ (10 mol%) and the BOX ligand (12 mol%).
-
Add anhydrous DCM and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Cool the mixture to -78 °C.
-
In a separate flame-dried flask, dissolve 3-carbomethoxy-2-pyrone (1.0 eq) and the vinyl selenide (1.2 eq) in anhydrous DCM.
-
Slowly add the solution of the pyrone and selenide to the catalyst mixture at -78 °C via a cannula.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the bicyclic lactone.
Protocol 2: Radical Cascade and Skeletal Rearrangement
This protocol is a representative procedure for the radical-mediated transformation.
Materials:
-
Bicyclic lactone precursor
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
Procedure:
-
To a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve the bicyclic lactone precursor (1.0 eq) in anhydrous, degassed toluene.
-
Heat the solution to reflux.
-
In a separate flask, prepare a solution of Bu₃SnH (1.5 eq) and AIBN (0.2 eq) in anhydrous, degassed toluene.
-
Using a syringe pump, add the Bu₃SnH and AIBN solution to the refluxing solution of the lactone over a period of 4-6 hours.
-
After the addition is complete, continue to reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the rearranged product.
Visualizations
Caption: Workflow for the IEDDA reaction.
Caption: Troubleshooting low yield in the radical cascade.
References
Technical Support Center: Gelsemiol Stability in Aqueous Solutions
Disclaimer: Currently, there is a lack of specific published data on the stability of Gelsemiol in aqueous solutions. The following troubleshooting guides and FAQs are based on the general stability of structurally related compounds, specifically iridoid glycosides, and established principles of drug stability studies. The provided experimental protocols and data are illustrative examples to guide researchers in setting up their own stability studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues I should be aware of when working with this compound in aqueous solutions?
Based on the behavior of other iridoid glycosides, this compound in aqueous solutions may be susceptible to degradation under certain conditions. The primary concerns are hydrolysis, particularly under alkaline conditions, and potential degradation at elevated temperatures and in strongly acidic environments.[1][2][3] Researchers should also consider the possibility of oxidation and photodegradation, which are common degradation pathways for many natural products.
Q2: What are the visible signs of this compound degradation in my solution?
Degradation of this compound may not always be visually apparent. However, you might observe:
-
A change in the color or clarity of the solution.
-
The formation of precipitates.
-
A decrease in the expected biological activity of the solution.
The most reliable way to assess stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to monitor the concentration of the parent compound and detect the appearance of degradation products.
Q3: How does pH affect the stability of this compound?
For many iridoid glycosides, stability is pH-dependent. While some are stable in neutral and acidic conditions, they can be prone to hydrolysis in strongly alkaline solutions (high pH).[1][2][3] It is crucial to determine the optimal pH range for your this compound solutions to minimize degradation.
Q4: Can temperature impact the stability of my this compound solutions?
Yes, elevated temperatures can accelerate the degradation of this compound. Some related iridoid glycosides have shown instability at higher temperatures.[1][2] For short-term storage, it is advisable to keep this compound solutions refrigerated (2-8 °C) and protected from light. For long-term storage, freezing (-20 °C or below) may be necessary, but freeze-thaw cycles should be minimized.
Q5: Is this compound sensitive to light?
While specific photostability data for this compound is unavailable, many organic molecules are sensitive to light. To minimize the risk of photodegradation, it is a standard good laboratory practice to prepare and store this compound solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in my this compound stock solution. | Degradation of this compound due to improper storage conditions (e.g., high temperature, inappropriate pH, light exposure). | 1. Prepare fresh stock solutions. 2. Conduct a stability study to determine optimal storage conditions (see Experimental Protocols section). 3. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 4. Protect solutions from light. |
| Appearance of unknown peaks in my HPLC chromatogram. | Formation of degradation products. | 1. Characterize the degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry). 2. Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and help identify the degradation pathway. |
| Inconsistent experimental results between batches of this compound solutions. | Variability in solution preparation or degradation during storage. | 1. Standardize the solution preparation protocol, including the source and purity of this compound, solvent, and final pH. 2. Prepare and use fresh solutions for each experiment whenever possible. 3. If storing solutions, validate the storage conditions to ensure stability over the intended period of use. |
Experimental Protocols
Protocol 1: Preliminary Forced Degradation Study of this compound
This protocol is a general guideline for inducing degradation to identify potential degradation products and sensitive conditions.
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
HPLC grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Photostability chamber
-
Temperature-controlled incubator
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffer at a neutral pH) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution (in a neutral buffer) at 60°C.
-
Photodegradation: Expose the stock solution (in a transparent container) to a light source in a photostability chamber. A control sample should be wrapped in foil to protect it from light.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before HPLC analysis. Dilute all samples to an appropriate concentration.
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Protocol 2: pH-Dependent Stability Study
Objective: To determine the stability of this compound across a range of pH values.
Methodology:
-
Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Add a known amount of this compound stock solution to each buffer to a final concentration.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).
-
At specified time intervals (e.g., 0, 24, 48, 72 hours), take aliquots and analyze by HPLC.
-
Plot the percentage of remaining this compound against time for each pH to determine the degradation rate.
Data Presentation
The following tables present hypothetical data from a stability study on an iridoid glycoside, which can serve as a template for presenting data from this compound stability studies.
Table 1: Effect of Temperature on the Stability of "Compound X" (Iridoid Glycoside) in Aqueous Solution (pH 7.0)
| Temperature (°C) | Initial Concentration (%) | Concentration after 24h (%) | Concentration after 48h (%) | Concentration after 72h (%) |
| 4 | 100.0 | 99.8 | 99.5 | 99.2 |
| 25 | 100.0 | 98.5 | 97.1 | 95.8 |
| 40 | 100.0 | 95.2 | 90.5 | 85.9 |
| 60 | 100.0 | 85.1 | 72.3 | 60.7 |
Table 2: Effect of pH on the Stability of "Compound X" (Iridoid Glycoside) in Aqueous Solution at 25°C
| pH | Initial Concentration (%) | Concentration after 24h (%) | Concentration after 48h (%) | Concentration after 72h (%) |
| 2.0 | 100.0 | 99.1 | 98.2 | 97.4 |
| 4.0 | 100.0 | 99.5 | 99.0 | 98.6 |
| 7.0 | 100.0 | 98.5 | 97.1 | 95.8 |
| 9.0 | 100.0 | 92.3 | 85.6 | 79.1 |
| 12.0 | 100.0 | 75.4 | 56.8 | 40.2 |
Visualizations
Caption: Potential degradation pathways of this compound in aqueous solutions.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Optimizing Gelsemiol dosage for in vivo efficacy without toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gelsemiol. The aim is to facilitate the optimization of this compound dosage for in vivo efficacy while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
A1: this compound is a monoterpene indole alkaloid derived from plants of the Gelsemium genus. Traditionally, these plants have been used in homeopathic remedies for anxiety and depression.[1][2][3] Preclinical research on related compounds from Gelsemium, such as gelsemine, has shown potential for anxiolytic-like effects.[4] this compound itself is being investigated for its potential neuroprotective, anti-inflammatory, and anxiolytic properties.
Q2: What is a therapeutic window and why is it important for this compound research?
A2: The therapeutic window is the range of doses at which a drug is effective without being toxic. For a natural product like this compound, establishing this window is critical for safe and effective therapeutic application. It involves determining the minimum effective dose and the maximum tolerated dose.
Q3: How do I determine the starting dose for my in vivo efficacy studies with this compound?
A3: For a novel compound like this compound with limited public data, a dose-range finding study is essential.[5] Start with a low dose, potentially extrapolated from in vitro effective concentrations or based on doses of similar compounds found in the literature. A tiered approach, starting with doses significantly lower than any observed toxic levels of related compounds, is recommended.
Q4: What are the typical signs of toxicity I should monitor for in animals treated with this compound?
A4: General signs of toxicity include changes in body weight, food and water consumption, behavior (e.g., lethargy, agitation), posture, and grooming.[6][7] Specific signs can be organ-related and may require hematological and biochemical analysis of blood samples, as well as histopathological examination of major organs upon study completion.[8][9]
Q5: Which animal models are most appropriate for studying the in vivo efficacy of this compound?
A5: The choice of animal model depends on the therapeutic area of interest. For anxiety, mouse models like the elevated plus-maze and light-dark box are commonly used.[4][10][11] For neuroprotection, models of induced neuronal injury, such as hypoxic-ischemic brain injury models, can be employed.[12] For anti-inflammatory studies, models of induced inflammation (e.g., carrageenan-induced paw edema) are standard.
Troubleshooting Guides
Issue 1: High variability in efficacy results between animals in the same dose group.
-
Possible Cause 1: Inconsistent drug administration.
-
Solution: Ensure the route of administration (e.g., oral gavage, intraperitoneal injection) is performed consistently for all animals. Check the formulation for homogeneity to ensure each animal receives the correct dose.
-
-
Possible Cause 2: Biological variability.
-
Solution: Increase the number of animals per group to improve statistical power. Ensure animals are of the same age, sex, and strain, and are housed under identical conditions.
-
Issue 2: No significant therapeutic effect observed at the tested doses.
-
Possible Cause 1: Insufficient dosage.
-
Solution: If no toxicity is observed, a dose-escalation study should be performed with higher doses of this compound.
-
-
Possible Cause 2: Poor bioavailability.
-
Solution: Investigate the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion. The formulation may need to be optimized to improve bioavailability.
-
-
Possible Cause 3: Inappropriate animal model.
-
Solution: Re-evaluate the chosen animal model to ensure it is appropriate for the therapeutic effect being investigated.
-
Issue 3: Unexpected animal mortality or severe toxicity at a presumed safe dose.
-
Possible Cause 1: Acute toxicity.
-
Possible Cause 2: Vehicle-related toxicity.
-
Solution: Run a control group with the vehicle alone to rule out any toxic effects of the solvent or formulation excipients.
-
Data Presentation
Table 1: Hypothetical Dose-Range Finding Study for this compound in a Mouse Model of Anxiety
| Dose Group (mg/kg) | Number of Animals | % Time in Open Arms (Elevated Plus Maze) | Observations |
| Vehicle Control | 10 | 15 ± 3% | Normal behavior |
| This compound 1 | 10 | 20 ± 4% | No adverse effects |
| This compound 5 | 10 | 35 ± 5%* | No adverse effects |
| This compound 10 | 10 | 45 ± 6% | Mild sedation in 2/10 animals |
| This compound 25 | 10 | 48 ± 5% | Significant sedation, ataxia in 7/10 animals |
*p < 0.05, **p < 0.01 compared to vehicle control.
Table 2: Hypothetical Acute Oral Toxicity Data for this compound (OECD 423)
| Starting Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs | GHS Category |
| 300 | 3 | 0/3 | Lethargy, piloerection | 5 or Unclassified |
| 2000 | 3 | 1/3 | Severe lethargy, ataxia, convulsions | 4 |
Table 3: Hypothetical 28-Day Repeated Dose Toxicity Study Summary (OECD 407)
| Dose (mg/kg/day) | Body Weight Change (%) | Key Hematology Changes | Key Clinical Chemistry Changes | Histopathology Findings | NOAEL (mg/kg/day) |
| 0 (Vehicle) | +10% | None | None | No significant findings | - |
| 5 | +9% | None | None | No significant findings | 25 |
| 25 | +8% | None | None | No significant findings | |
| 100 | -5%* | Decreased lymphocytes | Increased ALT, AST | Mild hepatocellular hypertrophy |
*p < 0.05 compared to vehicle control. NOAEL: No-Observed-Adverse-Effect Level.
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study - Acute Toxic Class Method (Based on OECD Guideline 423)
-
Animal Selection: Use healthy, young adult rodents of a single sex (preferably females) and a standard strain.
-
Housing and Acclimatization: House animals in appropriate conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least 5 days before the study.
-
Dosing:
-
Fast animals overnight before dosing.
-
Administer this compound orally by gavage. The volume should generally not exceed 1 mL/100g body weight for aqueous solutions.
-
Start with a dose from one of the defined levels (e.g., 300 or 2000 mg/kg).
-
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.
-
Record all clinical signs of toxicity and any mortality.
-
Record body weights at the start and end of the study.
-
-
Procedure:
-
Use a stepwise procedure with 3 animals per step. The outcome of the first step determines the next step (a higher or lower dose, or cessation of testing).
-
-
Endpoint: The study allows for the classification of the substance into a GHS toxicity category.
Protocol 2: In Vivo Efficacy Assessment in a Mouse Model of Anxiety (Elevated Plus Maze)
-
Animal and Housing: Use adult male mice, housed in groups under standard conditions.
-
Drug Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer the selected doses (based on dose-range finding studies) and a vehicle control to different groups of mice (n=10-12 per group) via the chosen route (e.g., intraperitoneal injection) 30 minutes before the test.
-
-
Elevated Plus Maze (EPM) Test:
-
The EPM apparatus consists of two open arms and two closed arms elevated from the floor.
-
Place each mouse individually in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open and closed arms using video tracking software.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms [(Time in open arms) / (Total time)] x 100.
-
An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
-
Analyze data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
-
Mandatory Visualization
Caption: Experimental workflow for this compound in vivo studies.
Caption: Hypothesized modulation of the PI3K/Akt signaling pathway by this compound.
Caption: Hypothesized inhibition of the MAPK/NF-κB signaling pathway by this compound.
References
- 1. Gelsemium low doses protect against serum deprivation-induced stress on mitochondria in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gelsemium Low Doses Increases Bioenergetics and Neurite Outgrowth, American Journal of BioScience, Science Publishing Group [sciencepublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety assessment of resveratrol surrogate molecule 5 (RSM5): Acute and sub-acute oral toxicity studies in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 9. Oral toxicity of deltamethrin and fenvalerate in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical animal anxiety research – flaws and prejudices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gelsemine Exerts Neuroprotective Effects on Neonatal Mice with Hypoxic-Ischemic Brain Injury by Suppressing Inflammation and Oxidative Stress via Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. bemsreports.org [bemsreports.org]
Gelsemiol (Gelsemine) Off-Target Effects: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gelsemiol, also known as Gelsemine. The information provided is intended to help identify and address potential off-target effects in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound (Gelsemine)?
A1: The primary molecular target of this compound (Gelsemine) is the inhibitory glycine receptor (GlyR). It acts as a modulator of this receptor, which plays a crucial role in regulating neuronal excitability in the central nervous system.[1][2][3]
Q2: What are the known off-target effects of this compound at higher concentrations?
A2: At higher concentrations, this compound can exhibit off-target effects by modulating other neurotransmitter receptors, most notably the GABA-A receptor.[1][2][3] This can lead to confounding results in cellular assays if the concentration is not carefully controlled.
Q3: I am observing unexpected changes in cell viability in my neuronal cell line treated with this compound. What could be the cause?
A3: Unexpected changes in cell viability could be due to several factors. This compound has been shown to have cytotoxic effects on PC12 cells at certain concentrations (IC50 of 31.59 μM for (+) gelsemine).[4] It is also important to consider the specific sensitivity of your cell line. Additionally, very high concentrations might lead to broad, non-specific toxicity. We recommend performing a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and assay.
Q4: My results show changes in gene expression that are not directly related to glycine receptor signaling. Is this a known effect of this compound?
A4: Yes, extracts of Gelsemium sempervirens, which contains this compound, have been observed to modulate the expression of genes involved in neuronal functions beyond direct glycine receptor signaling.[5][6] These can include genes related to G-protein coupled receptor signaling pathways, calcium homeostasis, and inflammatory responses.[6] This suggests that this compound can have broader effects on cellular signaling cascades.
Q5: I am seeing alterations in mitochondrial function in my cellular assay. Could this compound be responsible?
A5: It is possible. Studies using low doses of Gelsemium sempervirens have indicated a modulation of mitochondrial bioenergetics in SH-SY5Y neuroblastoma cells, including increased cellular ATP levels and mitochondrial respiration.[7][8][9] Therefore, if your assay is sensitive to changes in cellular metabolism, these effects should be considered.
Troubleshooting Guides
Issue 1: Inconsistent results in neuronal activity assays.
-
Possible Cause: Off-target modulation of GABA-A receptors. At higher concentrations, this compound can interact with GABA-A receptors, which also play a significant role in neuronal inhibition. This can lead to a mixed or unpredictable pharmacological response.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a detailed dose-response analysis to identify a concentration range where this compound's effect is specific to glycine receptors.
-
Use of Antagonists: Employ a selective GABA-A receptor antagonist in a control experiment to determine if the observed effects are mediated by this off-target interaction.
-
Cell Line Selection: If possible, use a cell line with a well-characterized expression profile of glycine and GABA-A receptors to better interpret the results.
-
Issue 2: Unexpected cytotoxicity or changes in cell proliferation.
-
Possible Cause: Direct cytotoxic effects of this compound at the concentration used.
-
Troubleshooting Steps:
-
MTT or CellTiter-Glo Assay: Conduct a standard cytotoxicity assay to determine the IC50 of this compound in your specific cell line.
-
Time-Course Experiment: Evaluate cell viability at multiple time points to understand if the cytotoxicity is acute or develops over time.
-
Lower Concentration Range: Redesign your experiments to use a concentration of this compound that is well below the cytotoxic threshold.
-
Issue 3: Altered cellular metabolism confounding assay readouts.
-
Possible Cause: this compound-induced changes in mitochondrial function.
-
Troubleshooting Steps:
-
Seahorse Assay: If available, use a Seahorse XF Analyzer to directly measure mitochondrial respiration and glycolysis in response to this compound treatment. This will help to characterize the metabolic phenotype.
-
ATP Measurement: Quantify cellular ATP levels to confirm if this compound is impacting energy metabolism in your experimental system.
-
Control for Metabolic Effects: If metabolic changes are confirmed, consider whether your primary assay readout could be indirectly affected. For example, in a reporter gene assay, changes in ATP levels could influence luciferase activity.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| This compound IC50 (Cytotoxicity) | 31.59 μM | PC12 cells | [4] |
| This compound IC50 (GABA-A Receptor) | ~55-75 μM | Recombinant and native GABA-A receptors | [10] |
| This compound IC50 (Glycine Receptor) | ~40-42 μM | Native Glycine Receptors | [10] |
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology for Receptor Modulation
-
Cell Preparation: Use HEK293 cells transfected with the desired receptor subunits (e.g., glycine or GABA-A receptors) or primary neurons.
-
Recording Setup: Obtain whole-cell recordings using a patch-clamp amplifier. The internal solution should contain a chloride salt (e.g., CsCl) to allow for the measurement of chloride currents.
-
Agonist Application: Apply a sub-saturating concentration of the respective agonist (glycine or GABA) to elicit a baseline current.
-
This compound Co-application: Co-apply the agonist with varying concentrations of this compound to determine its modulatory effect (potentiation or inhibition).
-
Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Plot the concentration-response curve to determine the IC50 or EC50 of this compound's modulatory effect.
Visualizations
Caption: On-target vs. potential off-target signaling pathways of this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound assays.
References
- 1. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional modulation of glycine receptors by the alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Difference in Cytotoxic Activity between Two Optical Isomers of Gelsemine from Gelsemium elegans Benth. on PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organon.is [organon.is]
- 6. researchgate.net [researchgate.net]
- 7. Gelsemium Low Doses Increases Bioenergetics and Neurite Outgrowth, American Journal of BioScience, Science Publishing Group [sciencepublishinggroup.com]
- 8. Gelsemium low doses protect against serum deprivation-induced stress on mitochondria in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize Gelsemiol degradation during extraction
Technical Support Center: Gelsemiol Extraction & Stability
Welcome to the technical support center for this compound extraction. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing this compound degradation during the extraction process. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during extraction?
A1: this compound, an indole alkaloid, is susceptible to degradation from several factors during extraction. The primary drivers of degradation include:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of this compound's functional groups.
-
Temperature: Elevated temperatures can accelerate degradation reactions, leading to the formation of byproducts.
-
Light: Exposure to UV or even visible light can induce photodegradation.
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation of the indole ring system.
-
Solvent Choice: The polarity and reactivity of the extraction solvent can influence the stability of this compound.
Q2: I am observing a lower than expected yield of this compound in my extract. What could be the potential causes?
A2: A low yield of this compound can be attributed to several factors, including potential degradation. Here are some troubleshooting steps:
-
Review Extraction Parameters: Ensure that the pH, temperature, and light exposure during your extraction process are optimized to minimize degradation. Refer to the table below for guidance on the stability of related alkaloids under different conditions.
-
Solvent Selection: The choice of solvent is critical. While polar solvents may be necessary for extraction, prolonged exposure to certain solvents at high temperatures can promote degradation. Consider using a solvent system that offers a good balance between extraction efficiency and this compound stability.
-
Analytical Method Validation: Verify that your analytical method for quantifying this compound is accurate and that the compound is stable in your analytical solvent. A UPLC-MS/MS method is recommended for its sensitivity and specificity in analyzing Gelsemium alkaloids.[1][2][3][4]
-
Sample Handling and Storage: Ensure that the plant material and the resulting extracts are stored under appropriate conditions (e.g., in the dark, at low temperatures) to prevent degradation before and after extraction. Studies on related alkaloids have shown stability in plasma at -20°C for at least 30 days.[5]
Q3: How can I monitor this compound degradation during my extraction process?
A3: To monitor for potential degradation, it is essential to use a stability-indicating analytical method. A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is highly effective for this purpose.[1][2][3][4] This technique allows for the separation and quantification of the intact this compound from its potential degradation products. By analyzing samples at different stages of the extraction process, you can identify the steps where degradation is most likely occurring.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Degradation due to pH | Maintain the pH of the extraction solvent within a neutral to slightly acidic range (pH 4-7). Avoid strongly acidic or alkaline conditions. |
| Thermal Degradation | Keep the extraction temperature below 60°C. If higher temperatures are required for efficiency, minimize the extraction time. | |
| Photodegradation | Protect the extraction setup from light by using amber glassware or by working in a dark room. | |
| Oxidative Degradation | Degas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). | |
| Appearance of Unknown Peaks in Chromatogram | Formation of Degradation Products | Perform a forced degradation study to intentionally degrade this compound under controlled stress conditions (acid, base, heat, light, oxidation). This will help in identifying the retention times of potential degradation products. |
| Matrix Effects | If using complex biological matrices, ensure your sample preparation method effectively removes interfering substances. | |
| Inconsistent Results | Variability in Extraction Conditions | Standardize all extraction parameters, including solvent-to-solid ratio, extraction time, temperature, and agitation speed. |
| Instability in Analytical Standard | Regularly check the purity of your this compound standard and store it under recommended conditions (cool, dark, and dry). |
Data on Gelsemium Alkaloid Stability
While specific quantitative data for this compound degradation is limited in published literature, the following table provides representative stability data for related Gelsemium alkaloids under various storage conditions in rat plasma, which can offer some guidance.
| Alkaloid | Storage Condition | Stability (Accuracy %) | Reference |
| Gelsemine | Room Temperature (2 h) | 95.2 - 103.4 | [5] |
| Freeze-Thaw (3 cycles) | 92.1 - 101.5 | [5] | |
| Long-Term (-20°C for 30 days) | 94.7 - 102.8 | [5] | |
| Koumine | Room Temperature (2 h) | 96.3 - 104.1 | [5] |
| Freeze-Thaw (3 cycles) | 93.5 - 100.9 | [5] | |
| Long-Term (-20°C for 30 days) | 95.1 - 103.2 | [5] | |
| Humantenmine | Room Temperature (2 h) | 94.8 - 102.7 | [5] |
| Freeze-Thaw (3 cycles) | 91.8 - 99.8 | [5] | |
| Long-Term (-20°C for 30 days) | 93.9 - 101.5 | [5] |
Experimental Protocols
Protocol 1: Stability-Indicating UPLC-MS/MS Method for this compound Analysis
This protocol is adapted from methods used for the analysis of other Gelsemium alkaloids and can be optimized for this compound.[1][2][3][4]
1. Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5-95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions: To be determined by infusing a pure standard of this compound.
3. Sample Preparation:
-
Dilute the extraction samples with the initial mobile phase composition to an appropriate concentration.
-
Filter the samples through a 0.22 µm syringe filter before injection.
Protocol 2: Forced Degradation Study of this compound
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of the analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound powder at 105°C for 24 hours. Dissolve in methanol to the original concentration.
-
Photodegradation: Expose the this compound solution (1 mg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating UPLC-MS/MS method.
-
Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
Visualizations
Caption: Optimal workflow for this compound extraction to minimize degradation.
Caption: Plausible degradation pathways of this compound under stress conditions.
References
Refining animal handling procedures for Gelsemiol administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gelsemiol (Gelsemine). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, commonly referred to as Gelsemine in scientific literature, is a principal indole alkaloid isolated from flowering plants of the Gelsemium genus.[1][2] It is a highly toxic compound that acts as a paralytic at high doses.[1] Its therapeutic effects, such as anxiolytic and analgesic properties, are primarily attributed to its function as an agonist of the mammalian glycine receptor, with a particular affinity for the α3 subtype.[2][3] Activation of the glycine receptor by gelsemine leads to an inhibitory postsynaptic potential in neurons.[1] This action stimulates the synthesis of the neurosteroid allopregnanolone, which in turn modulates GABA-A receptors, contributing to its sedative and anxiolytic effects.[3][4][5]
Q2: What are the common research applications for this compound in animal models?
A2: this compound is primarily used in animal models to investigate anxiety, neuropathic pain, and sleep disturbances.[6] Studies have shown its efficacy in reducing anxiety-like behaviors in mice subjected to stress[7][8] and alleviating mechanical allodynia and thermal hyperalgesia in models of neuropathic pain.[6]
Q3: What are the recommended administration routes for this compound in rodents?
A3: The most common administration routes for this compound in rodents are intraperitoneal (i.p.) injection and oral gavage (p.o.). The choice of route depends on the experimental design and desired pharmacokinetic profile. Intravenous (i.v.) administration has also been used to determine pharmacokinetic parameters.[9]
Q4: What are the potential adverse effects of this compound administration?
A4: this compound is a potent neurotoxin at high doses. Overdose can lead to progressive muscle weakness, convulsions, respiratory failure, and ultimately death.[10] It is crucial to adhere to established dosage guidelines and carefully monitor animals for any signs of toxicity. The reported LD50 in mice is 56 mg/kg for intraperitoneal administration and a lowest lethal dose (LDLo) of 0.1-0.12 mg/kg for intravenous administration.[1]
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound for in vivo administration.
-
Solution: this compound is a lipophilic compound and may have low aqueous solubility. A common vehicle for in vivo administration is a mixture of Dimethyl sulfoxide (DMSO) and other solvents. One recommended vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] Another option is to dissolve this compound in DMSO and then dilute it with corn oil.[6] Always prepare a fresh solution on the day of dosing and ensure it is well-mixed before administration.
Issue 2: High variability in behavioral responses between animals.
-
Solution: Variability in response can be due to several factors. Ensure precise and consistent dosing for all animals. The stress of handling and injection can also impact behavioral outcomes. Acclimatize the animals to handling and the experimental procedures before commencing the study.[11] Additionally, consider potential sex differences in the response to this compound, as has been observed with other Gelsemium alkaloids.[12]
Issue 3: Animals showing signs of toxicity (e.g., lethargy, convulsions).
-
Solution: Immediately cease administration and monitor the animal closely. These are signs of overdose. Review your dosage calculations and preparation procedures to ensure accuracy. Future experiments should utilize a lower dose. If you are establishing a new experimental model, it is advisable to conduct a dose-response study to determine the optimal therapeutic dose with minimal side effects.
Issue 4: Inconsistent results in oral gavage experiments.
-
Solution: Improper oral gavage technique can lead to aspiration or esophageal injury, affecting the animal's health and the absorption of the compound. Ensure that all personnel are thoroughly trained in the correct procedure. Use appropriately sized and flexible gavage tubes to minimize the risk of injury.[13][14] The volume administered should not exceed recommended limits (typically 10 ml/kg for mice).[13]
Data Presentation
Table 1: Pharmacokinetic Parameters of Gelsemium Alkaloids in Rodents
| Alkaloid | Animal Model | Administration Route | Dose | Tmax (h) | T1/2 (h) | Reference |
| Gelsemine | Female Rat | Oral Gavage | 0.1 g/kg (of G. elegans powder) | 0.81 | 3.51 | [15][16] |
| Koumine | Rat | Oral Administration | 3 mg/kg | ~1.5 | ~1.6 | [17] |
| Gelsenicine | Mouse | Intragastric | 0.5 mg/kg | ~0.5 | ~2.5 | [9] |
| Gelsenicine | Mouse | Intragastric | 1 mg/kg | ~0.5 | ~2.7 | [9] |
Table 2: Dose-Response of Gelsemine for Anxiety-Like Behaviors in Mice
| Administration Route | Dose (mg/kg) | Animal Model | Behavioral Test | Outcome | Reference |
| Intraperitoneal | 0.4 | CUMS-induced anxiety | Open-Field Test, Light/Dark Test | Significant increase in exploratory behavior and time in light compartment. | [7][18] |
| Intraperitoneal | 2.0 | CUMS-induced anxiety | Open-Field Test, Light/Dark Test | Significant increase in exploratory behavior and time in light compartment. | [7][18] |
| Intraperitoneal | 10.0 | CUMS-induced anxiety | Open-Field Test, Light/Dark Test | Significant increase in exploratory behavior and time in light compartment. | [7][18] |
CUMS: Chronic Unpredictable Mild Stress
Table 3: Toxicity of Gelsemine in Mice
| Administration Route | LD50 (mg/kg) | LDLo (mg/kg) | Reference |
| Intraperitoneal | 56 | - | [1] |
| Intravenous | - | 0.1-0.12 | [1] |
LD50: Median lethal dose; LDLo: Lowest published lethal dose
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare the this compound solution in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
Ensure the final concentration allows for the desired dosage in a volume of no more than 10 ml/kg.
-
Warm the solution to room temperature before injection.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and expose the abdomen.
-
-
Injection Procedure:
-
Use a sterile 25-27 gauge needle.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle to avoid puncturing the cecum.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Procedure Monitoring:
-
Observe the animal for at least 15 minutes post-injection for any immediate adverse reactions.
-
Continue to monitor for signs of toxicity at regular intervals as per the experimental design.
-
Protocol 2: Oral Gavage of this compound in Mice
-
Preparation of this compound Solution:
-
Prepare the this compound solution as described for intraperitoneal injection, ensuring the vehicle is appropriate for oral administration.
-
-
Animal Restraint:
-
Restrain the mouse securely by scruffing, ensuring the head and body are in a straight line to facilitate the passage of the gavage tube.
-
-
Gavage Procedure:
-
Use a flexible, appropriately sized gavage tube (e.g., 20-22 gauge for an adult mouse).
-
Measure the tube from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the tube into the diastema (gap between the incisors and molars) and advance it slowly and smoothly down the esophagus. Do not force the tube.
-
Administer the solution slowly to prevent regurgitation and aspiration.
-
Slowly withdraw the gavage tube.
-
-
Post-Procedure Monitoring:
-
Monitor the mouse for any signs of respiratory distress immediately after the procedure.
-
Observe the animal for any signs of discomfort or adverse effects in the following hours.
-
Mandatory Visualizations
Caption: this compound's proposed signaling pathway.
Caption: A typical experimental workflow for this compound studies.
References
- 1. Gelsemine - Wikipedia [en.wikipedia.org]
- 2. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gelsemium sempervirens and Animal Behavioral Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Gelsemine and Gelsemium sempervirens L. Extracts in Animal Behavioral Test: Comments and Related Biases [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Suppressive Effects of Gelsemine on Anxiety-like Behaviors Induced by Chronic Unpredictable Mild Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and bioavailability of gelsenicine in mice by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hypoxia tolerance determine differential gelsenicine-induced neurotoxicity between pig and mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Network Pharmacology and Experimental Verification to Unveil the Mechanism of N-Methyl-D-Aspartic Acid Rescue Humantenirine-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. tmrjournals.com [tmrjournals.com]
- 16. tmrjournals.com [tmrjournals.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Managing batch-to-batch variability of Gelsemiol extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the batch-to-batch variability of Gelsemiol extracts. This resource offers troubleshooting guides, frequently asked questions, detailed experimental protocols, and supporting data to ensure consistency and reliability in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound?
A1: this compound is a prominent bioactive compound found in plants of the Gelsemium genus, particularly Gelsemium elegans. The entire plant is known to contain a variety of indole alkaloids, with the highest concentrations often found in the roots and young leaves.[1] The alkaloid profile and content can vary significantly based on the plant part, geographical location, and harvest time.[2][3][4]
Q2: What are the main bioactive and toxic compounds in this compound extracts?
A2: this compound extracts contain a complex mixture of indole alkaloids. The major bioactive compounds include koumine, gelsemine, and gelsevirine. However, these extracts also contain highly toxic alkaloids, with gelsenicine being one of the most potent.[1] Due to this narrow therapeutic window, precise control over the extraction and standardization process is critical.
Q3: Which analytical techniques are recommended for characterizing this compound extracts?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and reliable methods for the qualitative and quantitative analysis of this compound and other alkaloids in the extract.[2][5][6] These techniques allow for the separation, identification, and quantification of individual alkaloids, which is essential for assessing batch-to-batch consistency.[7]
Q4: What is the primary mechanism of action for this compound (gelsemine)?
A4: Gelsemine, a key alkaloid in this compound extracts, is known to modulate inhibitory neurotransmitter receptors in the central nervous system. It has been shown to interact with both glycine receptors (GlyRs) and GABAA receptors (GABAARs).[5][8] Its effects can be complex, exhibiting both potentiation and inhibition depending on the receptor subtype and concentration.[5] This interaction is believed to be the basis for both its therapeutic and toxic effects.[8][9]
Troubleshooting Guide
Issue 1: Low Yield of Target Alkaloids
-
Question: My extraction protocol is resulting in a low yield of this compound and other target alkaloids. What are the potential causes and solutions?
-
Answer:
-
Inappropriate Solvent: The choice of solvent is critical for efficient alkaloid extraction. Alkaloids, being basic, are more soluble in organic solvents. Ethanol (95%) and methanol are commonly used for initial extraction.[10] For further purification, pH adjustments and partitioning with solvents like chloroform are often employed.[10] Ensure your solvent system is optimized for the polarity of the target alkaloids.
-
Insufficient Extraction Time or Temperature: Refluxing the plant material for an adequate duration (e.g., 3 hours, repeated three times) can enhance extraction efficiency.[10] However, be mindful that excessive heat can degrade thermolabile compounds.[11]
-
Improper Plant Material Preparation: The plant material should be properly dried and ground to a fine powder to increase the surface area for solvent penetration.[11]
-
Suboptimal pH: During liquid-liquid extraction for purification, ensure the pH is adjusted correctly to facilitate the transfer of alkaloids into the organic phase. A basic pH (around 11) is typically used to extract total alkaloids into a chloroform layer.[10]
-
Issue 2: High Variability in Alkaloid Profile Between Batches
-
Question: I'm observing significant differences in the HPLC chromatograms of different batches of my this compound extract. How can I minimize this variability?
-
Answer:
-
Raw Material Inconsistency: The chemical composition of Gelsemium elegans can vary significantly depending on the geographical origin, harvest season, and the specific part of the plant used.[2][3] To ensure consistency, it is crucial to source plant material from the same location and harvest at the same developmental stage. Implementing quality control checks on the raw material is highly recommended.[6]
-
Inconsistent Extraction Protocol: Minor deviations in the extraction process can lead to significant variations in the final extract. Strictly adhere to a standardized operating procedure (SOP) for every extraction. This includes precise measurements of solvent volumes, consistent extraction times and temperatures, and controlled pH adjustments.
-
Sample Degradation: this compound and other alkaloids may be sensitive to light, temperature, and pH. Store both the raw plant material and the extracts under appropriate conditions (e.g., cool, dark, and inert atmosphere) to prevent degradation. The stability of alkaloids can vary in different solvents.[12][13]
-
Issue 3: Poor Peak Shape and Resolution in HPLC Analysis
-
Question: My HPLC analysis of this compound extracts shows peak tailing, fronting, or broad peaks. What could be the problem?
-
Answer:
-
Column Issues: The column may be contaminated or degraded. Flush the column with a strong solvent or, if necessary, replace it. Ensure you are using the correct column chemistry for alkaloid separation (e.g., a C18 column).[5]
-
Mobile Phase Incompatibility: The sample solvent may not be compatible with the mobile phase, causing poor peak shape. If possible, dissolve the sample in the initial mobile phase.[14]
-
pH of the Mobile Phase: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like alkaloids. Buffering the mobile phase to a pH where the analytes are in a single ionic form can improve peak symmetry.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Data Presentation
Table 1: Comparison of Alkaloid Yields from Gelsemium elegans using Different Extraction Methods.
| Extraction Method | Target Alkaloids | Yield | Purity | Reference |
| Reflux with 95% Ethanol followed by Liquid-Liquid Extraction | Gelsemine, Koumine, Gelsevirine | 312 mg (Gelsemine), 420 mg (Koumine), 195 mg (Gelsevirine) from 1.5 g crude extract | 94.8% (Gelsemine), 95.9% (Koumine), 96.7% (Gelsevirine) | [10] |
| High-Speed Counter-Current Chromatography (HSCCC) | Koumine, Gelsemine, Gelsevirine, etc. | 50.5 mg (Koumine), 32.2 mg (Gelsemine), 50.5 mg (Gelsevirine) from 350 mg crude extract | 99% (Koumine), 99.5% (Gelsemine), 96.8% (Gelsevirine) | [15] |
| Accelerated Solvent Extraction (ASE) | General Alkaloids | ~2.63% | ~88.8% | [16] |
| Microwave-Assisted Extraction (MAE) | General Alkaloids | ~2.50% | ~88.2% | [16] |
| Soxhlet Extraction | General Alkaloids | ~1.63% | N/A | [16] |
| Maceration | General Alkaloids | ~1.19% | N/A | [16] |
Table 2: UPLC-MS/MS Parameters for the Analysis of Gelsemium Alkaloids.
| Parameter | Setting | Reference |
| Chromatographic System | ||
| Column | Waters UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | [2][6] |
| Mobile Phase A | Water with 0.1% Formic Acid | [2][6] |
| Mobile Phase B | Methanol | [2][6] |
| Flow Rate | 0.4 mL/min | [2] |
| Column Temperature | 40 °C | [17] |
| Mass Spectrometry System | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5][6] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | [2][5] |
| Nebulizer Gas | Nitrogen | [17] |
| Source Temperature | 350 °C | [17] |
Experimental Protocols
Protocol 1: Extraction and Purification of Total Alkaloids from Gelsemium elegans
Objective: To extract and purify a total alkaloid fraction from dried Gelsemium elegans plant material.
Methodology:
-
Grinding: Dry the plant material (e.g., roots, stems, leaves) and grind it into a fine powder.
-
Initial Extraction:
-
Place 500 g of the dried powder in a round-bottom flask.
-
Add 2500 mL of 95% ethanol.
-
Reflux the mixture for 3 hours.
-
Filter the extract and repeat the reflux extraction two more times with fresh ethanol.
-
Combine all the ethanol extracts.[10]
-
-
Solvent Evaporation: Concentrate the combined extracts under reduced pressure using a rotary evaporator to remove the ethanol.
-
Acid-Base Extraction (Purification):
-
Dissolve the residue in 300 mL of 2% HCl.
-
Extract this acidic solution three times with 100 mL of diethyl ether to remove non-basic compounds. Discard the ether layers.
-
Adjust the pH of the aqueous layer to 11 with 5 M NaOH.
-
Extract the basic aqueous solution three times with 100 mL of chloroform. The alkaloids will partition into the chloroform layer.
-
Combine the chloroform extracts.[10]
-
-
Final Product: Evaporate the chloroform under vacuum to yield the crude total alkaloid extract.
Protocol 2: Quantitative Analysis of this compound (and other alkaloids) by HPLC-UV
Objective: To quantify the concentration of this compound (gelsemine), koumine, and gelsenicine in an extract.
Methodology:
-
Standard Preparation: Prepare stock solutions of pure gelsemine, koumine, and gelsenicine standards in methanol. Create a series of calibration standards by diluting the stock solutions to known concentrations (e.g., 5, 10, 20, 50, 100 µg/mL).
-
Sample Preparation: Dissolve a known weight of the dried this compound extract in methanol to a specific concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample.
-
Identify the peaks of interest based on their retention times compared to the standards.
-
Quantify the concentration of each alkaloid in the sample by interpolating its peak area on the calibration curve.
-
Mandatory Visualizations
References
- 1. The genus Gelsemium: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The qualitative and quantitative analyses of Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Seasonal and Geographic Variation in Alkaloid Content of Kratom (Mitragyna speciosa (Korth.) Havil.) from Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnmu.njmu.edu.cn [jnmu.njmu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. The toxic components, toxicological mechanism and effective antidote for Gelsemium elegans poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of capsinoid in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solubility and stability of sterigmatocystin in different organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. rheniumgroup.co.il [rheniumgroup.co.il]
- 17. In Silico Characterization of Gelsemium Compounds as Glycine Receptor Ligands [mdpi.com]
Enhancing Gelsemiol Solubility for In Vitro Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of Gelsemiol for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a poorly water-soluble compound. Its hydrophobic nature presents challenges for preparing stock solutions and maintaining solubility in aqueous cell culture media during in vitro experiments.
Q2: What are the recommended solvents for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly recommended organic solvents for dissolving this compound to create a stock solution. DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds[1][2][3].
Q3: What is the recommended storage condition for this compound powder and stock solutions?
A3: this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years. Once dissolved in a solvent, the stock solution should be stored in tightly sealed vials at -80°C and is generally usable for up to one year[4].
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when added to the cell culture medium.
Possible Cause 1: Exceeding the solubility limit in the final medium.
-
Solution: The final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation of the compound. When diluting the this compound stock solution into the aqueous medium, the local concentration at the point of addition can transiently exceed its solubility limit, causing it to precipitate. To mitigate this, add the stock solution dropwise while gently vortexing or swirling the medium.
Possible Cause 2: The stock solution concentration is too high.
-
Solution: Prepare a less concentrated stock solution. While a highly concentrated stock minimizes the volume of organic solvent added to the culture, it increases the risk of precipitation upon dilution. A balance must be struck based on the experimental requirements.
Possible Cause 3: Interaction with components in the cell culture medium.
-
Solution: Serum proteins and other components in the culture medium can sometimes interact with the compound and affect its solubility. Consider reducing the serum concentration if experimentally permissible or using a serum-free medium for the initial dissolution test.
Issue 2: The prepared this compound stock solution is not clear or shows particulates.
Possible Cause 1: Incomplete dissolution.
-
Solution: Ensure vigorous mixing when preparing the stock solution. Sonication or gentle warming (be cautious of compound stability) can aid in the dissolution of hydrophobic compounds[5]. For instance, a protocol for another hydrophobic compound suggests ultrasonic treatment and warming to 60°C to achieve a clear solution in DMSO[5].
Possible Cause 2: The compound has degraded.
-
Solution: Visually inspect the this compound powder for any changes in color or texture before use. If degradation is suspected, it is recommended to use a fresh batch of the compound.
Quantitative Data Summary
| Property | Value | Source |
| Storage (Powder) | -20°C for 3 years | [4] |
| Storage (in Solvent) | -80°C for 1 year | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the solution is not completely clear, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution for any remaining particulates. If necessary, continue vortexing or sonicating until a clear solution is obtained.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C[4].
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Pre-warmed cell culture medium (e.g., DMEM)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of DMSO in the medium is below the cytotoxic level for your specific cell line (typically <0.5%).
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.
-
Use the freshly prepared this compound-containing medium for your in vitro experiment immediately.
Signaling Pathways and Experimental Workflows
This compound and other alkaloids from Gelsemium species have been suggested to interact with several signaling pathways, including neuroactive ligand-receptor interactions, calcium signaling, and the Mitogen-Activated Protein Kinase (MAPK) pathway. The following diagrams illustrate these concepts and a general experimental workflow.
References
Technical Support Center: Method Refinement for Detecting Gelsemiol Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of Gelsemiol and its metabolites.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow for this compound metabolite analysis.
Sample Preparation
Question: I am seeing low recovery of this compound and its potential metabolites from plasma/tissue samples. What could be the cause and how can I improve it?
Answer:
Low recovery can stem from several factors related to the sample extraction process. Here are some common causes and solutions:
-
Inefficient Protein Precipitation: Incomplete removal of proteins can lead to poor extraction efficiency and matrix effects.
-
Solution: Ensure the ratio of precipitation solvent (e.g., acetonitrile) to plasma is sufficient, typically at least 3:1 (v/v). Vortex the mixture thoroughly and ensure centrifugation is adequate to pellet all precipitated protein.
-
-
Suboptimal pH for Extraction: this compound and its metabolites are alkaloids, and their extraction efficiency is pH-dependent.
-
Solution: For solid-phase extraction (SPE), using an ammoniated organic solvent (e.g., 5% ammonia in methanol) for elution can improve the recovery of basic alkaloids.
-
-
Analyte Degradation: this compound metabolites, particularly glucuronides, can be unstable.
-
Solution: Keep samples on ice or at 4°C throughout the extraction process to minimize enzymatic degradation. Process samples as quickly as possible.
-
-
Inadequate Homogenization for Tissue Samples: For tissue samples, incomplete homogenization will result in poor extraction.
-
Solution: Ensure tissues are thoroughly homogenized, for example, by grinding in liquid nitrogen followed by ultrasonication in the extraction solvent.
-
Liquid Chromatography
Question: I am observing poor chromatographic peak shape (e.g., tailing, broadening) for this compound and its metabolites. How can I improve this?
Answer:
Poor peak shape is often related to interactions with the stationary phase or issues with the mobile phase.
-
Secondary Interactions: this compound, being an alkaloid, can have secondary interactions with residual silanols on C18 columns, leading to peak tailing.
-
Solution: Add a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase. This will protonate the analytes and silanols, reducing unwanted interactions.
-
-
Inappropriate Mobile Phase Composition: The choice of organic modifier and gradient profile is crucial.
-
Solution: A gradient elution using methanol or acetonitrile with an acidic aqueous phase is generally effective. Experiment with the gradient slope to ensure adequate separation and sharp peaks.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or broadening.
-
Solution: Dilute the sample or reduce the injection volume.
-
Question: My this compound metabolites are co-eluting or not well-separated from matrix interferences. What can I do?
Answer:
Co-elution can compromise quantification. Here are some strategies to improve separation:
-
Optimize the Gradient: A shallower gradient can increase the separation between closely eluting compounds.
-
Change the Stationary Phase: If a standard C18 column is not providing adequate separation, consider a different chemistry. For polar metabolites like glucuronides, a HILIC (Hydrophilic Interaction Liquid Chromatography) column might provide better retention and separation from less polar matrix components.
-
Employ 2D-LC: Two-dimensional liquid chromatography (2D-LC) can significantly enhance peak capacity and resolve co-eluting compounds by using two columns with different selectivities.
Mass Spectrometry
Question: I am struggling to identify the this compound metabolites in my samples. How can I confirm their presence?
Answer:
Metabolite identification relies on accurate mass measurement and interpretation of fragmentation patterns.
-
Predicting Metabolites: The primary metabolic pathways for this compound are oxidation (hydroxylation) and glucuronidation.
-
Phase I (Oxidation): Look for a mass shift of +16 Da from the parent this compound molecule.
-
Phase II (Glucuronidation): Look for a mass shift of +176 Da from the parent this compound or the oxidized metabolite.
-
-
Characteristic Fragmentation:
-
Glucuronides: In collision-induced dissociation (CID), glucuronide conjugates typically exhibit a characteristic neutral loss of the glucuronic acid moiety (176 Da). The resulting fragment ion will have the m/z of the parent aglycone.[1]
-
General Fragmentation: Analyze the MS/MS spectrum of the parent this compound to identify characteristic product ions. These same core fragments may appear in the spectra of the metabolites.
-
Question: The sensitivity for my this compound metabolites is low. How can I improve the signal?
Answer:
Low sensitivity can be due to poor ionization, matrix effects, or suboptimal MS parameters.
-
Ionization Mode: this compound and its metabolites, being alkaloids, are most effectively ionized in positive electrospray ionization (ESI+) mode.
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of the analytes.
-
Solution: Improve sample clean-up using techniques like SPE. Also, optimize the chromatography to separate the analytes from the regions of significant matrix suppression.
-
-
Optimize MS Parameters:
-
MRM Transitions: For quantitative analysis using a triple quadrupole mass spectrometer, carefully select and optimize the precursor ion (Q1) and product ion (Q3) for each metabolite.
-
Collision Energy: Optimize the collision energy for each MRM transition to maximize the abundance of the product ion.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to enhance ionization efficiency.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected major metabolites of this compound?
A1: Based on studies of Gelsemium alkaloids, the major metabolic transformations are expected to be Phase I oxidation (e.g., hydroxylation), resulting in a +16 Da mass increase, and Phase II glucuronidation, which involves the conjugation of glucuronic acid and results in a +176 Da mass increase to the parent or Phase I metabolite.
Q2: What type of LC column is best suited for this compound metabolite analysis?
A2: A reversed-phase C18 column is commonly used and generally provides good separation for this compound and its less polar metabolites. For highly polar metabolites, such as glucuronides, a HILIC column may offer better retention and separation.
Q3: How can I minimize matrix effects in my analysis?
A3: Matrix effects can be minimized by:
-
Effective sample preparation: Techniques like solid-phase extraction (SPE) are more effective at removing interfering matrix components than simple protein precipitation.
-
Chromatographic separation: Optimize your LC method to separate your analytes from the bulk of the matrix components.
-
Use of an internal standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects.
Q4: What are the typical MS/MS fragmentation patterns for this compound metabolites?
A4:
-
Hydroxylated this compound: The fragmentation pattern is expected to be similar to that of the parent this compound, with some fragment ions showing a +16 Da shift.
-
This compound-glucuronide: The most characteristic fragmentation is a neutral loss of 176 Da, corresponding to the glucuronic acid moiety. The resulting product ion will be the protonated this compound.[1]
Q5: What are the key parameters to validate for a quantitative LC-MS/MS method for this compound metabolites?
A5: According to regulatory guidelines, key validation parameters include linearity, accuracy, precision (intra-day and inter-day), selectivity, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effect.
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Gelsemium Alkaloids and Predicted Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| This compound | [To be determined] | [To be determined] | [To be optimized] | ESI+ |
| Hydroxy-Gelsemiol | [this compound + 16 Da] | [To be optimized] | [To be optimized] | ESI+ |
| This compound-glucuronide | [this compound + 176 Da] | [this compound m/z] | [To be optimized] | ESI+ |
| Gelsemine | 323.2 | 70.5 | [To be optimized] | ESI+ |
| Koumine | 341.1 | [To be optimized] | [To be optimized] | ESI+ |
| Humantenine | 355.2 | 324.2 | 16 | ESI+ |
Note: Specific m/z values and collision energies for this compound and its metabolites need to be determined experimentally.
Table 2: Summary of Reported Analytical Method Performance for Gelsemium Alkaloids
| Analyte | Matrix | LOQ (ng/mL) | Recovery (%) |
| Gelsemine | Rat Plasma | 1.0 | >80% |
| Gelsemine | Honey | 5.0 (ng/g) | 81 - 94.2 |
| Koumine | Honey | 5.0 (ng/g) | 81 - 94.2 |
| Humantenine | Honey | 20.0 (ng/g) | 81 - 94.2 |
Experimental Protocols
Protocol 1: Extraction of this compound and its Metabolites from Plasma
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% water with 0.1% formic acid, 10% acetonitrile).
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer to Autosampler Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Method
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Gas Flows: Optimize for the specific instrument.
-
Visualizations
References
Validation & Comparative
Comparative Analgesic Efficacy of Gelsemiol in Preclinical Chronic Pain Models
A comprehensive guide for researchers and drug development professionals validating the analgesic potential of Gelsemiol and its derivatives against established therapies in neuropathic and inflammatory pain paradigms.
This guide provides a detailed comparison of the analgesic effects of this compound, a natural alkaloid derived from the Gelsemium plant, with standard analgesics such as pregabalin and morphine in well-established animal models of chronic pain. The data presented is collated from multiple preclinical studies to offer a quantitative and qualitative assessment of this compound's potential as a novel therapeutic agent.
Quantitative Comparison of Analgesic Efficacy
The following tables summarize the dose-response relationships and efficacy of this compound and its related alkaloids in comparison to standard analgesics in neuropathic and inflammatory pain models.
Note: The data presented below is compiled from various studies. Direct comparison of absolute values should be approached with caution due to potential variations in experimental protocols, animal strains, and specific endpoint measurements across different research groups.
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
| Compound | Animal Model | Route of Administration | Effective Dose Range | Key Findings |
| Gelsemine | Rat | Intrathecal | 10 µg | Significantly elevated the mechanical withdrawal threshold in rats with neuropathic pain.[1] |
| Koumine | Rat | Subcutaneous | 1.4 - 7.0 mg/kg | Produced notable antinociceptive effects against mechanical allodynia.[2][3][4] |
| Pregabalin | Rat | Intraperitoneal | 1 - 100 mg/kg | Dose-dependently reversed reduced mechanical withdrawal thresholds.[5] |
| Pregabalin | Rat | Oral | 10 mg/kg | Increased paw withdrawal threshold significantly by day 28.[6] |
Inflammatory Pain Models: Formalin and Complete Freund's Adjuvant (CFA)
| Compound | Animal Model | Pain Model | Route of Administration | Effective Dose / ED50 | Key Findings |
| Gelsemine | Rat | Formalin-induced tonic pain | Intrathecal | ED50: 0.5 - 0.6 µg | Produced potent and specific antinociception.[7] |
| Koumine | Mouse | Formalin-induced inflammatory pain | Subcutaneous | 2.0 - 10 mg/kg | Significantly inhibited the second-phase nociceptive response.[2][3] |
| Koumine | Rat | CFA-induced thermal hyperalgesia | Subcutaneous | Dose-dependent | Reversed thermal hyperalgesia with repeated administration.[8] |
| Morphine | Rat | CFA-induced hyperalgesia | Subcutaneous | ED50: 2.8 mg/kg (dorsal stimulation) | Dose-dependently reduced heat hyperalgesia.[7][9] |
| Gabapentin | Mouse | Formalin test | Intraperitoneal | 50 mg/kg | Reduced nociceptive behavior in the late phase by over 50%.[8][10][11] |
Experimental Protocols
Detailed methodologies for the key animal models of chronic pain cited in this guide are provided below.
Chronic Constriction Injury (CCI) of the Sciatic Nerve
This model is widely used to induce neuropathic pain that mimics symptoms of nerve injury in humans.
-
Animal Model: Male Sprague-Dawley or Wistar rats (typically 170-250g) are commonly used.[12][13][14]
-
Anesthesia: Animals are anesthetized, for example, with 2.5% isoflurane.[14]
-
Surgical Procedure:
-
A skin incision is made on the dorsal aspect of the thigh to expose the common sciatic nerve.
-
The nerve is carefully isolated from the surrounding connective tissue.
-
Four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened until they just elicit a brief twitch in the corresponding hind limb, ensuring that epineural blood flow is not arrested.[15]
-
The muscle layer is closed with sutures, and the skin incision is closed with wound clips.[12][13]
-
-
Post-operative Care: Animals are housed with additional bedding and monitored for recovery. Analgesics are typically not provided post-surgery to avoid interference with pain behavior assessment.[12][13]
-
Behavioral Assessment (Mechanical Allodynia):
-
Mechanical allodynia is assessed using the von Frey filament test.
-
Rats are placed in a testing cage with a wire mesh floor and allowed to acclimate.
-
Von Frey filaments of increasing stiffness are applied to the mid-plantar surface of the hind paw.
-
The paw withdrawal threshold is determined as the minimum force that elicits a withdrawal response.[16]
-
Formalin Test
The formalin test is a model of tonic chemical pain that allows for the assessment of both acute and persistent inflammatory pain.
-
Animal Model: Male mice (e.g., C57BL/6) or rats are used.
-
Procedure:
-
Behavioral Assessment:
-
Pain-related behaviors (licking, biting, and flinching of the injected paw) are observed and quantified.
-
The observation period is typically divided into two phases:
-
The total time spent in pain-related behaviors during each phase is recorded.
-
Complete Freund's Adjuvant (CFA) Induced Inflammation
This model induces a persistent localized inflammation and is used to study chronic inflammatory pain.
-
Animal Model: Male Sprague-Dawley or Long Evans rats are frequently used.
-
Procedure:
-
Development of Inflammation: CFA injection leads to the development of localized inflammation, edema, and hyperalgesia that can persist for several weeks.
-
Behavioral Assessment (Thermal and Mechanical Hyperalgesia):
-
Thermal Hyperalgesia: The Hargreaves test is used to measure the latency of paw withdrawal from a radiant heat source. A decrease in withdrawal latency indicates thermal hyperalgesia.
-
Mechanical Hyperalgesia: The von Frey test, as described for the CCI model, is used to assess changes in the paw withdrawal threshold to mechanical stimuli.[15]
-
Mandatory Visualizations
Experimental Workflow for Preclinical Chronic Pain Studies
Caption: Experimental workflow for evaluating analgesics in chronic pain models.
Signaling Pathway of this compound-Induced Analgesia
Caption: Proposed signaling pathway for this compound's analgesic action.
References
- 1. The Neurosteroid Allopregnanolone Modulates Specific Functions in Central and Peripheral Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of Koumine as a Translocator Protein 18 kDa Positive Allosteric Modulator for the Treatment of Inflammatory and Neuropathic Pain [frontiersin.org]
- 3. Identification of Koumine as a Translocator Protein 18 kDa Positive Allosteric Modulator for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Koumine Decreases Astrocyte-Mediated Neuroinflammation and Enhances Autophagy, Contributing to Neuropathic Pain From Chronic Constriction Injury in Rats [frontiersin.org]
- 5. Pregabalin suppresses nociceptive behavior and central sensitization in a rat trigeminal neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of koumine, an alkaloid of Gelsemium elegans Benth., on inflammatory and neuropathic pain models and possible mechanism with allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Progesterone and allopregnanolone in the central nervous system: response to injury and implication for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 12. criver.com [criver.com]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. Behavior of neuropathic pain in mice following chronic constriction injury comparing silk and catgut ligatures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 18. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. 2.1. Animals and Complete Freund Adjuvant–induced inflammatory pain [bio-protocol.org]
- 21. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
Cross-Validation of Gelsemium Alkaloids' Therapeutic Targets: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction: Gelsemium, a genus of flowering plants, has a long history in traditional medicine for its neurological effects, including anxiolytic and analgesic properties. The therapeutic potential of its active compounds, primarily alkaloids like gelsemine and koumine, is an area of active research. Pharmacological and computational studies have identified several putative molecular targets, primarily centered on inhibitory neurotransmitter receptors in the central nervous system. However, rigorous cross-validation of these targets using genetic techniques is crucial for advancing drug development.
This guide provides a comparative framework for the genetic validation of putative Gelsemium alkaloid targets, using the glycine receptor alpha 1 subunit (GlyR α1) as a primary example. It outlines the experimental protocols, expected data outcomes, and a head-to-head comparison of CRISPR-Cas9 and siRNA knockdown approaches.
Comparative Analysis of Genetic Validation Methods
Genetic validation techniques offer a powerful approach to confirm the on-target effects of a compound by specifically perturbing the expression of its putative target. This allows researchers to ascertain whether the observed cellular or physiological response to the compound is indeed mediated by the target . The two most prominent methods for this are CRISPR-Cas9-mediated gene knockout and siRNA-mediated gene knockdown.
| Feature | CRISPR-Cas9 Knockout | siRNA Knockdown | Alternative Approaches |
| Mechanism of Action | Permanent gene disruption via double-strand breaks and error-prone repair. | Transient degradation of target mRNA. | Pharmacological inhibition with a known antagonist. |
| Effect Duration | Permanent and heritable. | Transient (typically 48-96 hours). | Dependent on compound pharmacokinetics. |
| Specificity | High, but potential for off-target gene editing exists. | Prone to off-target effects through miRNA-like binding. | Can have off-target effects on other receptors or proteins. |
| Typical Application | Creating stable cell lines or animal models with complete loss of target function. | Rapid screening and validation of target involvement in a specific phenotype. | Comparison of dose-response curves and binding affinities. |
| Validation of Efficacy | Genotyping (e.g., Sanger sequencing) and protein expression analysis (e.g., Western blot). | mRNA quantification (e.g., qRT-PCR) and protein expression analysis. | Competitive binding assays and functional assays. |
Experimental Protocols for Genetic Validation of GlyR α1 as a Gelsemium Alkaloid Target
The following protocols provide a detailed methodology for validating the role of the GlyR α1 subunit in mediating the effects of a Gelsemium alkaloid, such as gelsemine.
CRISPR-Cas9-Mediated Knockout of GLRA1
This protocol describes the generation of a stable cell line lacking the GlyR α1 subunit to assess its necessity for the cellular response to gelsemine.
a. Experimental Workflow:
b. Detailed Methodology:
-
sgRNA Design: Design and synthesize at least two single guide RNAs (sgRNAs) targeting an early exon of the GLRA1 gene to induce a frameshift mutation.
-
Vector Construction and Transfection: Clone the sgRNAs into a suitable expression vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance). Transfect the construct into a neuronal cell line endogenously expressing GlyR α1 (e.g., SH-SY5Y).
-
Selection and Clonal Expansion: Select transfected cells using the appropriate antibiotic. Isolate single cells into a 96-well plate and expand the resulting clones.
-
Validation of Knockout:
-
Genotyping: Extract genomic DNA from the expanded clones. Amplify the targeted region by PCR and sequence the amplicons to identify clones with frameshift-inducing insertions or deletions (indels).
-
Protein Expression: Perform Western blot analysis on cell lysates to confirm the absence of the GlyR α1 protein in the validated knockout clones.
-
-
Functional Characterization:
-
Treat both wild-type and validated GLRA1 knockout cells with varying concentrations of the Gelsemium alkaloid.
-
Measure a relevant physiological response, such as changes in membrane potential using electrophysiology or intracellular calcium levels using a fluorescent indicator.
-
c. Expected Quantitative Data:
| Cell Line | Gelsemium Alkaloid IC50 (µM) | Maximum Inhibitory Response (%) | Basal Glycine Response |
| Wild-Type | 15.2 ± 2.1 | 85.3 ± 5.4 | Present |
| GLRA1 Knockout Clone 1 | > 200 | 5.1 ± 1.2 | Absent |
| GLRA1 Knockout Clone 2 | > 200 | 6.3 ± 1.8 | Absent |
| Scrambled sgRNA Control | 16.5 ± 2.5 | 83.9 ± 6.1 | Present |
(Note: Data are hypothetical and for illustrative purposes.)
siRNA-Mediated Knockdown of GLRA1
This protocol describes the transient silencing of GLRA1 to rapidly assess its role in the cellular response to a Gelsemium alkaloid.
a. Experimental Workflow:
b. Detailed Methodology:
-
siRNA Design and Synthesis: Obtain at least two pre-designed and validated siRNAs targeting the GLRA1 mRNA, along with a non-targeting control siRNA.
-
Transfection: Transfect the neuronal cell line with the siRNAs using a suitable lipid-based transfection reagent.
-
Incubation: Incubate the cells for 48 to 72 hours post-transfection to allow for the degradation of the target mRNA and protein.
-
Validation of Knockdown:
-
mRNA Levels: Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of GLRA1 mRNA compared to the non-targeting control.
-
Protein Levels: Perform Western blot analysis to confirm the reduction in GlyR α1 protein levels.
-
-
Functional Characterization:
-
Following the incubation period, treat the cells transfected with GLRA1 siRNAs and control siRNA with the Gelsemium alkaloid.
-
Perform the same functional assays as described for the CRISPR-Cas9 protocol.
-
c. Expected Quantitative Data:
| siRNA Treatment | GLRA1 mRNA Reduction (%) | GLRA1 Protein Reduction (%) | Gelsemium Alkaloid IC50 (µM) |
| Non-targeting Control | < 5 | < 10 | 14.8 ± 1.9 |
| GLRA1 siRNA #1 | 85 ± 6 | 78 ± 8 | 95.3 ± 10.2 |
| GLRA1 siRNA #2 | 91 ± 4 | 85 ± 5 | 112.7 ± 12.5 |
(Note: Data are hypothetical and for illustrative purposes.)
Signaling Pathway of Gelsemium Alkaloids at the Glycine Receptor
The primary proposed mechanism of action for certain Gelsemium alkaloids is the modulation of inhibitory neurotransmission via glycine receptors.
The cross-validation of putative therapeutic targets for Gelsemium alkaloids using genetic approaches is a critical step in the drug discovery pipeline. While current research points towards GlyRs and GABAARs as primary targets, this guide provides a framework for how their roles can be definitively assessed using CRISPR-Cas9 and siRNA technologies. The successful genetic validation would provide strong evidence for the on-target mechanism of action of Gelsemium alkaloids and pave the way for the development of novel therapeutics for neurological disorders. Future studies employing these genetic validation techniques are essential to solidify our understanding of the molecular pharmacology of this important class of natural products.
References
Unraveling the Complexity of Gelsemiol's Anxiolytic Effects: A Comparative Guide to its Reproducibility
An in-depth analysis for researchers, scientists, and drug development professionals on the varying experimental outcomes of Gelsemiol's anxiolytic properties across different laboratory settings.
The quest for novel anxiolytic agents has led researchers to explore natural compounds, with this compound, a major alkaloid from the Gelsemium genus, emerging as a promising candidate. However, the translation of preclinical findings into clinical applications is often hampered by issues of reproducibility. This guide provides a comprehensive comparison of studies investigating the anxiolytic effects of this compound, highlighting inconsistencies in findings and exploring potential contributing factors. We delve into the experimental designs, present the quantitative data in a comparative format, and visualize the proposed mechanisms of action to offer a clearer understanding of the current state of this compound research.
Comparative Analysis of Anxiolytic Effects
The anxiolytic potential of this compound and its parent extracts has been primarily evaluated using rodent models and a battery of behavioral tests. The most commonly employed assays are the Elevated Plus-Maze (EPM), the Open-Field Test (OFT), and the Light-Dark (LD) Test. While several studies report positive anxiolytic-like effects, a closer examination reveals a lack of consistent reproducibility, even within the same research groups.
A key challenge in interpreting the anxiolytic effects of Gelsemium sempervirens extracts is the variability in results across studies. For instance, one study noted that a 5C dilution of G. sempervirens produced opposite effects in the same mouse strain in two different publications from the same laboratory[1]. Such discrepancies underscore the critical need for standardized protocols and a thorough investigation of experimental variables.
Table 1: Comparison of this compound's Anxiolytic Effects in the Elevated Plus-Maze (EPM) Test
| Study / Extract | Animal Model | This compound Dose | Key Findings in Open Arm Parameters | Control Drug |
| Dutt et al. (2010)[2] | Mice | 10 mg/kg (Fraction from Methanol Extract) | Significant increase in entries and time spent | Diazepam |
| Chen et al. (2022)[3] | CUMS Mice | 0.4, 2, 10 mg/kg | Dose-dependent increase in entries and time spent | Diazepam (1 mg/kg) |
Table 2: Comparison of this compound's Anxiolytic Effects in the Open-Field Test (OFT)
| Study / Extract | Animal Model | This compound Dose / Dilution | Key Findings in Central Zone Parameters | Effects on Locomotion |
| Magnani et al. (2010)[4][5] | ICR-CD1 Mice | 5C dilution | Almost significant stimulatory effect | No significant changes |
| Chen et al. (2022)[6] | CUMS Mice | 0.4, 2, 10 mg/kg | Increased distance traveled | Not specified |
Table 3: Comparison of this compound's Anxiolytic Effects in the Light-Dark (LD) Test
| Study / Extract | Animal Model | This compound Dose / Dilution | Key Findings in Light Compartment Parameters |
| Magnani et al. (2010)[4][7] | ICR-CD1 Mice | 5C, 9C, 30C dilutions | Significant increase in time spent and transitions |
| Chen et al. (2022)[6] | CUMS Mice | 0.4, 2, 10 mg/kg | Increased time spent, distance traveled, and transitions |
Experimental Protocols
The methodologies employed in assessing the anxiolytic effects of this compound are crucial for understanding the variability in outcomes. Below are detailed protocols for the key behavioral tests cited in the literature.
Elevated Plus-Maze (EPM) Test: This test is based on the natural aversion of rodents to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: Mice are placed at the center of the maze and allowed to explore for a set period (typically 5 minutes). The number of entries into and the time spent in the open and closed arms are recorded. An increase in the exploration of the open arms is indicative of an anxiolytic effect.
Open-Field Test (OFT): This test assesses exploratory behavior and anxiety in a novel environment.
-
Apparatus: A square arena with walls to prevent escape. The floor is typically divided into a central and a peripheral zone.
-
Procedure: A mouse is placed in the center of the arena, and its activity is recorded for a specific duration. Parameters measured include the time spent in the central zone, the number of entries into the central zone, and total distance traveled. Anxiolytic compounds are expected to increase the time spent in the central zone without significantly altering overall locomotor activity.
Light-Dark (LD) Test: This test relies on the conflict between the innate aversion of rodents to brightly lit areas and their drive to explore a novel environment.
-
Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.
-
Procedure: A mouse is placed in the dark compartment, and the time spent in each compartment and the number of transitions between them are recorded over a defined period. Anxiolytic drugs typically increase the time spent in the light compartment.
Proposed Signaling Pathways of this compound's Anxiolytic Action
The anxiolytic effects of this compound are thought to be mediated through multiple signaling pathways. Research suggests that this compound may modulate inflammatory responses and neurotrophic factor expression in the brain.
One proposed mechanism involves the inhibition of the NLRP3 inflammasome pathway. In a mouse model of chronic unpredictable mild stress (CUMS), this compound was found to decrease the levels of pro-inflammatory cytokines like IL-1β and IL-6 in the hypothalamus and hippocampus[3]. Furthermore, this compound has been shown to downregulate the overexpression of CREB (cAMP response element-binding protein) and BDNF (brain-derived neurotrophic factor) in the hypothalamus of CUMS-induced mice[3][6]. Another line of research suggests that this compound's anxiolytic action may be related to the regulation of neurotransmitters such as GABA and allopregnenolone in the spinal cord[3].
Caption: Proposed signaling pathways of this compound's anxiolytic action.
Experimental Workflow for Assessing Reproducibility
To address the issue of reproducibility, a standardized experimental workflow is essential. The following diagram outlines a logical approach to systematically evaluate the anxiolytic effects of this compound across different laboratories.
References
- 1. Comment on: “Dose-effect study of Gelsemium sempervirens in high dilutions on anxiety-related responses in mice” (Magnani P, Conforti A, Zanolin E, Marzotto M and Bellavite P, Psychopharmacology, 2010) | Semantic Scholar [semanticscholar.org]
- 2. Antianxiety activity of Gelsemium sempervirens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppressive Effects of Gelsemine on Anxiety-like Behaviors Induced by Chronic Unpredictable Mild Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-effect study of Gelsemium sempervirens in high dilutions on anxiety-related responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-effect study of Gelsemium sempervirens in high dilutions on anxiety-related responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Gelsemiol and its Alkaloids: A Comparative Efficacy Study Against Conventional Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analgesic efficacy of gelsemiol, a natural compound derived from plants of the Gelsemium genus, against conventional analgesics such as opioids and nonsteroidal anti-inflammatory drugs (NSAIDs). The information presented is based on preclinical experimental data to objectively evaluate its potential as a novel pain therapeutic.
Executive Summary
This compound and its primary active alkaloids, gelsemine and koumine, have demonstrated significant analgesic properties in various animal models of pain, including inflammatory, neuropathic, and bone cancer pain.[1] A key differentiator from opioid analgesics is that these alkaloids do not appear to induce tolerance with repeated administration.[1] The mechanism of action for this compound involves the activation of the spinal α3 glycine receptor/allopregnanolone pathway, distinct from the mechanisms of conventional analgesics.[2][3] This unique pathway suggests a potential for treating pain with a reduced side-effect profile compared to opioids.
Comparative Efficacy Data
The following tables summarize the median effective dose (ED50) values for this compound alkaloids and conventional analgesics in common preclinical pain models. Lower ED50 values indicate higher analgesic potency.
| Compound | Pain Model | Animal Model | Route of Administration | ED50 | Citation |
| This compound Alkaloids | |||||
| Gelsemine | Formalin-induced tonic pain | Rat | Intrathecal | 0.5 - 0.6 µg | [4] |
| Gelsemine | Bone cancer-induced mechanical allodynia | Rat | Intrathecal | 0.5 - 0.6 µg | [4] |
| Gelsemine | Spinal nerve ligation-induced painful neuropathy | Rat | Intrathecal | 0.5 - 0.6 µg | [4] |
| Opioid Analgesics | |||||
| Morphine | Tail-flick test | Mouse | Subcutaneous | 3.25 mg/kg | [5] |
| Morphine | Tail-flick test | Rat | N/A | 1.8-fold increase in ED50 after tolerance induction | [6] |
| NSAIDs | |||||
| Indomethacin | Acetic acid-induced writhing | Mouse | Oral | 10 mg/kg | [7] |
| Diclofenac | Formalin test (late phase) | Rat | N/A | 20 mg/kg (effective dose) | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity.
-
Animal Model: Male ICR mice (23 ± 3 g).
-
Procedure:
-
Mice are divided into control, standard (e.g., indomethacin), and test groups.
-
The test compound or vehicle is administered orally one hour prior to the induction of writhing.
-
Visceral pain is induced by an intraperitoneal (IP) injection of 0.5% acetic acid (20 mL/kg).[9]
-
Immediately following the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a 10-minute period.[9]
-
-
Endpoint: The percentage inhibition of writhing in the test groups is calculated relative to the control group.
Formalin Test
This model assesses both neurogenic (early phase) and inflammatory (late phase) pain.
-
Animal Model: Mice or rats.
-
Procedure:
-
A solution of 2.5% formalin (50 µl) is injected subcutaneously into the dorsal surface of the animal's hind paw.[8]
-
The animal is then placed in an observation chamber.
-
The amount of time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (20-30 minutes post-injection).[10]
-
Test compounds are administered prior to the formalin injection.
-
-
Endpoint: A reduction in the time spent licking the paw in either phase indicates an analgesic effect. Centrally acting analgesics like morphine are effective in both phases, while peripheral anti-inflammatory drugs like NSAIDs are typically only effective in the late phase.[10]
Hot Plate Test
This test is used to evaluate centrally mediated analgesia.
-
Animal Model: Mice or rats.
-
Procedure:
-
The animal is placed on a metal plate maintained at a constant temperature (e.g., 52-55°C).[2]
-
The latency to a pain response, such as licking a hind paw or jumping, is recorded.
-
A cut-off time (e.g., 30-40 seconds) is used to prevent tissue damage.[2][11]
-
The test compound is administered, and the latency to response is measured at various time points.
-
-
Endpoint: An increase in the latency to respond to the thermal stimulus indicates analgesia.
Tail-Flick Test
This is another common method for assessing centrally mediated analgesia.
-
Animal Model: Mice or rats.
-
Procedure:
-
A portion of the animal's tail is exposed to a radiant heat source.
-
The time taken for the animal to "flick" its tail away from the heat is measured.
-
A baseline latency is established before administering the test compound.
-
The latency is then measured at set intervals after drug administration.
-
-
Endpoint: An increase in the tail-flick latency is indicative of an analgesic effect.
Signaling Pathways
The mechanisms of action for this compound and conventional analgesics are distinct, offering different targets for therapeutic intervention.
This compound Signaling Pathway
This compound and its alkaloids, gelsemine and koumine, exert their analgesic effects by acting as orthosteric agonists of spinal α3 glycine receptors.[3] This activation leads to an increase in the synthesis of the neurosteroid allopregnanolone, which in turn positively modulates GABA-A receptors, resulting in a reduction in neuronal excitability and pain transmission.[3][12][13]
This compound Signaling Pathway
Conventional Analgesic Signaling Pathways
Opioid Analgesics: Opioids like morphine produce analgesia by binding to and activating G-protein coupled opioid receptors (GPCRs), primarily the mu-opioid receptor (MOR).[14][15] This activation inhibits adenylyl cyclase, reduces intracellular cAMP, and modulates ion channel activity, leading to hyperpolarization and reduced neuronal excitability, thus blocking pain signal transmission.[16][17]
Opioid Signaling Pathway
NSAIDs: Nonsteroidal anti-inflammatory drugs such as ibuprofen and diclofenac exert their analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[18] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1][19]
NSAID Signaling Pathway
Experimental Workflow
The general workflow for preclinical evaluation of a novel analgesic compound like this compound is as follows:
Analgesic Drug Discovery Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. researchgate.net [researchgate.net]
- 6. Morphine analgesia and tolerance in the tail-flick and formalin tests: dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 8. Comparison of the Analgesic Effect of Diclofenac Sodium-Eudragit® RS100 Solid Dispersion and Nanoparticles Using Formalin Test in the Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hot Plate Analgesia Assays. [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of neurosteroid allopregnanolone biosynthesis in the rat spinal cord by glycine and the alkaloidal analogs strychnine and gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
Unveiling the Anti-inflammatory Potential of Gelsemium Alkaloids in Murine Models
A comparative guide for researchers and drug development professionals.
While direct and specific experimental data on the anti-inflammatory properties of Gelsemiol in mouse models remains limited in publicly available scientific literature, extensive research has been conducted on other alkaloids isolated from the Gelsemium genus, notably koumine and gelsemine, as well as the crude alkaloidal extracts of Gelsemium elegans. This guide provides a comprehensive comparison of the anti-inflammatory effects of these Gelsemium alkaloids with other alternatives, supported by experimental data from murine models. The information presented here can serve as a valuable reference for researchers interested in the therapeutic potential of this class of compounds.
The total alkaloids from Gelsemium elegans Benth. have demonstrated notable anti-inflammatory and analgesic effects in animal models.[1][2] These effects are attributed to the various indole alkaloids present in the plant, which have been shown to possess a range of pharmacological activities, including anti-tumor, analgesic, and immunomodulatory properties.[1]
Comparison of Anti-inflammatory Efficacy
The anti-inflammatory effects of Gelsemium alkaloids have been evaluated in various mouse models of inflammation. The following tables summarize the quantitative data from these studies, comparing the efficacy of Gelsemium compounds with standard anti-inflammatory drugs.
Table 1: Efficacy of Gelsemium Alkaloids in the Carrageenan-Induced Paw Edema Model
| Treatment | Dose | Time Point (hours) | Inhibition of Edema (%) | Reference Compound | Inhibition of Edema (%) |
| Koumine | 10 mg/kg | 1, 3, 5 | Up to 64% at 3h | Indomethacin | Not specified in the same study |
| G. floribundum Methanolic Extract | Not specified | Not specified | Significant | Indomethacin | Not specified in the same study |
| Pimaradienoic Acid | 10 mg/kg | 1, 3, 5 | Significant | Vehicle | - |
| Ficus virens Ethanolic Extract | 200 & 400 mg/kg | 1, 2, 3 | Dose-dependent | Ibuprofen | Not specified in the same study |
Note: Data for this compound is not available. The table presents data for other related compounds and plant extracts.
Table 2: Efficacy of Gelsemium Alkaloids in the Acetic Acid-Induced Writhing Test
| Treatment | Dose | Inhibition of Writhing (%) | Reference Compound | Inhibition of Writhing (%) |
| Koumine | Dose-dependent | Significant | Not specified | - |
| G. elegans Alkaloids | Not specified | Significant | Morphine | Not specified in the same study |
Note: Data for this compound is not available. The table presents data for other related compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of standard experimental protocols used to assess anti-inflammatory properties in mouse models.
Carrageenan-Induced Paw Edema in Mice
This is a widely used model for evaluating acute inflammation.[3][4]
-
Animals: Swiss albino mice are typically used.[5]
-
Groups: Animals are divided into control, standard, and test groups.
-
Treatment: The test compound (e.g., Gelsemium alkaloid) is administered orally or intraperitoneally at various doses. The standard group receives a known anti-inflammatory drug like indomethacin (e.g., 20 mg/kg, i.p.) or ibuprofen.[3][5] The control group receives the vehicle.
-
Induction of Inflammation: One hour after treatment, a 1% solution of carrageenan (e.g., 20 μL) is injected into the subplantar region of the right hind paw of each mouse.[3]
-
Measurement: Paw volume or thickness is measured at specific time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[3][5]
-
Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
Lipopolysaccharide (LPS)-Induced Inflammation in Mice
This model is used to study systemic inflammation and the production of pro-inflammatory cytokines.[6][7]
-
Animals: C57BL/6 mice are often used.
-
Groups: Animals are divided into control, LPS, and LPS + test compound groups.
-
Treatment: The test compound is administered prior to or concurrently with the LPS challenge.
-
Induction of Inflammation: LPS (from E. coli) is administered via intraperitoneal injection.
-
Sample Collection: At a predetermined time point after LPS injection, blood and tissue samples (e.g., spleen, liver) are collected.
-
Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum and tissues are measured using ELISA or other immunoassays.[8][9][10][11][12] The expression of inflammatory mediators can also be assessed by qPCR or Western blotting.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of phytochemicals are often mediated through the modulation of key signaling pathways.
Hypothesized Anti-inflammatory Signaling Pathway of Gelsemium Alkaloids
Gelsemium alkaloids, such as gelsevirine, have been shown to exert their anti-inflammatory effects by targeting pathways like the JAK-STAT and NF-κB signaling cascades.[13] The diagram below illustrates the proposed mechanism.
Caption: Proposed anti-inflammatory mechanism of Gelsemium alkaloids.
Experimental Workflow for Evaluating Anti-inflammatory Activity
The following diagram outlines a typical workflow for confirming the anti-inflammatory properties of a test compound like a Gelsemium alkaloid in a mouse model.
Caption: Workflow for in vivo anti-inflammatory studies.
References
- 1. Gelsemium elegans Benth: Chemical Components, Pharmacological Effects, and Toxicity Mechanisms [mdpi.com]
- 2. Pharmacological effect and toxicity of alkaloids from Gelsemium elegans Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hydroethanolic Leaf Extract of Cordia vignei Hutch and Dalziel Inhibits Carrageenan-Induced Foot Oedema in Chicks, Prostaglandin E2-Induced Paw Oedema in Mice, and Bradykinin-Induced Paw Oedema in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. Geranylgeraniol Inhibits Lipopolysaccharide-Induced Inflammation in Mouse-Derived MG6 Microglial Cells via NF-κB Signaling Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemic Lipopolysaccharide Challenge Induces Inflammatory Changes in Rat Dorsal Root Ganglia: An Ex Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro modulation of inflammatory cytokine and IgG levels by extracts of Perna canaliculus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Balance Between Pro- and Anti-Inflammatory Cytokines in Mice Treated With Centruroides noxius Scorpion Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Serum Cytokines Predict Neurological Damage in Genetically Diverse Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytokine production by spleen cells after social defeat in mice: activation of T cells and reduced inhibition by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monoterpenoid indole alkaloids from the fruits of Gelsemium elegans and their anti-inflammatory activities [ouci.dntb.gov.ua]
Comparative analysis of the binding modes of Gelsemiol derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding modes of a series of Gelsemium alkaloids, focusing on their interactions with key inhibitory neurotransmitter receptors in the central nervous system: the glycine receptor (GlyR) and the γ-aminobutyric acid type A receptor (GABAAR). The information presented is a synthesis of findings from computational molecular docking studies and experimental electrophysiological assays. While the initial topic specified "Gelsemiol derivatives," the available scientific literature predominantly focuses on the broader class of "Gelsemium alkaloids." This guide therefore details the binding characteristics of these naturally occurring compounds.
Quantitative Data Summary
The binding affinities of Gelsemium alkaloids to their target receptors have been evaluated using both computational and experimental methods. The following tables summarize the key quantitative data from these studies, providing a basis for comparing the binding modes of these compounds.
Table 1: Experimental Binding Affinities of Gelsemium Alkaloids for Glycine and GABAA Receptors
This table presents the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values obtained from electrophysiological experiments. These values indicate the concentration of the alkaloid required to inhibit or activate the receptor by 50%, respectively. Lower values signify higher potency.
| Alkaloid | Receptor | IC50 (µM) | EC50 (µM) | Reference |
| Koumine | GlyR α1 | 9.587 | - | [1] |
| GlyR α1 | 31.5 ± 1.7 | - | [2] | |
| GlyR α2 | - | - | [2] | |
| GlyR α3 | - | - | [2] | |
| GABAAR | 142.8 | - | [1] | |
| Gelsemine | GlyR α1 | 10.36 | - | [1] |
| Native GlyRs | ~40 | - | [2] | |
| Spinal GlyRs | ~42 | - | [2] | |
| GABAAR | 170.8 | - | [1] | |
| Recombinant & Native GABAARs | 55–75 | - | [2] | |
| Gelsevirine | GlyR α1 | 82.94 | - | [1] |
| GlyR α1 | 40.6 ± 8.2 | - | [2] | |
| GlyR α3 | - | - | [2] | |
| GABAAR | 251.5 | - | [1] | |
| Gelsenicine | GABAAR | - | 192.1 | [1] |
Note: Some values for GlyR α2 and α3 were not determined in the cited studies.
Table 2: Computational Docking Scores of Gelsemium Alkaloids at Glycine and GABAA Receptors
Molecular docking studies predict the preferred binding orientation of a ligand to a receptor and estimate the binding affinity, typically represented as a docking score in kcal/mol. More negative scores indicate a more favorable predicted binding interaction.
| Alkaloid | Receptor Target | Median Docking Score (kcal/mol) | Reference |
| Koumine | GlyR (orthosteric site) | High | [1] |
| GABAAR (Site 1: α/γ interface) | No significant difference | [1] | |
| GABAAR (Site 2: α+/γ interface) | No significant difference | [1] | |
| GABAAR (Site 3: γ/β interface) | No significant difference | [1] | |
| Gelsemine | GlyR (orthosteric site) | High | [1] |
| GABAAR (Site 1: α/γ interface) | No significant difference | [1] | |
| GABAAR (Site 2: α+/γ interface) | No significant difference | [1] | |
| GABAAR (Site 3: γ/β interface) | No significant difference | [1] | |
| Gelsevirine | GlyR (orthosteric site) | High | [1] |
| GABAAR (Site 1: α/γ interface) | No significant difference | [1] | |
| GABAAR (Site 2: α+/γ interface) | No significant difference | [1] | |
| GABAAR (Site 3: γ/β interface) | No significant difference | [1] | |
| Gelsenicine | GlyR (orthosteric site) | Low | [1] |
| GABAAR (Site 1: α/γ interface) | No significant difference | [1] | |
| GABAAR (Site 2: α+/γ interface) | No significant difference | [1] | |
| GABAAR (Site 3: γ/β interface) | No significant difference | [1] | |
| Humantenirine | GlyR (orthosteric site) | Low | [1] |
| GABAAR (Site 1: α/γ interface) | No significant difference | [1] | |
| GABAAR (Site 2: α+/γ interface) | No significant difference | [1] | |
| GABAAR (Site 3: γ/β interface) | No significant difference | [1] |
Experimental and Computational Methodologies
The data presented in this guide were generated using a combination of in silico and in vitro techniques.
Molecular Docking
Computational docking simulations were employed to predict the binding modes and affinities of Gelsemium alkaloids with GlyR and GABAAR.[1]
Protocol:
-
Ligand and Receptor Preparation: Three-dimensional structures of the Gelsemium alkaloids were obtained from databases like PubChem and optimized. The crystal structures of the target receptors (GlyR and GABAAR) were retrieved from the Protein Data Bank.
-
Docking Simulation: Software such as AutoDock Vina was used to perform the docking calculations. A grid box was defined around the putative binding site on the receptor.
-
Analysis: The resulting docking poses were ranked based on their docking scores, which represent the predicted binding affinity. The conformers with the lowest binding energy were selected for further analysis.
References
Independent Verification of the Reported Mechanism of Action of Gelsemium Alkaloids
An Objective Comparison of Experimental Findings for Researchers, Scientists, and Drug Development Professionals
The genus Gelsemium contains a variety of bioactive compounds, with a significant body of research focusing on its principal alkaloids, such as gelsemine and koumine. While a compound named gelsemiol is also present in Gelsemium sempervirens, the pharmacological investigation into its mechanism of action is limited.[1] Therefore, this guide will focus on the extensively studied alkaloids, gelsemine and koumine, as representative of the neuroactive constituents of Gelsemium. The reported mechanisms of action for these alkaloids primarily center on their interaction with inhibitory neurotransmitter receptors in the central nervous system, though the precise nature of this interaction has been the subject of ongoing investigation and some debate.
Reported Mechanism of Action: Modulation of Glycine and GABA-A Receptors
The primary molecular targets identified for gelsemine and koumine are the glycine receptors (GlyRs) and, to a lesser extent, the γ-aminobutyric acid type A (GABA-A) receptors (GABAARs).[2][3][4] The proposed mechanism for the analgesic and anxiolytic effects of these alkaloids involves the activation of spinal α3 GlyRs, which in turn stimulates the synthesis of the neurosteroid allopregnanolone.[5][6] Allopregnanolone is a positive allosteric modulator of GABAARs, enhancing their inhibitory function and leading to a reduction in neuronal excitability.[4][7]
However, there are conflicting reports in the literature regarding the precise action of these alkaloids on GlyRs. Some studies have characterized gelsemine and koumine as agonists at GlyRs, capable of directly activating the receptor.[6] Conversely, other independent electrophysiological studies have demonstrated that gelsemine acts as a functional modulator of GlyRs, with concentration-dependent and subunit-specific effects that can include both potentiation and inhibition.[7][8] Furthermore, some evidence suggests that at higher, toxic concentrations, Gelsemium alkaloids act as competitive antagonists of both GlyRs and GABAARs, which would lead to a decrease in inhibitory neurotransmission.[3]
Recent research has also indicated that gelsemine can act as a negative modulator of GABAARs, which contrasts with the expected downstream effects of allopregnanolone synthesis.[4][9] This suggests a more complex pharmacological profile than initially reported, with the potential for multiple, and sometimes opposing, effects depending on the specific receptor subtype, alkaloid concentration, and experimental conditions.
Comparative Analysis of Experimental Data
To provide a clear comparison of the findings from various independent studies, the following tables summarize the key quantitative data regarding the interaction of gelsemine and koumine with their primary molecular targets.
Table 1: In Vitro Studies on the Effects of Gelsemium Alkaloids on Glycine Receptors (GlyRs)
| Alkaloid | Receptor Subtype(s) | Experimental System | Reported Effect | IC50/EC50 Values | Reference |
| Gelsemine | α1, α2, α3, α1β GlyRs | Recombinant (HEK293 cells) & Native (spinal neurons) | Subunit-specific modulation (potentiation and inhibition) | IC50 for spinal GlyRs: ~42 µM | [3][8] |
| Gelsemine | α1, α2, α3 GlyRs | Recombinant | Bell-shaped modulation on α1, inhibition on α2 and α3 | - | [3] |
| Koumine | α1 GlyRs | Recombinant | Inhibition | IC50: 31.5 ± 1.7 µM | [3] |
| Gelsemine | α3 GlyRs | Native (spinal neurons) | Agonist | - | [5] |
| Koumine | Glycine Receptors | Radioligand binding | Orthosteric agonist | - | [6] |
Table 2: In Vitro Studies on the Effects of Gelsemium Alkaloids on GABA-A Receptors (GABAARs)
| Alkaloid | Receptor Subtype(s) | Experimental System | Reported Effect | IC50/EC50 Values | Reference |
| Gelsemine | Recombinant and Native | Recombinant (HEK293 cells) & Native (cortical neurons) | Negative modulator (inhibition) | IC50: ~55–75 µM | [3][4] |
| Koumine | GABAARs | Recombinant | Inhibition | - | [3] |
Experimental Protocols
The independent verification of the mechanism of action of Gelsemium alkaloids has relied on a variety of experimental techniques. The following are detailed methodologies for the key experiments cited in the literature.
1. Electrophysiological Recording of Glycine and GABA-A Receptors
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired GlyR or GABAAR subunits.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the transfected cells. The holding potential is typically set at -70 mV.
-
Drug Application: Glycine or GABA, along with the Gelsemium alkaloid being tested, are applied to the cells using a rapid solution exchange system.
-
Data Acquisition and Analysis: The resulting ion currents are recorded and analyzed to determine the effect of the alkaloid on the receptor's function (e.g., potentiation, inhibition, changes in agonist affinity). The reversal potential of the currents can be determined by applying voltage steps in the presence of the agonist.
2. Radioligand Binding Assays
-
Membrane Preparation: Membranes from cells expressing the target receptor or from specific brain regions are prepared.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand that specifically binds to the receptor of interest (e.g., [3H]strychnine for the GlyR) in the presence and absence of the Gelsemium alkaloid.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by filtration, and the amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data is used to determine if the alkaloid can displace the radioligand, indicating that it binds to the same or an allosteric site on the receptor.
3. Measurement of Allopregnanolone Synthesis
-
Cell Culture: Primary cultures of spinal neurons are prepared.
-
Treatment: The cultured neurons are treated with the Gelsemium alkaloid of interest.
-
RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the mRNA expression levels of 3α-hydroxysteroid oxidoreductase (3α-HSOR), the enzyme responsible for allopregnanolone synthesis.
-
Data Analysis: The change in 3α-HSOR mRNA expression is calculated relative to control-treated cells.
Visualizing the Reported Mechanisms and Experimental Workflows
To further clarify the reported signaling pathways and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Reported signaling pathway of Gelsemium alkaloids.
Caption: Experimental workflow for electrophysiological recording.
Caption: Experimental workflow for radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional modulation of glycine receptors by the alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Gelsemiol: A Guide to Safe Disposal in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Gelsemiol, a toxic indole alkaloid. Adherence to these procedures is critical to ensure personnel safety and environmental protection. The information is intended for use by trained professionals in a laboratory setting.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling. It is known to cause skin and eye irritation and may provoke an allergic skin reaction. Furthermore, it is classified as harmful or toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Spill Response: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Do not allow the spilled material to enter drains or waterways.
Disposal Procedures
The primary and recommended method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company. Never dispose of this compound down the sanitary sewer.
Waste Categorization and Storage
Proper segregation and labeling of waste are paramount.
| Waste Stream | Container Type | Labeling Requirements | Storage Location |
| Solid this compound Waste | Sealed, leak-proof, and chemically resistant container. | "Hazardous Waste," "this compound," "Toxic," and appropriate hazard pictograms. | Designated hazardous waste accumulation area. |
| Liquid this compound Waste | Sealed, leak-proof, and chemically resistant container (e.g., glass or polyethylene). | "Hazardous Waste," "this compound Solution," "Toxic," and appropriate hazard pictograms. | Designated hazardous waste accumulation area. |
| Contaminated Labware | Puncture-resistant container. | "Hazardous Waste," "this compound Contaminated Sharps/Labware," "Toxic." | Designated hazardous waste accumulation area. |
| Contaminated PPE | Sealed plastic bag. | "Hazardous Waste," "this compound Contaminated PPE," "Toxic." | Designated hazardous waste accumulation area. |
Experimental Protocol: Potential Chemical Degradation (for Research and Development purposes only)
Disclaimer: The following protocol is a hypothetical procedure based on the general chemical reactivity of alkaloids and has not been validated for this compound. This procedure should only be attempted by trained chemists in a controlled laboratory setting, with all appropriate safety measures in place. A thorough risk assessment must be conducted before proceeding. The efficacy and safety of this procedure for this compound are unknown.
This hypothetical protocol explores the potential for oxidative degradation of this compound using potassium permanganate, a strong oxidizing agent known to degrade a wide range of organic compounds, including alkaloids.[1][2][3][4]
Objective:
To investigate a potential chemical method for the degradation of this compound into less toxic byproducts as a preliminary step before final disposal.
Materials:
-
This compound waste (solid or dissolved in a suitable solvent)
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (Na₂S₂O₅)
-
Distilled water
-
pH indicator strips
-
Appropriate reaction vessel (e.g., round-bottom flask)
-
Stir plate and stir bar
-
Fume hood
Procedure:
-
Preparation:
-
Perform all steps in a certified chemical fume hood.
-
Wear all required PPE.
-
If the this compound waste is solid, dissolve it in a minimal amount of a suitable solvent (e.g., acetone). If it is already in solution, proceed to the next step.
-
-
Acidification:
-
Slowly and carefully add a calculated amount of concentrated sulfuric acid to the this compound solution with constant stirring. The goal is to create an acidic environment to facilitate the oxidation reaction. Aim for a pH of approximately 1-2.
-
-
Oxidation:
-
Slowly add a solution of potassium permanganate to the acidified this compound solution. The purple color of the permanganate will disappear as it is consumed in the reaction.
-
Continue adding the permanganate solution portion-wise until a faint, persistent pink or purple color remains, indicating that the this compound has been fully oxidized. The formation of a brown precipitate (manganese dioxide, MnO₂) is also an indicator of the reaction.
-
-
Quenching Excess Oxidant:
-
After the reaction is complete (persistent purple color), quench the excess potassium permanganate by slowly adding a reducing agent such as sodium bisulfite or sodium metabisulfite until the purple color disappears and the solution becomes colorless or a brown precipitate of MnO₂ remains.
-
-
Neutralization:
-
Carefully neutralize the acidic solution by adding a base (e.g., sodium hydroxide solution) until the pH is between 6 and 8. Monitor the pH using indicator strips.
-
-
Disposal of Final Mixture:
-
The resulting neutralized mixture, containing the degradation products and manganese salts, should be collected as hazardous waste and disposed of through a licensed hazardous waste disposal company.
-
Logical Workflow for this compound Disposal
Caption: Workflow for this compound waste management.
Decision Pathway for this compound Disposal
Caption: Decision-making for this compound disposal.
References
Safeguarding Your Research: Essential PPE and Handling Protocols for Gelsemiol
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of Gelsemiol, a potent iridoid with significant biological activity. Adherence to these protocols is mandatory to ensure personnel safety and mitigate environmental contamination. The following procedures are designed to provide clear, step-by-step instructions for all laboratory operations involving this compound.
Quantitative Toxicity Data
A summary of available toxicity data for Gelsemium alkaloids is provided below. It is crucial to note that this compound itself has limited specific toxicity data, and therefore, precautions should be based on the data for related and highly toxic alkaloids from the same plant genus.
| Compound | Test Animal | Route of Administration | LD50 Value | Citation |
| Gelsenicine | Rat | Intraperitoneal | ~0.26 mg/kg | [1] |
| Gelsenicine | Rat | Intravenous | ~0.15 mg/kg | [1] |
| Gelsenicine | Mouse | Intraperitoneal | ~0.128 mg/kg | [2] |
| Gelsemine | Mouse | Intraperitoneal | ~56 mg/kg | [3] |
| Koumine | Mouse | Intraperitoneal | ~100 mg/kg | [2] |
| Total Alkaloids of G. elegans | Mouse | Oral | 15 mg/kg | [4] |
| Total Alkaloids of G. elegans | Mouse | Intraperitoneal | 4 mg/kg | [4] |
Note: A lower LD50 value indicates higher toxicity.[5] These values underscore the extreme toxicity of some Gelsemium alkaloids and the necessity for stringent safety measures when handling any related compound, including this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory for all personnel handling this compound in solid or solution form.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon suspected contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Body Protection | A lab coat, fully buttoned, with tight-fitting cuffs. A disposable chemical-resistant apron is also required. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Prevents inhalation of any aerosols or fine powders, which can be a primary route of exposure. |
Experimental Protocols: Handling and Disposal Workflow
Adherence to the following step-by-step workflow is essential for the safe handling and disposal of this compound.
Caption: A logical workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Before handling this compound, ensure all required PPE is donned correctly.
-
Prepare the designated work area, typically a certified chemical fume hood, by ensuring it is clean and uncluttered.
-
Have a chemical spill kit readily accessible.
-
-
Handling:
-
All manipulations of solid this compound, including weighing, must be performed within the fume hood to minimize inhalation exposure.
-
When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Conduct all experimental procedures involving this compound within a contained system (e.g., closed glassware) inside the fume hood.
-
-
Cleanup and Decontamination:
-
Upon completion of work, decontaminate all surfaces that may have come into contact with this compound. A 10% bleach solution is recommended for initial decontamination, followed by a thorough rinse with water.
-
Carefully doff PPE in the designated area to avoid cross-contamination.
-
-
Disposal:
-
All solid waste contaminated with this compound, including gloves, disposable lab coats, and weighing paper, must be placed in a clearly labeled hazardous waste bag.
-
All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Follow your institution's specific guidelines for the final disposal of hazardous chemical waste.
-
Gelsemium Alkaloid Mechanism of Action
The primary mechanism of action for toxic Gelsemium alkaloids involves the central nervous system. These compounds are known to interact with inhibitory neurotransmitter receptors, leading to severe neurological symptoms.[3][6]
Caption: A simplified diagram illustrating the modulation of inhibitory neurotransmitter receptors by Gelsemium alkaloids.
This guide is intended to provide essential safety information. Researchers are encouraged to consult their institution's safety office for additional guidance and to review the full Safety Data Sheet (SDS) for any chemicals used in conjunction with this compound.
References
- 1. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental neuropharmacology of Gelsemium sempervirens: Recent advances and debated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gelsemine | C20H22N2O2 | CID 5390854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Network Pharmacology and Experimental Verification to Unveil the Mechanism of N-Methyl-D-Aspartic Acid Rescue Humantenirine-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
